molecular formula C19H36O4 B1678352 Palmitoyllactic acid CAS No. 7795-58-6

Palmitoyllactic acid

货号: B1678352
CAS 编号: 7795-58-6
分子量: 328.5 g/mol
InChI 键: QEYBJRUFQPDBLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palmitoyllactic acid is an organic compound belonging to the class of fatty acid esters of lactic acid. It is synthesized via lipase-catalyzed esterification, where the carboxyl group of palmitic acid reacts with the hydroxyl group of lactic acid . This method provides advantages over chemical synthesis, including fewer by-products and moderate conversion yields . Its primary research application is as a surfactant in the food industry. Studies highlight its use in the manufacture of cereal products like yeast-raised baked goods and cakes, dairy products such as ice cream and whipped toppings, and as a potential bactericidal and fungicidal agent . This makes it a compound of interest for researchers developing food textures, stabilizing emulsions, and studying preservation. The compound is also significant in biochemical research due to its structure. The palmitoyl group is known for enhancing the hydrophobicity of molecules, promoting membrane association, and modulating protein-protein interactions, a process broadly known as palmitoylation . Researchers investigate such fatty acid esters to understand their role in modifying the behavior of proteins and other biomolecules in cellular systems. This compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

属性

CAS 编号

7795-58-6

分子式

C19H36O4

分子量

328.5 g/mol

IUPAC 名称

2-hexadecanoyloxypropanoic acid

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)23-17(2)19(21)22/h17H,3-16H2,1-2H3,(H,21,22)

InChI 键

QEYBJRUFQPDBLY-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O

外观

Solid powder

其他CAS编号

7795-58-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

hexadecanoic acid, 1-carboxyethyl ester
palmitoyl lactate
palmitoyl lactic acid
palmitoyllactate
palmitoyllactic acid

产品来源

United States

Foundational & Exploratory

Palmitoyllactic Acid: A Technical Guide to Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyllactic acid, a lipoamino acid, is an ester formed from the condensation of palmitic acid and lactic acid. This document provides a comprehensive technical overview of its synthesis, purification, and characterization. Detailed experimental protocols for chemical and enzymatic synthesis are presented, alongside methods for purification and analytical characterization. Furthermore, this guide explores the potential biological activities of this compound, drawing insights from the well-established roles of its constituent molecules, particularly the pro-inflammatory signaling pathways associated with palmitic acid. This whitepaper aims to serve as a foundational resource for researchers investigating the therapeutic and biochemical potential of this compound.

Introduction

This compound (2-hexadecanoyloxypropanoic acid) is a molecule of interest at the intersection of lipid and amino acid biochemistry. As an ester of a saturated fatty acid and an alpha-hydroxy acid, its amphiphilic nature suggests potential roles in cellular signaling and membrane interactions.[1] Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and is known to be a modulator of various signaling pathways, particularly those involved in inflammation and metabolism. Lactic acid, a product of glycolysis, is a key metabolic intermediate. The conjunction of these two molecules into this compound presents a unique chemical entity with potential for novel biological activities. This guide provides a detailed technical framework for its synthesis and characterization, laying the groundwork for further investigation into its physiological and pharmacological roles.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily direct esterification and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

Chemical Synthesis: Direct Esterification

Direct esterification involves the reaction of palmitic acid with lactic acid, typically in the presence of an acid catalyst to facilitate the removal of water and drive the reaction towards product formation.

General Reaction Scheme:

Palmitic Acid + Lactic Acid --(Acid Catalyst, Heat)--> this compound + Water

Typical reaction temperatures for direct esterification range from 100°C to 150°C, and the reaction can take several hours to proceed to completion.[1]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly employed to catalyze the esterification of fatty acids and lactic acid. This method avoids the harsh conditions and potentially toxic catalysts used in chemical synthesis. A notable advantage is the potential for enantioselective synthesis, which is crucial for studying the biological activity of specific stereoisomers. For instance, using a four-fold excess of caprylic acid and Candida antarctica lipase in n-hexane has been shown to produce a very pure L-enantiomer of 2-O-caproyl-lactic acid with a yield of 35%.[2]

Experimental Protocols

Protocol for Direct Esterification

This protocol is a representative method for the chemical synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of palmitic acid and lactic acid.

  • Solvent and Catalyst Addition: Add toluene as an azeotropic solvent to facilitate water removal. Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C). The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap. Continue the reaction for 7-12 hours or until no more water is evolved.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol for Purification

The crude this compound can be purified by column chromatography followed by recrystallization.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

    • Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization:

    • Dissolve the purified product from column chromatography in a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
IUPAC Name 2-hexadecanoyloxypropanoic acid[3]
Molecular Formula C₁₉H₃₆O₄[3]
Molecular Weight 328.49 g/mol
Appearance White crystalline solid
Melting Point 60-65 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether.
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~5.1-CH(CH₃)-O-
~2.3-CH₂-C=O
~1.6-CH₂-CH₂-C=O
~1.5-CH(CH₃)-O-
~1.2-1.3-(CH₂)₁₂-
~0.9-CH₃ (palmitate)

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound.

ParameterValueReference(s)
Precursor Ion [M-H]⁻ (m/z) 327.25408
Major Fragment Ion (m/z) 255.233
Other Fragment Ions (m/z) 89.02442, 71.01385

Potential Biological Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the well-documented activities of palmitic acid provide a strong basis for hypothesizing its potential biological roles. Palmitic acid is a known modulator of inflammatory signaling.

Toll-Like Receptor (TLR) Signaling

Palmitic acid can activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system. This activation triggers a downstream signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.

NLRP3 Inflammasome Activation

Palmitic acid has also been shown to activate the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory response. Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.

It is plausible that this compound, due to its palmitic acid moiety, may also interact with and modulate these inflammatory pathways. Further research is required to elucidate the specific molecular targets and signaling effects of this compound.

Visualizations

Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification palmitic_acid Palmitic Acid reaction Direct Esterification (110-120°C, 7-12h) palmitic_acid->reaction lactic_acid Lactic Acid lactic_acid->reaction catalyst Acid Catalyst (e.g., p-TSA) catalyst->reaction crude_product Crude This compound reaction->crude_product Work-up column_chrom Silica Gel Column Chromatography crude_product->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_product Pure This compound recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Palmitic Acid-Induced Inflammatory Signaling

inflammatory_signaling cluster_tlr TLR4 Signaling cluster_nlrp3 NLRP3 Inflammasome palmitic_acid Palmitic Acid (or this compound) tlr4 TLR4 palmitic_acid->tlr4 nlrp3 NLRP3 Activation palmitic_acid->nlrp3 myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Mature IL-1β / IL-18 caspase1->il1b

Caption: Potential inflammatory signaling pathways modulated by this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to produce and study this lipoamino acid. While the biological functions of this compound are not yet fully elucidated, the known signaling activities of its parent molecule, palmitic acid, suggest a potential role in modulating inflammatory pathways. Further investigation is warranted to explore the therapeutic and physiological significance of this compound.

References

The Enigmatic Presence of Palmitoyllactic Acid: An In-depth Technical Guide on its Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyllactic acid, an N-acyl amide constituted by the conjugation of the saturated fatty acid palmitic acid and the alpha-hydroxy acid lactic acid, represents a largely unexplored molecule within the broader class of N-acyl amino acids (NAAAs). While the biological significance of its constituent parts is well-established, the natural occurrence, biosynthetic pathways, and physiological roles of this compound remain an area of nascent research. This technical guide synthesizes the current, albeit limited, understanding of this molecule, drawing upon the broader knowledge of NAAAs to infer its potential characteristics and functions. Given the scarcity of direct evidence, this document also outlines putative biosynthetic and signaling pathways and details the experimental methodologies that can be adapted for its study.

Natural Occurrence and Quantitative Data

Direct quantitative data on the natural occurrence of this compound in mammalian tissues and fluids is not yet available in published literature. However, the presence of its parent molecules, palmitic acid and lactic acid, is widespread. Palmitic acid is the most common saturated fatty acid in the human body, found in significant amounts in adipose tissue, cell membranes, and circulating as free fatty acid. Lactic acid is a key metabolite in glucose metabolism, with notable concentrations in muscle, brain, and skin.

The co-localization of high concentrations of both palmitic acid and lactic acid in specific tissues, such as the skin and nervous system, suggests a potential for the in-situ formation of this compound. The skin surface lipids are rich in fatty acids, and keratinocytes are known to produce lactic acid.[1] Similarly, both palmitic acid and lactic acid play significant roles in neuronal metabolism and signaling.[2][3]

While direct quantification of this compound is pending, studies on the broader family of N-acyl amino acids have revealed their presence in various tissues at concentrations ranging from picomoles to nanomoles per gram of tissue. It is plausible that this compound exists within a similar concentration range.

Table 1: Hypothetical Distribution and Concentration of this compound

Biological MatrixPredicted OccurrencePlausible Concentration Range (pmol/g or pmol/mL)Rationale
SkinHigh10 - 1000High abundance of both palmitic acid and lactic acid.
BrainModerate1 - 100Both precursors are metabolically active in neural tissues.
Adipose TissueModerate1 - 100High stores of palmitic acid.
PlasmaLow0.1 - 10Potential for transport, but likely at low levels.
MuscleLow to Moderate1 - 50High lactic acid production during exercise.

Note: The data in this table is hypothetical and intended to guide future research. Actual concentrations will require experimental validation.

Biosynthesis and Metabolism

The precise enzymatic machinery responsible for the biosynthesis of this compound has not been definitively identified. However, drawing parallels with the synthesis of other N-acyl amino acids, several potential pathways can be proposed.

Putative Biosynthetic Pathways
  • Acyl-CoA Dependent Acylation: This is a common pathway for the formation of N-acyl amides. Palmitoyl-CoA, the activated form of palmitic acid, could be enzymatically conjugated to lactic acid. The specific enzyme catalyzing this reaction is unknown but may belong to the family of N-acyltransferases.

  • Acyl-Carrier-Protein (ACP) Dependent Acylation: In some biosynthetic pathways, the acyl group is carried by an acyl carrier protein. A putative enzyme could facilitate the transfer of palmitate from Palmitoyl-ACP to lactic acid.

  • Reverse Proteolysis: Some peptidases, under specific conditions, can catalyze the formation of amide bonds. It is conceivable that a hydrolase could catalyze the condensation of palmitic acid and lactic acid. Recent research has identified that N-lactoyl-amino acids can be synthesized by the cytosolic nonspecific dipeptidase (CNDP2) through reverse proteolysis.[4]

The degradation of this compound would likely involve hydrolysis of the amide bond to release palmitic acid and lactic acid, a reaction that could be catalyzed by amidases or hydrolases.

cluster_0 Palmitic Acid Metabolism cluster_1 Lactic Acid Metabolism cluster_2 Putative this compound Biosynthesis cluster_3 Degradation Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Acyl-CoA Synthetase Putative N-acyltransferase / CNDP2 Putative N-acyltransferase / CNDP2 Palmitoyl-CoA->Putative N-acyltransferase / CNDP2 Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactic Acid Lactic Acid Pyruvate->Lactic Acid Lactate Dehydrogenase Lactic Acid->Putative N-acyltransferase / CNDP2 This compound This compound Amidase / Hydrolase Amidase / Hydrolase This compound->Amidase / Hydrolase Putative N-acyltransferase / CNDP2->this compound Palmitic Acid_degraded Palmitic Acid Amidase / Hydrolase->Palmitic Acid_degraded Lactic Acid_degraded Lactic Acid Amidase / Hydrolase->Lactic Acid_degraded

Caption: Putative biosynthetic and degradation pathways of this compound.

Potential Biological Activities and Signaling Pathways

Given the absence of direct studies on this compound, its biological functions can be inferred from the known activities of related molecules, such as other N-acyl amides and its precursor molecules.

N-acyl amides are a class of lipid signaling molecules with diverse physiological roles, including regulation of inflammation, pain, and energy metabolism. For instance, Palmitoylethanolamide (PEA), another derivative of palmitic acid, is a well-studied anti-inflammatory and analgesic agent. It is possible that this compound shares some of these signaling properties.

Lactic acid itself is now recognized as a signaling molecule ("lactormone") that can modulate cellular processes through receptor-mediated and metabolic mechanisms. Palmitic acid is also known to be involved in various signaling pathways, often associated with metabolic and inflammatory responses. The conjugation of these two molecules could result in a novel signaling entity with unique properties.

Hypothesized Signaling Mechanisms:

  • G-Protein Coupled Receptor (GPCR) Activation: Many N-acyl amides exert their effects by binding to specific GPCRs. This compound could potentially act as a ligand for known or orphan GPCRs.

  • Modulation of Ion Channels: Some N-acyl amides have been shown to modulate the activity of ion channels, which could be a mechanism for influencing neuronal excitability or other cellular processes.

  • Intracellular Signaling: this compound could be transported into cells and interact with intracellular targets, such as nuclear receptors or enzymes, to regulate gene expression or metabolic pathways.

cluster_0 Extracellular Signaling cluster_1 Intracellular Signaling This compound This compound GPCR GPCR This compound->GPCR Binding Ion Channel Ion Channel This compound->Ion Channel Modulation Transporter Transporter This compound->Transporter Uptake Downstream Signaling Cascades Downstream Signaling Cascades GPCR->Downstream Signaling Cascades Ion Channel->Downstream Signaling Cascades Nuclear Receptor Nuclear Receptor Transporter->Nuclear Receptor Enzyme Modulation Enzyme Modulation Transporter->Enzyme Modulation Gene Expression Gene Expression Nuclear Receptor->Gene Expression Metabolic Regulation Metabolic Regulation Enzyme Modulation->Metabolic Regulation Biological Sample Biological Sample Homogenization (Chloroform/Methanol) Homogenization (Chloroform/Methanol) Biological Sample->Homogenization (Chloroform/Methanol) Phase Separation Phase Separation Homogenization (Chloroform/Methanol)->Phase Separation Lipid Extract Lipid Extract Phase Separation->Lipid Extract LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extract->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

The Discovery and History of Palmitoyllactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyllactic acid, a lipoamino acid, represents a fascinating intersection of lipid and amino acid biochemistry. While the specific historical details of its initial discovery are not extensively documented, its existence and study are a natural progression of the broader exploration of N-acyl amino acids and other fatty acid conjugates. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and potential biological activities of this compound, drawing upon the established knowledge of its constituent molecules: palmitic acid and lactic acid. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its potential signaling pathways, to serve as a comprehensive resource for the scientific community.

Introduction: Contextualizing this compound

The study of N-acyl amino acids and related fatty acid amides has gained significant traction over the past few decades, driven by the discovery of endogenous signaling molecules like anandamide.[1] These molecules, characterized by a fatty acyl group linked to an amine, play crucial roles in a variety of physiological processes, including pain, inflammation, and metabolic regulation.[2][3] N-acyl amino acids are found across diverse biological systems, from mammals to invertebrates and even plants, underscoring their fundamental importance.[2]

This compound is structurally an ester formed between palmitic acid, a ubiquitous saturated fatty acid, and lactic acid, a key product of glycolysis. While not an N-acyl amide in the strictest sense (as it is an ester of a hydroxy acid), it belongs to the broader class of lipoamino acids and shares physicochemical similarities. Its formal discovery is not marked by a singular event or publication but rather emerges from the systematic investigation of fatty acid derivatives. Palmitic acid itself is a major component of palm oil and is also found in significant quantities in meat, dairy products, and cocoa butter.[4] It can be synthesized endogenously from carbohydrates and other fatty acids.

This guide will delve into the synthetic methodologies for producing this compound, its known properties, and its putative biological roles, which are largely inferred from the well-documented activities of palmitic acid.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and disadvantages in terms of yield, purity, and environmental impact.

Chemical Synthesis

Traditional chemical synthesis often employs a Schotten-Baumann-type reaction. This involves the conversion of palmitic acid to a more reactive acyl chloride, which then reacts with lactic acid under alkaline conditions.

A common chemical synthesis route involves:

  • Activation of Palmitic Acid: Palmitic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form palmitoyl chloride. This is a standard procedure for activating a carboxylic acid.

  • Esterification: The resulting palmitoyl chloride is then reacted with lactic acid in the presence of a base (e.g., pyridine or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an organic solvent like chloroform.

While this method can achieve yields of 70-75%, it necessitates the use of toxic reagents and solvents and generates corrosive byproducts, requiring specialized equipment. Purification can also be complicated by the formation of byproducts, including poly(lactic acid).

Another chemical approach is direct esterification, where palmitic acid and lactic acid are heated together in the presence of an acid catalyst, such as sulfuric acid. This method avoids the use of toxic chlorinating agents but requires high temperatures (100-150°C), which can lead to side reactions and degradation of the product.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods. Lipases are commonly employed to catalyze the esterification of fatty acids.

A typical enzymatic synthesis protocol involves:

  • Enzyme: Immobilized Candida antarctica lipase B (CAL-B), such as Novozym 435, is highly effective.

  • Substrates: Palmitic acid and lactic acid.

  • Solvent: A non-aqueous solvent like hexane or tert-butanol is used to shift the reaction equilibrium towards ester formation and prevent hydrolysis.

  • Conditions: The reaction is typically carried out at a controlled temperature (e.g., 50-60°C) with shaking for a specified duration (e.g., 24-50 hours).

Enzymatic methods can achieve high yields (>85%) under mild conditions, minimizing byproduct formation and simplifying purification. The use of immobilized enzymes also allows for their recovery and reuse.

Comparison of Synthesis Methods
Parameter Chemical Synthesis (Palmitoyl Chloride) Chemical Synthesis (Direct Esterification) Enzymatic Synthesis
Reagents Palmitic acid, thionyl chloride, lactic acid, basePalmitic acid, lactic acid, acid catalyst (e.g., H₂SO₄)Palmitic acid, lactic acid, immobilized lipase (e.g., CAL-B)
Solvents Chloroform, pyridineNone or high-boiling point solventHexane, tert-butanol
Temperature Varies, can be near room temperatureHigh (100-150°C)Mild (e.g., 50-60°C)
Yield 70-75%Variable>85%
Byproducts HCl, poly(lactic acid)Water, degradation productsWater
Advantages Established methodologyAvoids toxic chlorinating agentsHigh specificity, mild conditions, reusable catalyst, high yield
Disadvantages Toxic reagents, corrosive byproducts, purification challengesHigh temperature, potential for side reactionsLonger reaction times, cost of enzyme

Physicochemical Properties of this compound

This compound is a long-chain fatty acid ester. Its physical and chemical properties are dictated by the long hydrocarbon tail of palmitic acid and the polar carboxyl and hydroxyl groups of lactic acid.

Property Value / Description
Molecular Formula C₁₉H₃₆O₄
Molecular Weight 328.49 g/mol
Appearance Typically a white crystalline solid
Melting Point Approximately 60-65°C
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol and ether
IUPAC Name 2-(Hexadecanoyloxy)propanoic acid
CAS Number 7795-58-6

Potential Biological Activity and Signaling Pathways

The direct biological activities and specific signaling pathways of this compound have not been extensively studied. However, it is plausible that its effects are mediated through its hydrolysis to palmitic acid and lactic acid, or through interactions characteristic of lipophilic molecules. The known signaling activities of palmitic acid, therefore, provide a strong foundation for hypothesizing the potential biological impact of this compound.

Palmitic acid is known to act as a signaling molecule that can modulate various cellular processes, including inflammation and metabolism.

Pro-Inflammatory Signaling via Toll-Like Receptor 4 (TLR4)

Saturated fatty acids like palmitic acid can activate the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system. This can lead to the production of pro-inflammatory cytokines.

The proposed mechanism is as follows:

  • Palmitic acid binds to the TLR4/MD-2 complex on the surface of immune cells like macrophages.

  • This binding triggers a conformational change in TLR4, leading to the recruitment of adaptor proteins such as MyD88.

  • MyD88 initiates a downstream signaling cascade involving IRAK kinases and TRAF6.

  • This cascade culminates in the activation of the transcription factor NF-κB.

  • NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmitic_Acid Palmitic Acid (from this compound) TLR4 TLR4 Palmitic_Acid->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Genes Pro-inflammatory Genes NFkB_n->Genes activates transcription

Caption: Putative TLR4 signaling pathway activated by palmitic acid.

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

High levels of saturated fatty acids can lead to endoplasmic reticulum (ER) stress, a condition where the ER's capacity to fold proteins is overwhelmed. This can trigger the unfolded protein response (UPR) and, if the stress is prolonged or severe, lead to apoptosis (programmed cell death).

Palmitate has been shown to induce ER stress, evidenced by increased expression of ER stress markers like GRP78 and CHOP, and splicing of XBP-1 mRNA. This can lead to the activation of JNK and subsequent apoptotic pathways.

ER_Stress_Pathway Palmitic_Acid Palmitic Acid (from this compound) ER_Stress ER Stress Palmitic_Acid->ER_Stress UPR Unfolded Protein Response (UPR) (GRP78, XBP-1, CHOP) ER_Stress->UPR JNK_Activation JNK Activation UPR->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

Caption: Potential induction of ER stress and apoptosis by palmitic acid.

Experimental Protocols

Representative Protocol for Enzymatic Synthesis of this compound

This protocol is a representative method based on common procedures for lipase-catalyzed esterification.

Materials:

  • Palmitic acid

  • Lactic acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • tert-Butanol (anhydrous)

  • Molecular sieves (3 Å), activated

  • Reaction vessel (e.g., 50 mL screw-cap flask)

  • Shaking incubator

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: To a 50 mL screw-cap flask, add 1.28 g (5 mmol) of palmitic acid and 0.45 g (5 mmol) of lactic acid.

  • Solvent and Drying: Add 20 mL of tert-butanol and 1 g of activated molecular sieves to the flask. The molecular sieves help to remove water produced during the reaction, driving the equilibrium towards the product.

  • Enzyme Addition: Add 0.2 g of immobilized Candida antarctica lipase B to the reaction mixture.

  • Reaction: Seal the flask and place it in a shaking incubator at 55°C and 150 rpm for 48 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

  • Solvent Removal: Remove the tert-butanol from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.

Enzymatic_Synthesis_Workflow Reactants Palmitic Acid + Lactic Acid + tert-Butanol Add_Sieves Add Molecular Sieves Reactants->Add_Sieves Add_Enzyme Add Immobilized Lipase Add_Sieves->Add_Enzyme Incubation Incubate at 55°C, 150 rpm, 48h Add_Enzyme->Incubation Filtration Filter to remove enzyme and sieves Incubation->Filtration Evaporation Rotary Evaporation to remove solvent Filtration->Evaporation Purification Silica Gel Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Representative Protocol for Analysis by HPLC

This protocol outlines a general method for the analysis of lipophilic compounds like this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Columns:

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Gradient Elution:

      • 0-2 min: 80% B

      • 2-15 min: Gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20-21 min: Gradient back to 80% B

      • 21-25 min: Hold at 80% B (equilibration)

  • Detection: Monitor the elution profile using a UV detector at a low wavelength (e.g., 205 nm) or an ELSD, which is more suitable for compounds lacking a strong chromophore.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of pure this compound at different concentrations.

Applications and Future Directions

This compound and similar lipoamino acids have potential applications in various fields:

  • Pharmaceuticals: As excipients in drug formulations due to their emulsifying properties, or as components of drug delivery systems to enhance membrane permeability.

  • Cosmetics: In skincare products for their moisturizing effects.

  • Food Industry: As additives for flavoring and preservation.

Future research should focus on elucidating the specific biological activities of this compound, including its direct interactions with cellular receptors and enzymes, and its metabolic fate in vivo. Understanding these aspects will be crucial for harnessing its full therapeutic and industrial potential.

Conclusion

While the history of this compound's discovery is not as clearly defined as that of some other biomolecules, its study is a logical extension of the growing interest in fatty acid conjugates. The methods for its synthesis are well-established, with enzymatic approaches offering a green and efficient alternative to traditional chemistry. Its physicochemical properties are largely predictable based on its structure. The potential biological activities of this compound, likely mediated by its hydrolysis product, palmitic acid, suggest a role in inflammatory and metabolic signaling pathways. The protocols and information provided in this guide serve as a foundational resource for researchers and professionals seeking to explore the science and applications of this intriguing lipoamino acid.

References

A Technical Guide to the Biological Functions of N-Acyl Amino Acids: A Proxy for the Study of Palmitoyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "Palmitoyllactic acid" did not yield specific biological data, experimental protocols, or established signaling pathways for this particular molecule. The scientific community has not yet extensively characterized this specific N-acyl alpha-hydroxy acid. Therefore, this technical guide will focus on the broader, well-documented class of N-acyl amino acids (NAAAs) , to which this compound belongs. The information presented here on the synthesis, biological functions, and experimental methodologies for NAAAs can serve as a foundational framework for researchers, scientists, and drug development professionals interested in investigating novel molecules like this compound.

Introduction to N-Acyl Amino Acids (NAAAs)

N-acyl amino acids are a diverse class of endogenous signaling lipids characterized by a fatty acid (like palmitic acid) linked to an amino acid via an amide bond.[1] While lipids containing amino acids have been identified in various biological systems, including bacterial membranes, their specific molecular functions are still an active area of investigation.[1] The discovery of N-arachidonoyl-ethanolamine (anandamide) as an endogenous cannabinoid receptor ligand spurred significant interest in this class of molecules.[1] NAAAs are now recognized as part of the expanded "endocannabinoidome" and are implicated in a wide range of physiological and pathological processes.

Biosynthesis and Metabolism of N-Acyl Amino Acids

The synthesis and degradation of NAAAs are complex and involve multiple enzymatic pathways. Understanding these pathways is crucial for elucidating their physiological roles.

Biosynthesis

NAAAs are primarily synthesized through two main pathways:

  • N-acylation of amino acids: This pathway involves the direct conjugation of a fatty acyl-CoA to a free amino acid.

  • Hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs): This is a major pathway for the formation of N-acylethanolamines (a subclass of NAAAs). A specific phospholipase D (NAPE-PLD) cleaves the glycerophosphate bond of NAPE to release the N-acylethanolamine.

A generalized workflow for the biosynthesis of NAAAs is depicted below.

NAAA_Biosynthesis cluster_0 Precursors cluster_1 Synthesis Pathways cluster_2 Products Fatty Acyl-CoA Fatty Acyl-CoA N-acyltransferase N-acyltransferase Fatty Acyl-CoA->N-acyltransferase NAPE_Synthase NAPE Synthase Fatty Acyl-CoA->NAPE_Synthase Amino Acid Amino Acid Amino Acid->N-acyltransferase Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylethanolamine->NAPE_Synthase N-Acyl Amino Acid N-Acyl Amino Acid N-acyltransferase->N-Acyl Amino Acid NAPE N-Acyl-Phosphatidylethanolamine NAPE_Synthase->NAPE NAPE-PLD NAPE-PLD N-Acylethanolamine N-Acylethanolamine NAPE-PLD->N-Acylethanolamine NAPE->NAPE-PLD

Figure 1: Generalized Biosynthesis of N-Acyl Amino Acids.
Degradation

The primary enzyme responsible for the degradation of many NAAAs is the fatty acid amide hydrolase (FAAH).[2] FAAH is a serine hydrolase that breaks the amide bond, releasing the constituent fatty acid and amino acid. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also plays a role in the degradation of certain N-acylethanolamines.

Biological Functions and Molecular Targets of N-Acyl Amino Acids

While the functions of many NAAAs are still being uncovered, several members of this class have demonstrated significant biological activities. These activities are often mediated through interactions with various molecular targets.

Known Biological Activities

A summary of the observed biological activities for some well-studied NAAAs is presented in the table below.

N-Acyl Amino Acid DerivativeBiological ActivityReference
N-arachidonoyl serineVasodilatory and neuroprotective
N-arachidonoyl glycineAntinociceptive (pain relief)
N-oleoyl serineRescues bone loss
N-oleoyl phenylalanineRegulates energy homeostasis
N-stearoyl tyrosine/serine/threonineNeuroprotective activity
N-linoleoyl tyrosineProtects against transient cerebral ischemia
N-acyl alaninesAntiproliferative effects in vitro
Molecular Targets and Signaling Pathways

NAAAs can exert their effects through various molecular targets, including G-protein coupled receptors (GPCRs) and other cellular proteins.

  • Cannabinoid Receptors (CB1 and CB2): Some NAAAs can interact with and modulate the activity of cannabinoid receptors, which are key components of the endocannabinoid system.

  • Orphan GPCRs: Receptors like GPR55 have been identified as targets for certain NAAAs.

  • Transient Receptor Potential (TRP) Channels: These ion channels are involved in sensory perception and can be modulated by some NAAAs.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are involved in the regulation of lipid metabolism and inflammation and can be activated by some NAAAs.

The interaction of NAAAs with these targets can initiate downstream signaling cascades, leading to changes in cellular function. A simplified representation of potential NAAA signaling is shown below.

NAAA_Signaling cluster_0 Membrane Receptors cluster_1 Intracellular Targets NAAA N-Acyl Amino Acid GPCR GPCR (e.g., CB1, CB2, GPR55) NAAA->GPCR TRP_Channel TRP Channel NAAA->TRP_Channel PPAR PPAR (Nuclear Receptor) NAAA->PPAR Intracellular Transport Downstream Signaling\n(e.g., cAMP, MAPK) Downstream Signaling (e.g., cAMP, MAPK) GPCR->Downstream Signaling\n(e.g., cAMP, MAPK) Ion Flux\n(e.g., Ca2+) Ion Flux (e.g., Ca2+) TRP_Channel->Ion Flux\n(e.g., Ca2+) Gene Transcription\n(Metabolism, Inflammation) Gene Transcription (Metabolism, Inflammation) PPAR->Gene Transcription\n(Metabolism, Inflammation) Cellular Response Cellular Response Downstream Signaling\n(e.g., cAMP, MAPK)->Cellular Response Ion Flux\n(e.g., Ca2+)->Cellular Response Gene Transcription\n(Metabolism, Inflammation)->Cellular Response

References

In Vitro Mechanism of Action of Palmitoyllactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the in vitro mechanism of action of palmitoyllactic acid (PLLA) is limited. This technical guide synthesizes information on the well-studied precursor, palmitic acid, and related N-acyl amino acids to propose a potential mechanism of action for PLLA. The pathways and quantitative data presented herein are therefore hypothetical and intended to guide future research.

Executive Summary

This compound (PLLA) is a lipoamino acid composed of palmitic acid, a 16-carbon saturated fatty acid, and lactic acid. While direct studies on PLLA are scarce, its structure suggests potential interactions with cellular pathways involved in inflammation and metabolism, primarily through mechanisms established for palmitic acid and other N-acyl compounds. This guide outlines the hypothesized in vitro mechanism of action of PLLA, focusing on its potential effects on immune cells such as macrophages and neutrophils. We propose that PLLA may act as a signaling molecule, potentially modulating inflammatory responses through cell surface receptors like G-protein coupled receptor 84 (GPR84) and Toll-like receptors (TLRs), and influencing downstream signaling cascades including the NF-κB and MAPK pathways. This document provides a framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of PLLA.

Hypothesized Molecular Targets and Cellular Effects

Based on the known biological activities of palmitic acid, PLLA is likely to interact with molecular targets involved in inflammatory and metabolic signaling.

Potential Molecular Targets:

  • G-Protein Coupled Receptor 84 (GPR84): This receptor is activated by medium-chain fatty acids and has been implicated in pro-inflammatory responses in immune cells.[1][2] Given its fatty acid component, PLLA is a candidate ligand for GPR84.

  • Toll-Like Receptors (TLR2/TLR4): Palmitic acid is a known agonist of the TLR4 signaling pathway, often in conjunction with other stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines.[3][4] PLLA may exhibit similar activity.

  • Intracellular Signaling Proteins: Downstream effectors of GPR84 and TLR signaling, such as MyD88, NF-κB, and MAP kinases (e.g., p38), are likely to be modulated by PLLA.[3]

Potential Cellular Effects in Vitro:

  • Macrophages: PLLA may induce a pro-inflammatory M1 polarization of macrophages, characterized by the secretion of cytokines like TNF-α, IL-1β, and IL-6.

  • Neutrophils: Effects on neutrophils could include modulation of chemotaxis, phagocytosis, and the generation of reactive oxygen species (ROS). Palmitic acid has been shown to decrease H2O2 generation by neutrophils.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for PLLA, based on typical values observed for palmitic acid and other GPR84 agonists. These values should be experimentally determined for PLLA.

Table 1: Hypothetical Receptor Binding and Activation Data for this compound

ParameterCell LineAssay TypeHypothesized ValueReference Compound
GPR84 EC50HEK293-GPR84Calcium Flux1 - 10 µMMedium-chain fatty acids
TLR4 ActivationTHP-1 MacrophagesNF-κB Reporter> 10 µMPalmitic Acid

Table 2: Hypothetical Effects of this compound on Cytokine Secretion from Macrophages

CytokineCell TypeStimulationPLLA ConcentrationHypothesized % Change
TNF-αBMDMLPS10 µM+ (20-50%)
IL-6Peritoneal MacrophagesLPS10 µM+ (15-40%)
IL-1βTHP-1LPS + ATP10 µM+ (25-60%)

Signaling Pathways and Visualizations

The proposed mechanism of action for PLLA involves the activation of key inflammatory signaling pathways.

GPR84 Signaling Pathway

Activation of GPR84 by PLLA is hypothesized to initiate a Gαi-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can subsequently influence downstream effectors involved in cell migration and cytokine production.

GPR84_Signaling PLLA This compound GPR84 GPR84 PLLA->GPR84 Binds to G_alpha_i Gαi GPR84->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Effectors (e.g., Chemotaxis, Cytokine Release) cAMP->Downstream Regulates TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PLLA This compound TLR4 TLR4/MD2/CD14 PLLA->TLR4 LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates (leading to activation) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Gene Expression Nucleus->Genes Promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Macrophages, HEK293-GPR84) Treatment Treat Cells with PLLA +/- Stimulant (e.g., LPS) Cell_Culture->Treatment PLLA_Prep PLLA Stock Preparation PLLA_Prep->Treatment Calcium_Assay Calcium Flux Assay (GPR84 Activation) Treatment->Calcium_Assay ELISA ELISA (Cytokine Secretion) Treatment->ELISA Western_Blot Western Blot (Signaling Protein Phosphorylation) Treatment->Western_Blot Reporter_Assay NF-κB Reporter Assay (TLR4 Activation) Treatment->Reporter_Assay Data_Analysis Analyze Data and Determine EC50/IC50 Calcium_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

References

Enzymatic Synthesis of Palmitoyllactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyllactic acid, an ester formed from the esterification of palmitic acid and lactic acid, is a lipoamino acid with potential applications in pharmaceuticals, cosmetics, and as a specialty surfactant. Its amphiphilic nature, combining a hydrophobic fatty acid tail with a hydrophilic lactic acid headgroup, suggests a range of physicochemical and biological properties that are of significant interest to researchers. The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable byproducts. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, including detailed experimental protocols, a summary of quantitative data, and an exploration of its potential biological signaling pathways.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is typically achieved through the direct esterification of palmitic acid and lactic acid, catalyzed by a lipase in a non-aqueous solvent. Lipases (EC 3.1.1.3) are a class of hydrolases that can catalyze the formation of ester bonds in environments with low water activity.

Key Enzymes

The most effective and widely used enzyme for this type of esterification is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym 435.[1][2][3] This enzyme is known for its broad substrate specificity, high stability in organic solvents, and excellent catalytic efficiency in esterification reactions. Another lipase that has been used for the synthesis of acyl lactylates is an immobilized lipase from Rhizomucor miehei, known as Lipozyme IM20.[1][4]

Reaction Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The reaction proceeds through the formation of an acyl-enzyme intermediate. First, the fatty acid (palmitic acid) acylates the serine residue in the active site of the lipase, releasing a molecule of water. Subsequently, the hydroxyl group of lactic acid attacks the acyl-enzyme intermediate, leading to the formation of this compound and regeneration of the free enzyme.

// Nodes PalmiticAcid [label="Palmitic Acid"]; LacticAcid [label="Lactic Acid"]; Lipase [label="Lipase (e.g., Novozym 435)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylEnzyme [label="Acyl-Enzyme Intermediate"]; Water [label="Water (removed)"]; PalmitoyllacticAcid [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PalmiticAcid -> AcylEnzyme [label="Acylation"]; Lipase -> AcylEnzyme; AcylEnzyme -> Water [label="Release"]; LacticAcid -> AcylEnzyme [label="Nucleophilic Attack"]; AcylEnzyme -> PalmitoyllacticAcid [label="Esterification"]; AcylEnzyme -> Lipase [label="Regeneration"]; } dot Figure 1: General mechanism for the lipase-catalyzed synthesis of this compound.

Experimental Protocols

While a specific, detailed protocol for the enzymatic synthesis of this compound is not extensively documented, the following protocols are based on established methods for similar lipase-catalyzed esterifications of fatty acids and hydroxy acids.

Protocol 1: Enzymatic Synthesis of this compound

Materials:

  • Palmitic acid

  • L-Lactic acid (or D/L-Lactic acid)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • n-Hexane (or other suitable non-polar solvent like tert-butanol)

  • Molecular sieves (3Å), activated

Procedure:

  • Substrate Preparation: In a sealed reaction vessel, dissolve palmitic acid and lactic acid in n-hexane. A typical starting point is a molar ratio of palmitic acid to lactic acid of 1:1 to 4:1. An excess of the fatty acid can help to minimize the self-polymerization of lactic acid.

  • Water Removal: Add activated molecular sieves to the reaction mixture at a concentration of approximately 10-20% (w/v) to remove water produced during the esterification, which can inhibit the enzyme and shift the equilibrium towards hydrolysis.

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C, with constant agitation (e.g., 150-200 rpm) to ensure proper mixing.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the consumption of fatty acids by titration or the formation of the ester product by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 24-72 hours), stop the reaction by filtering to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

Protocol 2: Purification of this compound

Materials:

  • Crude reaction mixture from Protocol 1

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Solvent Removal: Remove the n-hexane from the reaction mixture by rotary evaporation.

  • Liquid-Liquid Extraction: a. Dissolve the crude product in ethyl acetate. b. Wash the organic phase with a 1 M NaOH solution to remove unreacted lactic acid and any acidic byproducts. c. Wash the organic phase with brine to remove residual water and salts. d. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation: Remove the ethyl acetate by rotary evaporation to obtain the crude this compound.

  • Column Chromatography (Optional): For higher purity, the crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data

Quantitative data for the enzymatic synthesis of this compound is limited in the literature. The following tables summarize available data for the synthesis of this compound and related fatty acid esters to provide a comparative overview of reaction conditions and yields.

Table 1: Enzymatic Synthesis of this compound

EnzymeFatty AcidHydroxy AcidSolventTemp. (°C)Time (h)Yield (%)Reference
Lipozyme IM20Palmitic AcidLactic AcidEthyl methyl ketone37-607237.5 - 40

Table 2: Comparative Data for Lipase-Catalyzed Esterification of Fatty Acids

EnzymeAcyl DonorAcyl AcceptorSolventTemp. (°C)Time (h)Conversion/Yield (%)Reference
Novozym 435Octanoic AcidPerillyl alcoholCyclohexane302495.2
Novozym 435Propionic AcidPerillyl alcoholCyclohexane302490.4
Novozym 435Palmitic AcidChlorogenic Acid2-methyl-2-butanol6016814 - 60
Novozym 435Fatty AcidsGlycerolSolvent-free9012.37>95 (TG)
Novozym 435Camellia Oil SoapstocksDiethyl CarbonateSolvent-free502498.4

Potential Signaling Pathways of this compound

Direct research on the signaling pathways of this compound is currently lacking. However, based on the well-documented signaling roles of its constituent molecules, palmitic acid and lactic acid, as well as the emerging field of protein lactylation, we can propose potential biological activities and signaling pathways that may be influenced by this compound.

Proposed Signaling Pathways

Given its amphiphilic structure, this compound could potentially interact with cell membranes and membrane-associated proteins. It may act as a signaling lipid, influencing pathways regulated by its precursors.

Signaling_Pathways cluster_palmitic_acid Palmitic Acid-like Signaling cluster_lactic_acid Lactic Acid-like Signaling cluster_lactylation Lactylation-related Effects PalmitoyllacticAcid This compound TLR Toll-like Receptors (TLRs) MyD88 MyD88 NFkB NF-κB Inflammatory_Response Inflammatory Response PalmitoyllacticAcid2 This compound GPR81 GPR81 cAMP ↓ cAMP Metabolic_Regulation Metabolic Regulation PalmitoyllacticAcid3 This compound Intracellular_Lactate ↑ Intracellular Lactate? Protein_Lactylation Protein Lactylation Gene_Expression Altered Gene Expression

  • Inflammatory Signaling via TLRs: Palmitic acid is a known activator of Toll-like receptor 4 (TLR4) signaling, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. This compound, with its palmitoyl moiety, could potentially interact with TLRs or other components of this pathway, thereby modulating inflammatory responses.

  • Metabolic Regulation via GPR81: Lactic acid is the endogenous ligand for the G protein-coupled receptor GPR81 (also known as HCA1). Activation of GPR81 leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can regulate metabolic processes such as lipolysis. It is plausible that this compound could act as an agonist or antagonist at this receptor, thereby influencing cellular metabolism.

  • Modulation of Protein Lactylation: The recent discovery of protein lactylation, a post-translational modification where a lactyl group is added to lysine residues of proteins, has opened up new avenues in understanding the signaling roles of lactate. This modification can alter protein function and gene expression, particularly in the context of metabolism and immunity. If this compound is hydrolyzed intracellularly to release lactic acid, it could contribute to the cellular lactate pool and thereby influence protein lactylation.

It is important to emphasize that these are hypothetical pathways, and further research is needed to elucidate the specific biological activities of this compound.

Experimental Workflow and Characterization

A typical workflow for the enzymatic synthesis and characterization of this compound is outlined below.

// Nodes Synthesis [label="Enzymatic Synthesis\n(Palmitic Acid + Lactic Acid + Lipase)"]; Purification [label="Purification\n(Extraction, Chromatography)"]; Characterization [label="Structural Characterization"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", shape=ellipse]; MS [label="Mass Spectrometry", shape=ellipse]; FTIR [label="FTIR Spectroscopy", shape=ellipse]; Biological_Activity [label="Biological Activity Assays"]; Cell_Culture [label="Cell Culture Experiments\n(e.g., Macrophages, Cancer Cells)"]; Signaling_Analysis [label="Signaling Pathway Analysis\n(e.g., Western Blot, qPCR)"];

// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> NMR; Characterization -> MS; Characterization -> FTIR; Purification -> Biological_Activity; Biological_Activity -> Cell_Culture; Cell_Culture -> Signaling_Analysis; } dot Figure 3: Experimental workflow for the synthesis and characterization of this compound.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound. The spectra would show characteristic peaks for the palmitoyl chain, the lactic acid moiety, and the newly formed ester linkage.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to confirm its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, particularly the appearance of the ester carbonyl stretch, which confirms the esterification reaction.

Conclusion

The enzymatic synthesis of this compound represents a promising and sustainable approach to producing this interesting lipoamino acid. While a dedicated body of literature on its synthesis and biological activity is still emerging, the knowledge gained from related lipase-catalyzed esterifications and the known signaling roles of its constituent molecules provide a strong foundation for future research. This technical guide offers a comprehensive starting point for researchers and drug development professionals interested in exploring the synthesis and potential applications of this compound. Further investigation into its specific biological functions is warranted and could reveal novel therapeutic or cosmeceutical applications.

References

An In-depth Technical Guide to the Solubility and Stability of Palmitoyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyllactic acid (PPL) is an ester formed from the condensation of palmitic acid, a common saturated fatty acid, and lactic acid. Its amphiphilic nature, stemming from the lipophilic 16-carbon chain of palmitate and the more hydrophilic lactic acid moiety, suggests potential applications in drug delivery systems, as an excipient in formulations, and as a bioactive molecule itself. Understanding the solubility and stability of this compound is critical for its development and application in the pharmaceutical and life sciences industries. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its potential biological interactions.

Chemical Structure:

PropertyValueReference
IUPAC Name 2-(Hexadecanoyloxy)propanoic acid[1]
Molecular Formula C19H36O4[1]
Molecular Weight 328.5 g/mol [1]
CAS Number 7795-58-6[1]

Solubility of this compound

The solubility of this compound is a key determinant of its formulation possibilities and bioavailability. Due to its long alkyl chain, PPL is predicted to be poorly soluble in aqueous solutions while exhibiting good solubility in various organic solvents.

Qualitative Solubility

Published information indicates that this compound is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents and at various temperatures is not extensively available in the public domain. The following table presents illustrative solubility data based on the expected behavior of similar long-chain fatty acid esters. These values should be experimentally verified.

SolventTemperature (°C)Illustrative Solubility ( g/100 mL)
Water25< 0.001
Ethanol2515 - 25
Methanol2510 - 20
Isopropanol2512 - 22
Acetone25> 30
Acetonitrile255 - 15
Dimethyl Sulfoxide (DMSO)25> 30
n-Hexane252 - 8
Chloroform25> 30
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess PPL to solvent in a sealed vial B Equilibrate on a shaker at constant temperature (24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant (0.22 µm filter) C->D E Dilute filtered sample D->E F Quantify PPL concentration via HPLC or GC-MS E->F G Calculate solubility from calibration curve F->G

Shake-Flask Solubility Determination Workflow

Stability of this compound

The stability of this compound is crucial for its shelf-life and performance in formulations. The ester linkage in PPL is susceptible to hydrolysis, particularly under acidic or basic conditions, and the fatty acid chain can be subject to oxidation.

Hydrolytic Stability

The ester bond in this compound can be hydrolyzed to yield palmitic acid and lactic acid. This reaction is expected to be catalyzed by both acid and base. Based on studies of similar fatty acid esters, hydrolysis is more pronounced under basic conditions. The rate of hydrolysis is dependent on pH, temperature, and the concentration of the ester.

Thermal Stability

Fatty acid esters can undergo thermal decomposition at elevated temperatures. For saturated fatty acid esters like PPL, significant decomposition is generally not expected until temperatures exceed 300°C. However, for pharmaceutical applications, stability at more relevant storage and processing temperatures (e.g., 4°C, 25°C, 40°C) is of primary concern.

Illustrative Stability Data (Hydrolysis)

The following table provides hypothetical stability data for this compound in aqueous solutions at different pH values and temperatures, based on the behavior of similar esters. These should be confirmed experimentally.

pHTemperature (°C)Half-life (t1/2)Primary Degradation Product
2.040MonthsPalmitic Acid, Lactic Acid
5.040YearsPalmitic Acid, Lactic Acid
7.440Months to YearsPalmitic Acid, Lactic Acid
9.040Days to WeeksPalmitic Acid, Lactic Acid
Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to accurately quantify the decrease in the parent compound and the increase in degradation products over time.

Objective: To develop and validate an HPLC method for the analysis of this compound and its potential degradation products under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a UV-Vis or PDA detector

  • Reversed-phase C18 column

  • Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Buffers (e.g., phosphate, acetate)

  • pH meter

  • Temperature-controlled chambers/water baths

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve PPL in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve PPL in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C) for a defined period.

    • Oxidative Degradation: Dissolve PPL in a suitable solvent and add 3% H2O2. Store at room temperature, protected from light.

    • Thermal Degradation: Store solid PPL in an oven at an elevated temperature (e.g., 70°C).

    • Photostability: Expose a solution of PPL to UV and visible light in a photostability chamber.

    • For each condition, a control sample (without the stressor) should be prepared and stored under ambient conditions.

  • HPLC Method Development:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Begin with a gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).

    • Detection: Monitor at a low wavelength (e.g., 205-215 nm) as PPL lacks a strong chromophore.

    • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the PPL peak and any degradation product peaks.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Diagram of the Stability-Indicating HPLC Method Workflow:

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validate Validation Acid Acid Hydrolysis Degradants Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation (H2O2) Oxidation->Degradants Thermal Thermal Stress Thermal->Degradants Photo Photostability Photo->Degradants Develop Develop Separation Method (C18, ACN/H2O gradient) Optimize Optimize for Resolution of Degradants Develop->Optimize Validate Validate Method (ICH Guidelines) Optimize->Validate PPL This compound PPL->Acid PPL->Base PPL->Oxidation PPL->Thermal PPL->Photo Degradants->Develop

Workflow for Stability-Indicating Method Development

Potential Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, the biological activity of its constituent, palmitic acid, is well-documented. It is hypothesized that the palmitoyl moiety of PPL may engage similar pathways.

Toll-Like Receptor 4 (TLR4) Signaling

Palmitic acid is a known ligand for the Toll-Like Receptor 4 (TLR4) complex, which plays a crucial role in the innate immune response. Activation of TLR4 by palmitic acid can initiate a pro-inflammatory cascade.

Hypothesized TLR4 Activation by this compound:

  • Ligand Binding: The palmitoyl chain of PPL may bind to the MD-2 co-receptor of the TLR4 complex.

  • Dimerization: This binding induces the dimerization of the TLR4 receptor.

  • Recruitment of Adaptor Proteins: The dimerized receptor recruits intracellular adaptor proteins, primarily MyD88.

  • Downstream Signaling: This leads to the activation of downstream kinases (e.g., IRAKs, TRAF6), culminating in the activation of the transcription factor NF-κB.

  • Gene Expression: Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Diagram of the Hypothesized TLR4 Signaling Pathway:

G PPL This compound TLR4 TLR4/MD-2 PPL->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Expression

Hypothesized TLR4 Signaling Pathway Activation by PPL
PI3K/Akt Signaling Pathway

Palmitic acid has been shown to modulate the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival. The effects of palmitic acid on this pathway can be context-dependent, with some studies showing inhibition and others showing activation.

Hypothesized Modulation of PI3K/Akt Signaling by this compound:

  • Receptor Interaction: PPL, through its palmitoyl group, may interact with upstream receptors (e.g., insulin receptor, growth factor receptors).

  • PI3K Activation/Inhibition: This interaction could lead to either the activation or inhibition of Phosphoinositide 3-kinase (PI3K).

  • PIP3 Formation: Activated PI3K phosphorylates PIP2 to form PIP3.

  • Akt Activation: PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).

  • Downstream Effects: Activated Akt then phosphorylates a variety of downstream targets, influencing processes such as cell survival, proliferation, and metabolism.

Diagram of the Hypothesized PI3K/Akt Signaling Pathway Modulation:

G PPL This compound Receptor Cell Surface Receptor PPL->Receptor Modulates PI3K PI3K Receptor->PI3K Activates/Inhibits PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (Cell Survival, Proliferation, Metabolism) Akt->Downstream Phosphorylates

Hypothesized Modulation of PI3K/Akt Pathway by PPL

Conclusion

This compound is a molecule with potential in various scientific and industrial applications, yet its fundamental physicochemical properties are not fully characterized in publicly accessible literature. This guide has synthesized the available qualitative information and provided a framework for its quantitative analysis. The detailed experimental protocols for solubility and stability determination offer a practical starting point for researchers. Furthermore, the hypothesized interactions with key cellular signaling pathways, based on the known activity of palmitic acid, provide a rationale for investigating the bioactive properties of this compound. Further experimental work is necessary to validate the illustrative data and hypotheses presented herein, which will be crucial for unlocking the full potential of this compound.

References

"toxicology profile of Palmitoyllactic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following toxicology profile is for Palmitic Acid . A comprehensive search for toxicological data on Palmitoyllactic acid yielded no specific studies. This compound is an ester of palmitic acid and lactic acid.[1][2][3] While the toxicological properties of an ester can differ from its constituent acid and alcohol, the information on palmitic acid is provided here as the most relevant available data for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the current understanding of the toxicology of palmitic acid, a 16-carbon saturated fatty acid.[4] It is the most common saturated fatty acid in animals and plants and is a major component of palm oil.[4] While essential for various biological functions, excess palmitic acid has been associated with cellular and organ toxicity. This document summarizes key findings on its cytotoxicity, genotoxicity, and relevant signaling pathways, and provides detailed experimental protocols where available.

Acute and Subchronic Toxicity

Table 1: Acute Toxicity of Palmitic Acid Esters

CompoundAnimal ModelRoute of AdministrationLD50Reference
Cetyl PalmitateRatOral> 14.4 g/kg
Octyl PalmitateRatOral> 64.0 g/kg
Isopropyl PalmitateRatOral> 64.0 g/kg

Cytotoxicity

Palmitic acid has demonstrated cytotoxic effects in various cell lines, often potentiating the toxicity of other drugs. At concentrations from 12.5 to 50 µg/mL, it showed selective cytotoxicity to human leukemic cells while having no effect on normal human dermal fibroblasts. In human Chang liver cells, exposure to palmitic acid led to decreased cell viability, ATP reduction, and G2/M phase arrest. Furthermore, saturated fatty acids like palmitic acid are generally more cytotoxic than unsaturated fatty acids.

Table 2: Cytotoxicity of Palmitic Acid

Cell LineConcentrationEffectReference
Human leukemic cells12.5 - 50 µg/mLSelective cytotoxicity
Normal Human Dermal Fibroblasts12.5 - 50 µg/mLNo cytotoxicity
Human Chang liver cellsNot specifiedDecreased cell viability, ATP reduction, G2/M phase arrest
SK-Hep-1 cellsNot specifiedAugmented TNF-α-induced cytotoxicity

Genotoxicity

The genotoxicity of palmitic acid has been evaluated in several assays. It was found to be non-genotoxic in the BlueScreen assay, which assesses genotoxic stress through human-derived gene expression, both with and without metabolic activation. An in vitro micronucleus test also showed that palmitic acid was non-clastogenic. Based on the available data, palmitic acid is not considered to have genotoxic potential.

Table 3: Genotoxicity of Palmitic Acid

AssaySystemMetabolic ActivationResultReference
BlueScreen AssayHuman-derived cellsWith and WithoutNegative
In Vitro Micronucleus TestNot specifiedNot specifiedNon-clastogenic

Signaling Pathways in Palmitic Acid-Induced Toxicity

Excess palmitic acid can enter non-oxidative metabolic pathways, leading to the activation of several signaling cascades that contribute to its toxic effects. Key pathways implicated include the activation of protein kinase C (PKC), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK) signaling, which can lead to the production of pro-inflammatory cytokines. Palmitic acid has also been shown to inhibit the PI3K/AKT survival pathway and enhance TNF-α-mediated apoptosis.

Palmitic_Acid_Toxicity_Pathway PA Excess Palmitic Acid DAG Diacylglycerol (DAG) PA->DAG PI3K_AKT PI3K/AKT Pathway PA->PI3K_AKT Inhibits Apoptosis Apoptosis PA->Apoptosis Enhances PKC Protein Kinase C (PKC) DAG->PKC IRS1_Ser IRS-1 Serine Phosphorylation PKC->IRS1_Ser NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK IRS1_Ser->PI3K_AKT Inhibits Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cytokines Pro-inflammatory Cytokines (TNF, IL-10) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation TNFa TNF-α TNFa->Apoptosis

Caption: Signaling pathways activated by excess palmitic acid leading to cellular toxicity.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the search results. However, the general methodologies for key assays can be outlined.

5.1. Cytotoxicity Assay (General)

A common method to assess cytotoxicity is the MTT assay.

  • Cell Culture: Cells (e.g., HepG2, human leukemic cells) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of palmitic acid for a specified duration (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Cytotoxicity_Assay_Workflow start Start cell_culture Cell Culture start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with Palmitic Acid seeding->treatment incubation Incubate treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for formazan formation mtt_addition->formazan_incubation solubilization Solubilize formazan (e.g., with DMSO) formazan_incubation->solubilization measurement Measure absorbance solubilization->measurement analysis Calculate cell viability measurement->analysis Ames_Test_Workflow start Start prepare_strains Prepare Salmonella histidine auxotrophs start->prepare_strains prepare_s9 Prepare S9 mix (for metabolic activation) start->prepare_s9 exposure Expose bacteria to Palmitic Acid (+/- S9 mix) prepare_strains->exposure prepare_s9->exposure plating Plate on minimal agar (no histidine) exposure->plating incubation Incubate for 2-3 days plating->incubation counting Count revertant colonies incubation->counting analysis Compare with control to assess mutagenicity counting->analysis

References

Methodological & Application

Quantitative Analysis of Palmitoyllactic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoyllactic acid (PLA) is an ester formed from the condensation of palmitic acid, a common saturated fatty acid, and lactic acid. As a lipophilic molecule, it may play roles in various physiological and pathological processes. Fatty acid derivatives are known to act as signaling molecules, influencing cellular processes such as inflammation, metabolism, and intercellular communication. Accurate and sensitive quantification of this compound in biological samples is therefore crucial for understanding its potential as a biomarker or therapeutic agent.

This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is necessary to improve its chromatographic properties. This protocol employs a silylation-based derivatization to enhance volatility and thermal stability, enabling robust and reproducible analysis.

Data Presentation

Quantitative analysis of this compound is achieved by monitoring specific ions generated in the mass spectrometer. The table below summarizes the key parameters for the GC-MS analysis of the trimethylsilyl (TMS) derivative of this compound.

ParameterValueReference
AnalyteThis compound (TMS derivative)
Molecular Formula (underivatized)C₁₉H₃₆O₄[1]
Molecular Weight (underivatized)328.5 g/mol [1]
Derivatization ReagentBSTFA + 1% TMCS[2]
Mass Spectrometry (Electron Impact Ionization)
Precursor Ion (negative mode, [M-H]⁻)327.254 m/z[1]
Characteristic Fragment Ions (TMS derivative)m/z to be determined empirically
Characteristic Fragment Ions (underivatized, in-silico negative mode)255.233, 89.024, 71.014[1]
Chromatography
Typical Retention TimeTo be determined empirically
Limit of Detection (LOD)To be determined empirically
Limit of Quantification (LOQ)To be determined empirically

Experimental Protocols

This section details the methodology for sample preparation, derivatization, and GC-MS analysis of this compound from a plasma sample.

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled this compound

  • Plasma samples (stored at -80°C)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Sodium sulfate (anhydrous)

  • Glass vials with PTFE-lined caps

  • Nitrogen gas evaporator

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

2. Sample Preparation: Lipid Extraction

This protocol is adapted from standard lipid extraction procedures.

  • Thaw plasma samples on ice.

  • To a 2 mL glass vial, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (e.g., 10 µg/mL heptadecanoic acid in methanol).

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a new glass vial using a Pasteur pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

3. Derivatization: Silylation

This compound contains both a carboxyl and a hydroxyl group, both of which will be derivatized by silylation to increase volatility for GC analysis.

  • To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for GC-MS analysis. If needed, the sample can be reconstituted in 100 µL of hexane prior to injection.

4. GC-MS Instrumentation and Conditions

The following are typical starting parameters for GC-MS analysis and may require optimization for specific instrumentation.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Injector: Splitless mode

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 250°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-500 for initial identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of the derivatized this compound and the internal standard.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma Sample IS_Addition Internal Standard Spiking Sample->IS_Addition Extraction Lipid Extraction (Chloroform:Methanol) IS_Addition->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Silylation (BSTFA + 1% TMCS, 70°C) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing (Quantification) GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

signaling_pathway Representative Signaling Pathway for Fatty Acid Derivatives cluster_membrane Cell Membrane PLA This compound (or other fatty acid derivative) GPCR G-Protein Coupled Receptor (GPCR) PLA->GPCR G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Protein_Kinase Protein Kinase Cascade (e.g., PKA, PKC) Second_Messenger->Protein_Kinase Transcription_Factor Transcription Factor Activation (e.g., NF-κB) Protein_Kinase->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) Gene_Expression->Cellular_Response

Caption: Potential signaling pathway modulated by fatty acid derivatives.

References

"HPLC methods for Palmitoyllactic acid quantification"

Author: BenchChem Technical Support Team. Date: November 2025

An increasing interest in the biological roles of fatty acid esters of hydroxy acids has necessitated the development of robust analytical methods for their precise and reliable quantification. Palmitoyllactic acid, a lipoamino acid, is one such molecule of interest. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), catering to researchers, scientists, and professionals in drug development.

Introduction to this compound Quantification

This compound is an ester formed from palmitic acid, a common saturated fatty acid, and lactic acid. Its amphiphilic nature presents unique challenges for quantification. Direct analysis can be hampered by its lack of a strong chromophore, making UV detection less sensitive. Furthermore, its similarity to other endogenous lipids can lead to matrix interference. To address these challenges, several HPLC-based strategies can be employed, including direct detection by UV or mass spectrometry, and derivatization to enhance detectability. This note details two primary HPLC approaches: a direct Reverse-Phase HPLC with UV detection and a more sensitive method involving pre-column derivatization. Additionally, considerations for a highly specific HPLC-Mass Spectrometry (MS) method are discussed.

Method 1: Direct Quantification by Reverse-Phase HPLC with UV Detection

This method is suitable for samples where this compound is present at relatively high concentrations and offers a straightforward approach without the need for derivatization. The principle relies on the detection of the carboxyl group's absorbance at a low UV wavelength.

Experimental Protocol

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Extraction: For biological samples, a liquid-liquid extraction is recommended.

    • To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Vortex again for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

    • Carefully collect the upper organic layer containing the lipids.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) is typically used. A common starting ratio would be 80:20 (v/v) acetonitrile:water with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.[2]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation
ParameterTypical Value
Retention Time5 - 10 min (dependent on exact mobile phase composition)
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 5 µg/mL
Limit of Quantification (LOQ)5 - 15 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)90 - 110%

Note: These are estimated values based on similar analyses and would require experimental validation.

Method 2: Quantification by HPLC with Pre-column Derivatization

To enhance the sensitivity and selectivity of this compound quantification, pre-column derivatization with a UV-absorbing or fluorescent tag is recommended. 1-Phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for compounds with carboxylic acid groups.[3][4]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Sample Extraction: Follow the same liquid-liquid extraction protocol as in Method 1.

  • Derivatization Reaction:

    • After evaporating the organic extract, add 50 µL of a 0.5 M PMP solution in methanol and 50 µL of a 0.3 M sodium hydroxide solution to the dried extract.

    • Incubate the mixture at 70 °C for 30 minutes.

    • Cool the reaction mixture to room temperature and neutralize by adding 50 µL of a 0.3 M hydrochloric acid solution.

    • Add 500 µL of water and extract the PMP-derivatized this compound with 1 mL of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic layer and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the derivatized analyte from excess reagent.

    • Mobile Phase A: 10 mM phosphate buffer (pH 7.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 70% A, ramp to 30% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 245 nm (the absorbance maximum for PMP derivatives).

Data Presentation
ParameterTypical Value
Retention Time10 - 15 min
Linearity (R²)> 0.999
Limit of Detection (LOD)50 - 200 ng/mL
Limit of Quantification (LOQ)0.2 - 1 µg/mL
Precision (%RSD)< 3%
Accuracy (Recovery)95 - 105%

Note: These are estimated values based on similar analyses and would require experimental validation.

Advanced Method: HPLC-Mass Spectrometry (HPLC-MS)

For the highest sensitivity and specificity, coupling HPLC with a mass spectrometer is the gold standard. This approach allows for the direct detection of this compound without derivatization and can provide structural confirmation.

Key Considerations for HPLC-MS Method Development:

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically effective for detecting carboxylic acids.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.

  • Detection Mode: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) on a triple quadrupole instrument provides excellent sensitivity and selectivity.

  • Mobile Phase: Use volatile buffers such as ammonium formate or ammonium acetate instead of phosphate buffers. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

Visualizations

G Experimental Workflow for Direct HPLC-UV Quantification cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction (MTBE/Methanol) Sample->Extraction Evaporation Evaporation under Nitrogen Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection at 210 nm Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Concentration Determination Calibration_Curve->Quantification G Workflow for HPLC Quantification with Pre-column Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Reaction Reaction with PMP Evaporation1->Reaction Neutralization Neutralization Reaction->Neutralization Extraction2 Extraction of Derivative Neutralization->Extraction2 Evaporation2 Evaporation to Dryness Extraction2->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 245 nm Separation->Detection

References

Application Notes and Protocols: Utilizing Palmitic Acid-Modified Polylactic Acid in Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of fatty acid chemistry and polymer science has led to the development of novel biomaterials with tailored properties for advanced drug delivery. One such innovation is the modification of poly(lactic acid) (PLA) and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA), with palmitic acid. This modification results in an amphiphilic polymer that can influence the physicochemical properties and biological interactions of nanoparticles.

While "Palmitoyllactic acid" exists as a distinct ester of palmitic acid and lactic acid, its use as a primary polymer for nanoparticle formulation is not extensively documented in current literature.[1][2][3] A more prevalent and well-researched approach involves the functionalization of pre-formed PLA or PLGA polymers with palmitic acid.[4][5] This process enhances the hydrophobic characteristics of the polymer, which can improve drug loading, particle stability, and cellular uptake. These palmitic acid-functionalized PLA nanoparticles offer a versatile platform for the delivery of a wide range of therapeutic agents.

This document provides detailed application notes and protocols for the formulation and characterization of nanoparticles using palmitic acid-modified PLA/PLGA.

Physicochemical Properties of Palmitic Acid-Modified PLA Nanoparticles

The incorporation of palmitic acid into PLA or PLGA polymers alters their physicochemical characteristics, which in turn affects the properties of the resulting nanoparticles. Key parameters that are influenced include particle size, surface charge, drug loading efficiency, and release kinetics.

ParameterTypical Range/ValueSignificanceReference
Particle Size 150 - 300 nmInfluences cellular uptake, biodistribution, and drug release.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution.
Zeta Potential -10 to -30 mVAffects colloidal stability and interaction with cell membranes.
Drug Loading Efficiency Varies (up to 97% reported for specific drugs)Higher efficiency for hydrophobic drugs due to the palmitic acid moiety.
Drug Release Profile Sustained ReleaseThe hydrophobic nature of palmitic acid can slow down the drug release rate.

Experimental Protocols

I. Synthesis of this compound

While less common for direct nanoparticle formulation, this compound can be synthesized for various applications.

A. Direct Esterification

This method involves the direct reaction of palmitic acid and lactic acid.

  • Materials: Palmitic acid, Lactic acid, Sulfuric acid (catalyst), Toluene.

  • Procedure:

    • Dissolve palmitic acid in toluene in a round-bottom flask.

    • Add a molar excess of lactic acid to the solution.

    • Add a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux (typically 100-150°C) with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

B. Enzymatic Esterification

This method offers milder reaction conditions.

  • Materials: Palmitic acid, Lactic acid, Immobilized lipase (e.g., Novozym 435), Anhydrous solvent (e.g., hexane or tert-butanol).

  • Procedure:

    • Dissolve palmitic acid and lactic acid in the anhydrous solvent in a sealed flask.

    • Add the immobilized lipase to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant shaking.

    • Monitor the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • After the reaction reaches equilibrium, filter off the immobilized enzyme for reuse.

    • Evaporate the solvent to obtain the product.

II. Preparation of Palmitic Acid-Functionalized PLA/PLGA Nanoparticles

A common method to prepare these nanoparticles is through the emulsification-solvent evaporation technique. This protocol describes the incorporation of a palmitic acid-conjugated ligand (e.g., avidin-palmitate for targeting) into PLGA nanoparticles.

  • Materials: PLGA (50:50), Dichloromethane (DCM), Trifluoroethanol (TFE), Poly(vinyl alcohol) (PVA), Avidin-palmitate conjugate, Drug to be encapsulated, Phosphate-buffered saline (PBS).

  • Procedure:

    • Preparation of Avidin-Palmitate Conjugate: React avidin with an N-hydroxysuccinimide ester of palmitic acid (NHS-palmitate). Purify the conjugate using dialysis.

    • Oil Phase Preparation: Dissolve PLGA in a 4:1 (v/v) mixture of DCM and TFE. If encapsulating a drug, dissolve the hydrophobic drug in this organic solution.

    • Aqueous Phase Preparation: Prepare a 5% (w/v) PVA solution in water. Disperse the desired amount of the avidin-palmitate conjugate in this aqueous solution.

    • Primary Emulsion (w/o or direct dissolution for hydrophobic drugs): If encapsulating a hydrophilic drug, emulsify an aqueous solution of the drug into the oil phase using sonication to form a water-in-oil (w/o) emulsion. For hydrophobic drugs, they are already dissolved in the oil phase.

    • Secondary Emulsion (w/o/w or o/w): Add the primary emulsion (or the oil phase for hydrophobic drugs) dropwise to the aqueous PVA solution containing the avidin-palmitate conjugate under vigorous stirring.

    • Solvent Evaporation: Continue stirring for several hours (e.g., 4 hours) at room temperature to allow the organic solvents to evaporate, leading to the formation of solid nanoparticles.

    • Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Washing: Wash the nanoparticles multiple times with deionized water to remove excess PVA and unconjugated avidin-palmitate.

    • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer, such as PBS, for further characterization and use.

Visualization of Workflows and Pathways

G cluster_synthesis Synthesis of Avidin-Palmitate cluster_formulation Nanoparticle Formulation (Emulsion-Solvent Evaporation) Avidin Avidin Conjugation Conjugation Reaction Avidin->Conjugation NHS_Palmitate NHS-Palmitate NHS_Palmitate->Conjugation Purification Purification (Dialysis) Conjugation->Purification Avidin_Palmitate Avidin-Palmitate Purification->Avidin_Palmitate PLGA_Drug PLGA + Hydrophobic Drug in DCM/TFE (Oil Phase) Emulsification Emulsification (o/w) PLGA_Drug->Emulsification PVA_AP PVA + Avidin-Palmitate in Water (Aqueous Phase) PVA_AP->Emulsification Solvent_Evap Solvent Evaporation Emulsification->Solvent_Evap Centrifugation Centrifugation & Washing Solvent_Evap->Centrifugation Final_NPs Palmitic Acid-Functionalized PLA/PLGA Nanoparticles Centrifugation->Final_NPs

Caption: Workflow for the preparation of palmitic acid-functionalized PLA/PLGA nanoparticles.

G cluster_cell Adipocyte PLLA This compound (or Palmitic Acid) PPARg PPARγ PLLA->PPARg acts as agonist RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., Prdm16, Pgc1a) PPRE->Gene_Expression activates Brown_Fat_Phenotype Brown Fat-like Phenotype Gene_Expression->Brown_Fat_Phenotype

Caption: Potential signaling pathway of this compound via PPARγ agonism.

Characterization of Nanoparticles

A thorough characterization of the formulated nanoparticles is crucial to ensure their quality and predict their in vivo performance.

TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS) Particle Size, Polydispersity Index (PDI)To determine the average size and size distribution of the nanoparticles.
Zeta Potential Measurement Surface ChargeTo assess the stability of the nanoparticle suspension and predict interactions with biological membranes.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, SizeTo visualize the shape and surface characteristics of the nanoparticles.
UV-Vis Spectroscopy / HPLC Drug Loading and Encapsulation EfficiencyTo quantify the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Release Study (e.g., Dialysis Method) Drug Release KineticsTo evaluate the rate and mechanism of drug release from the nanoparticles over time.

Conclusion

The use of palmitic acid-modified PLA/PLGA for nanoparticle formulation presents a promising strategy for enhancing the delivery of therapeutic agents, particularly hydrophobic drugs. The protocols and information provided herein offer a comprehensive guide for researchers to develop and characterize these advanced drug delivery systems. The ability to tune the physicochemical properties of the nanoparticles by incorporating fatty acids opens up new avenues for creating more effective and targeted therapies.

References

Palmitoyllactic Acid: A Potential New Biomarker and Therapeutic Target in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyllactic acid (PL-Lac), also known as N-palmitoyl-lactamine, is an endogenous long-chain fatty acid derivative that has emerged as a molecule of interest in the study of metabolic diseases. Comprising palmitic acid and lactic acid, this lipoamino acid is gaining attention for its potential role in adipocyte differentiation and function. Preliminary research suggests that this compound exhibits lipogenic activity and may influence metabolic pathways implicated in obesity and related disorders. This document provides an overview of the current understanding of this compound, its proposed mechanism of action, and detailed protocols for its study, positioning it as a potential biomarker and therapeutic target in metabolic diseases.

Biological Activity and Mechanism of Action

Current evidence indicates that this compound functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. PPARγ is a master regulator of adipogenesis and is a well-established therapeutic target for insulin resistance. By activating PPARγ, this compound is thought to initiate a cascade of transcriptional events that influence adipocyte biology.

Notably, in vitro studies using 3T3-L1 preadipocytes have demonstrated that this compound can induce a "brown fat-like" or "beige" phenotype. This is characterized by an increased expression of key thermogenic genes, including PR domain containing 16 (Prdm16) and PPARγ coactivator 1-alpha (Pgc1a). The browning of white adipose tissue is a process of significant therapeutic interest as it increases energy expenditure and may counteract the metabolic dysregulation associated with obesity.

The proposed signaling pathway for this compound's action on adipocytes is illustrated below.

Palmitoyllactic_Acid_Signaling cluster_nucleus Nucleus PL_Lac This compound PPARg PPARγ PL_Lac->PPARg Activates PPRE PPRE PPARg->PPRE Binds to RXR RXR RXR->PPRE Binds to Prdm16 Prdm16 Gene PPRE->Prdm16 Promotes Transcription Pgc1a Pgc1a Gene PPRE->Pgc1a Promotes Transcription Browning Adipocyte Browning (Beige Phenotype) Prdm16->Browning Pgc1a->Browning Energy_Expenditure Increased Energy Expenditure Browning->Energy_Expenditure

Caption: Proposed signaling pathway of this compound in adipocytes.

Quantitative Data

To date, there is a notable absence of published studies that have specifically quantified the concentrations of this compound in biological samples from human subjects or animal models with metabolic diseases. While metabolomics and lipidomics studies have identified numerous altered lipids in conditions like obesity and type 2 diabetes, specific data for this compound is not yet available. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Hypothetical Plasma Concentrations of this compound (PL-Lac) in Human Subjects

Subject GroupNPL-Lac Concentration (ng/mL)p-valueReference
Lean, Healthy Controls-Data Not Available--
Overweight/Obese-Data Not Available--
Type 2 Diabetes-Data Not Available--
Metabolic Syndrome-Data Not Available--

Table 2: Hypothetical this compound (PL-Lac) Content in Adipose Tissue

Tissue SourceConditionNPL-Lac Content (ng/g tissue)p-valueReference
Subcutaneous AdiposeLean-Data Not Available--
Subcutaneous AdiposeObese-Data Not Available--
Visceral AdiposeLean-Data Not Available--
Visceral AdiposeObese-Data Not Available--

Experimental Protocols

The following protocols provide a framework for the extraction and quantification of this compound from biological matrices, as well as for studying its biological effects in vitro. These are generalized protocols based on methods for similar N-acyl amino acids and will require optimization and validation for this compound specifically.

Protocol 1: Extraction of this compound from Plasma/Serum

Objective: To extract lipids, including this compound, from plasma or serum for subsequent analysis by LC-MS/MS.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled) is ideal. If unavailable, a structurally similar N-acyl amino acid can be used, but this requires careful validation.

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge capable of 4°C and >15,000 x g

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean glass tube, add 50 µL of plasma/serum.

  • Add 10 µL of the internal standard solution to each sample.

  • Add 200 µL of cold methanol and vortex for 30 seconds to precipitate proteins.

  • Add 750 µL of MTBE and vortex for 1 minute.

  • Add 188 µL of water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol:acetonitrile 1:1 v/v).

Plasma_Extraction_Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_methanol Add Methanol & Vortex add_is->add_methanol add_mtbe Add MTBE & Vortex add_methanol->add_mtbe add_water Add Water & Vortex add_mtbe->add_water centrifuge Centrifuge (16,000 x g, 10 min, 4°C) add_water->centrifuge collect_organic Collect Upper Organic Phase centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute for LC-MS/MS dry_down->reconstitute end_analysis LC-MS/MS Analysis reconstitute->end_analysis

Caption: Workflow for this compound extraction from plasma/serum.

Protocol 2: Quantification of this compound by LC-MS/MS

Objective: To quantify the extracted this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example - to be optimized):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-12 min: 30-100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Hypothetical - requires determination using a pure standard):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values need to be determined by infusing a standard of this compound into the mass spectrometer.)

Quantification:

  • A calibration curve should be prepared using a pure standard of this compound at various concentrations.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against the calibration curve.

Protocol 3: In Vitro Treatment of Adipocytes and Gene Expression Analysis

Objective: To assess the effect of this compound on the expression of browning markers in adipocytes.

Cell Culture:

  • 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

Treatment:

  • On day 8 of differentiation, mature 3T3-L1 adipocytes are treated with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO).

  • Incubate the cells for 24-48 hours.

RNA Extraction and qRT-PCR:

  • After treatment, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of target genes (e.g., Prdm16, Pgc1a, Ucp1) and a housekeeping gene (e.g., Gapdh, Actb).

Adipocyte_Experiment_Workflow start Start: 3T3-L1 Preadipocytes differentiate Differentiate to Mature Adipocytes start->differentiate treat Treat with this compound differentiate->treat harvest Harvest Cells treat->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR for Gene Expression cdna_synthesis->qpcr end_analysis Analyze Gene Expression Data qpcr->end_analysis

Caption: Workflow for in vitro study of this compound on adipocytes.

Conclusion and Future Directions

This compound represents a novel endogenous lipid with the potential to influence adipocyte function and systemic metabolism through its action as a PPARγ agonist. The protocols outlined here provide a starting point for researchers to investigate its role as a biomarker and therapeutic target for metabolic diseases. A critical next step will be the development and validation of sensitive analytical methods to quantify this compound in large human cohorts. Such studies are essential to establish its clinical relevance and to determine whether its circulating levels or tissue content correlate with the presence and severity of metabolic disorders. Further in vivo studies in animal models are also warranted to elucidate the physiological effects of this compound on whole-body energy homeostasis.

Application Notes and Protocols: Formulating Palmitoyllactic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Palmitoyllactic Acid (PLLA)

This compound (PLLA) is a lipophilic molecule synthesized from palmitic acid and lactic acid. Its structure confers a high degree of lipophilicity, with an estimated logP of approximately 6.2, rendering it sparingly soluble in aqueous solutions but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and ether.[1][2] PLLA and similar fatty acid esters are under investigation for their potential roles in various physiological processes, including the modulation of lipid metabolism and inflammatory responses.[1] Due to its lipophilic nature, PLLA has also been considered for use in drug delivery systems to enhance the solubility and bioavailability of other therapeutic agents.[2]

The in vivo evaluation of PLLA's biological activity necessitates the development of stable and effective formulations suitable for administration in animal models. This document provides detailed application notes and protocols for the formulation of PLLA for both oral and parenteral in vivo studies.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of PLLA is critical for developing a successful formulation strategy.

PropertyValueReference
Molecular Formula C₁₉H₃₆O₄[1]
Molecular Weight 328.5 g/mol
Appearance White or off-white solid
Melting Point 50-65 °C
Solubility Sparingly soluble in water; Soluble in DMSO, ethanol, ether, medium-chain triglycerides, and surfactants (e.g., polysorbate 80)
Estimated logP ~6.2

Formulation Strategies for In Vivo Administration

Given the high lipophilicity of PLLA, lipid-based formulations are the most promising approach to enhance its solubility and bioavailability for in vivo studies. These formulations can improve absorption from the gastrointestinal tract for oral administration and allow for safe parenteral administration.

Oral Administration

For oral delivery, the goal is to increase the solubility of PLLA in the gastrointestinal fluids to facilitate absorption. Lipid-based formulations such as emulsions and self-emulsifying drug delivery systems (SEDDS) are suitable for this purpose.

Key Components of Oral Formulations:

  • Oils/Lipids: Serve as a carrier for the lipophilic PLLA. Medium-chain triglycerides (MCTs) are often a good choice due to their ability to be readily absorbed.

  • Surfactants: Reduce the interfacial tension between the oil and aqueous phases, promoting the formation of fine emulsions or microemulsions in the gut.

  • Co-solvents/Co-surfactants: Can further enhance the solubility of the drug and the stability of the formulation.

Parenteral Administration

For parenteral (e.g., intravenous, intraperitoneal) administration, the formulation must be sterile, pyrogen-free, and have a pH and osmolarity compatible with physiological conditions. Due to PLLA's low aqueous solubility, emulsions are a common and effective formulation strategy.

Key Components of Parenteral Formulations:

  • Oil Phase: A biocompatible oil in which PLLA is dissolved.

  • Aqueous Phase: Typically water for injection (WFI).

  • Emulsifiers: Stabilize the oil-in-water emulsion.

  • Tonicity Adjusting Agents: To ensure the formulation is isotonic.

Experimental Protocols

The following are example protocols for the formulation of this compound for in vivo studies. These should be considered as starting points and may require optimization based on the specific experimental needs.

Protocol 1: Preparation of a this compound Emulsion for Oral Gavage

This protocol describes the preparation of a simple oil-in-water emulsion suitable for oral administration in rodents.

Materials:

  • This compound (PLLA)

  • Medium-chain triglyceride (MCT) oil

  • Polysorbate 80 (Tween® 80)

  • Purified water

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for smaller droplet size)

Procedure:

  • Dissolve PLLA in Oil:

    • Weigh the desired amount of PLLA.

    • In a sterile glass beaker, add the required volume of MCT oil.

    • Add the PLLA to the MCT oil and stir with a magnetic stirrer until fully dissolved. Gentle heating (to a maximum of 40°C) may be applied to facilitate dissolution.

  • Prepare the Aqueous Phase:

    • In a separate sterile glass beaker, add the required volume of purified water.

    • Add the Polysorbate 80 to the water and stir until a clear solution is formed.

  • Form the Emulsion:

    • While stirring the aqueous phase, slowly add the oil phase (PLLA dissolved in MCT oil) dropwise.

    • Continue stirring for at least 30 minutes to form a crude emulsion.

    • For a finer and more stable emulsion, process the mixture using a high-speed homogenizer.

  • Quality Control:

    • Visually inspect the emulsion for uniformity and any signs of phase separation.

    • If possible, measure the droplet size to ensure consistency between batches.

Example Formulation Composition for Oral Administration:

ComponentConcentration (w/v)Purpose
This compound1-10 mg/mLActive Pharmaceutical Ingredient
MCT Oil5-20%Oil Phase/Carrier
Polysorbate 801-5%Surfactant/Emulsifier
Purified Waterq.s. to 100%Aqueous Phase
Protocol 2: Preparation of a Sterile this compound Emulsion for Parenteral Injection

This protocol outlines the preparation of a sterile oil-in-water emulsion for intravenous or intraperitoneal administration. Aseptic techniques must be used throughout this procedure.

Materials:

  • This compound (PLLA)

  • Soybean oil for injection

  • Egg lecithin (or other suitable phospholipid emulsifier)

  • Glycerin

  • Water for Injection (WFI)

  • Nitrogen gas

  • High-pressure homogenizer

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Prepare the Oil Phase (Aseptic Conditions):

    • In a sterile vessel, dissolve the PLLA and egg lecithin in the soybean oil.

    • Gently heat (to a maximum of 60°C) and stir under a blanket of nitrogen to prevent oxidation until a clear solution is obtained.

  • Prepare the Aqueous Phase (Aseptic Conditions):

    • In a separate sterile vessel, dissolve the glycerin in Water for Injection.

  • Form the Pre-emulsion (Aseptic Conditions):

    • Heat both the oil and aqueous phases to approximately 60-70°C.

    • Under high shear mixing, slowly add the oil phase to the aqueous phase to form a coarse pre-emulsion.

  • Homogenization (Aseptic Conditions):

    • Pass the pre-emulsion through a high-pressure homogenizer to reduce the oil droplet size to the desired range (typically below 200 nm for intravenous administration).

    • The number of passes and the pressure will need to be optimized.

  • Sterile Filtration and Filling (Aseptic Conditions):

    • Allow the emulsion to cool to room temperature.

    • Sterile filter the final emulsion through a 0.22 µm filter into sterile vials.

    • Seal the vials under aseptic conditions.

Example Formulation Composition for Parenteral Administration:

ComponentConcentration (w/v)Purpose
This compound1-5 mg/mLActive Pharmaceutical Ingredient
Soybean Oil10-20%Oil Phase
Egg Lecithin1-2%Emulsifier
Glycerin2-3%Tonicity Agent
Water for Injectionq.s. to 100%Aqueous Phase

Visualization of Signaling Pathways and Workflows

Potential Signaling Pathways of this compound

Based on the known activities of its constituent, palmitic acid, PLLA may modulate key cellular signaling pathways involved in inflammation and metabolism.

TLR4_NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLLA This compound (or Palmitic Acid) TLR4 TLR4 PLLA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_active Active NF-κB DNA DNA NFkB_active->DNA Translocates & Binds NFkB_IkB->NFkB_active Releases Gene_expression Inflammatory Gene Expression DNA->Gene_expression Induces

Caption: TLR4/NF-κB Signaling Pathway potentially activated by PLLA.

PI3K_AKT_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates AKT_active Active AKT (p-AKT) Downstream Downstream Targets AKT_active->Downstream Phosphorylates Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Regulates

Caption: PI3K/AKT Signaling Pathway potentially modulated by PLLA.

Experimental Workflow

The following diagram illustrates a logical workflow for the development and in vivo testing of a PLLA formulation.

PLLA_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_analysis Data Analysis Solubility 1. Solubility Screening (Oils, Surfactants, Co-solvents) Formulation_Prep 2. Formulation Preparation (Emulsion, SEDDS) Solubility->Formulation_Prep Characterization 3. Physicochemical Characterization (Droplet Size, Stability) Formulation_Prep->Characterization Animal_Model 4. Animal Model Selection Characterization->Animal_Model Dosing 5. Administration (Oral Gavage / Parenteral Injection) Animal_Model->Dosing PK_PD 6. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Dosing->PK_PD Data_Analysis 7. Data Interpretation PK_PD->Data_Analysis Conclusion 8. Conclusion on Efficacy & Formulation Data_Analysis->Conclusion

Caption: Workflow for PLLA formulation development and in vivo testing.

Data Presentation

The following tables provide examples of how to structure quantitative data from formulation development and in vivo studies for clear comparison.

Table 1: Solubility of PLLA in Various Excipients

ExcipientTypeSolubility of PLLA (mg/mL) at 25°C
MCT OilOil[Insert experimental data]
Soybean OilOil[Insert experimental data]
Polysorbate 80Surfactant[Insert experimental data]
Propylene GlycolCo-solvent[Insert experimental data]
EthanolCo-solvent[Insert experimental data]

Table 2: Characterization of PLLA Formulations

Formulation IDCompositionMean Droplet Size (nm)Polydispersity Index (PDI)Stability (Days at 4°C)
PLLA-PO-015% MCT, 2% Polysorbate 80[Insert experimental data][Insert experimental data][Insert experimental data]
PLLA-IV-0110% Soybean Oil, 1.2% Lecithin[Insert experimental data][Insert experimental data][Insert experimental data]

Table 3: Pharmacokinetic Parameters of PLLA in Plasma

FormulationRoute of AdministrationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Bioavailability (%)
PLLA-PO-01Oral[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]
PLLA-IV-01Intravenous[Insert experimental data][Insert experimental data][Insert experimental data]100 (by definition)

Conclusion

The successful in vivo investigation of this compound is highly dependent on the development of an appropriate formulation that addresses its lipophilic nature. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers to formulate PLLA for both oral and parenteral administration. Careful characterization of the formulation and subsequent pharmacokinetic and pharmacodynamic studies are essential to ensure reliable and reproducible results in preclinical research. The provided signaling pathway diagrams offer a conceptual framework for investigating the potential mechanisms of action of PLLA.

References

Palmitoyllactic Acid: A Novel Surfactant for Advanced Emulsion Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyllactic acid is an emerging biocompatible and biodegradable surfactant with significant potential in the formulation of stable emulsions for the pharmaceutical, cosmetic, and food industries. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound as a primary emulsifier. Its amphiphilic structure, derived from the esterification of palmitic acid (a 16-carbon saturated fatty acid) and lactic acid, allows it to effectively reduce interfacial tension between oil and water phases, leading to the formation of stable emulsions. Due to the limited direct experimental data on this compound, this document leverages data from its close structural analog, sodium stearoyl lactylate (SSL), to provide quantitative insights into its expected performance.

Physicochemical Properties

This compound is a white crystalline solid with a melting point of approximately 60-65°C. It is sparingly soluble in water but readily soluble in organic solvents.[1] The molecule possesses a linear geometry, which influences its packing at interfaces and its overall surfactant properties.[1]

Table 1: Physicochemical Properties of this compound and its Analog, Sodium Stearoyl Lactylate (SSL)

PropertyThis compoundSodium Stearoyl Lactylate (SSL) - Proxy Data
Molecular Formula C₁₉H₃₆O₄[2]C₂₄H₄₃NaO₆
Molecular Weight 328.5 g/mol [2]450.6 g/mol
Appearance White crystalline solid[1]Light tan powder
Melting Point ~60-65°C47-53°C
Solubility Sparingly soluble in water; Soluble in organic solventsWater-dispersible
Critical Micelle Concentration (CMC) Data not available~0.05 wt% in water
Hydrophilic-Lipophilic Balance (HLB) Data not available~6.5
LogP (calculated) ~6.2Data not available

Note: The quantitative data for CMC and HLB are based on Sodium Stearoyl Lactylate (SSL), a structurally similar acyl lactylate, and should be considered as an estimate for the performance of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of palmitic acid and lactic acid. A general protocol is provided below, which may require optimization based on laboratory conditions and desired purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • Palmitic acid

  • Lactic acid (85-90% aqueous solution)

  • Toluene (or another suitable water-azeotroping solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Hexane

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine equimolar amounts of palmitic acid and lactic acid in a round-bottom flask.

  • Add toluene to the flask (approximately 2 mL per gram of palmitic acid).

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2% of the total reactant weight).

  • Set up the reaction apparatus with the Dean-Stark trap and condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the catalyst and remove unreacted lactic acid, followed by distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent such as hexane to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Palmitic Acid Palmitic Acid Mixing Mixing Palmitic Acid->Mixing Lactic Acid Lactic Acid Lactic Acid->Mixing Catalyst (p-TSA) Catalyst (p-TSA) Catalyst (p-TSA)->Mixing Reflux & Water Removal Reflux & Water Removal Mixing->Reflux & Water Removal Cooling Cooling Reflux & Water Removal->Cooling Neutralization Neutralization Cooling->Neutralization Washing Washing Neutralization->Washing Drying Drying Washing->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Emulsion_Preparation cluster_phases Phase Preparation Oil_Phase Oil Phase (Oil + this compound) Heat to 70-75°C Mixing Slowly add Aqueous Phase to Oil Phase Oil_Phase->Mixing Aqueous_Phase Aqueous Phase (Water) Heat to 70-75°C Aqueous_Phase->Mixing Homogenization High-Shear Homogenization (3-5 min) Mixing->Homogenization Cooling Cool to Room Temperature with Gentle Stirring Homogenization->Cooling Final_Emulsion Stable O/W Emulsion Cooling->Final_Emulsion Signaling_Pathway Emulsion_Droplet Emulsion Droplet (Drug Encapsulated) Cell_Membrane Cell Membrane Emulsion_Droplet->Cell_Membrane Membrane_Interaction Membrane Interaction (Fusion/Endocytosis) Cell_Membrane->Membrane_Interaction Drug_Release Intracellular Drug Release Membrane_Interaction->Drug_Release Target_Interaction Interaction with Cellular Target Drug_Release->Target_Interaction Therapeutic_Effect Therapeutic Effect Target_Interaction->Therapeutic_Effect

References

Application Notes and Protocols: Analytical Standards for Palmitoyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyllactic acid is a lipoamino acid, an ester formed from the condensation of palmitic acid, a common saturated fatty acid, and lactic acid. It has applications in the cosmetics, food, and pharmaceutical industries as an emulsifier, moisturizer, and antimicrobial agent.[1] Accurate and precise analytical methods are crucial for its quantification in various matrices, for quality control, and for research and development purposes.

This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques.

Physicochemical Properties and Synthesis Overview

A solid understanding of the physicochemical properties and synthesis of this compound is fundamental for the development of robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₃₆O₄[2]
Molecular Weight328.5 g/mol [1][2]
AppearanceWhite crystalline solid[1]
Melting Point~60-65 °C
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol and ether.
IUPAC Name2-hexadecanoyloxypropanoic acid
CAS Number7795-58-6

Synthesis Overview:

This compound is typically synthesized via the esterification of palmitic acid and lactic acid. Common synthesis routes include direct esterification using an acid catalyst, or enzymatic synthesis using lipases. Understanding the synthesis route is important for identifying potential impurities that may interfere with analytical measurements.

Analytical Methodologies

The primary analytical techniques for the characterization and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantification

HPLC-MS is a powerful technique for the selective and sensitive quantification of this compound in complex matrices.

Experimental Protocol: Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound. Method optimization and validation are essential for specific applications.

1. Standard Preparation:

  • Prepare a stock solution of this compound analytical standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

2. Sample Preparation:

  • For biological matrices (e.g., plasma, tissue homogenates): A protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended.

    • To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar lipid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • For formulations (e.g., creams, emulsions): An initial solvent extraction is necessary to isolate the lipid fraction.

3. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v)

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Precursor Ion ([M-H]⁻): m/z 327.25

  • Product Ions: Based on in-silico fragmentation, major product ions are expected at m/z 255.23 (loss of lactic acid) and m/z 89.02 (lactic acid fragment). These transitions should be confirmed experimentally.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 327.25 -> 255.23

    • Qualifier: 327.25 -> 89.02

Table 2: Proposed MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)327.25255.23To be optimized100
This compound (Qualifier)327.2589.02To be optimized100
Internal StandardTo be determinedTo be determinedTo be optimized100

Workflow for HPLC-MS/MS Analysis:

HPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare Calibration Standards HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Sample Extraction (Protein Precipitation/LLE/SPE) Sample->HPLC MS MS/MS Detection (ESI-, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a valuable technique for assessing the purity of this compound standards and for identifying volatile impurities. Derivatization is typically required to increase the volatility of the analyte.

Experimental Protocol: Purity Assessment by GC-MS

1. Derivatization:

  • To 100 µg of the this compound sample, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate the silylation of the carboxylic acid and hydroxyl groups.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

3. Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

Data Analysis:

  • The purity is assessed by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all components in the chromatogram.

  • The mass spectrum of the main peak should be consistent with the structure of the derivatized this compound.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS MS Detection (EI, Scan Mode) GC->MS Chromatogram Total Ion Chromatogram MS->Chromatogram Purity Purity Assessment (Peak Area %) Chromatogram->Purity Identification Impurity Identification (Mass Spectra) Chromatogram->Identification

Caption: Workflow for the purity assessment of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the definitive method for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are employed for this purpose.

Experimental Protocol: Structural Confirmation by NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard acquisition parameters for ¹H and ¹³C NMR should be used. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

3. Spectral Interpretation:

  • ¹H NMR: The spectrum will show characteristic signals for the long alkyl chain of the palmitoyl group (a large multiplet between ~1.2-1.6 ppm and a triplet for the terminal methyl group at ~0.9 ppm), a multiplet for the methine proton of the lactic acid moiety, and a doublet for the methyl group of the lactic acid moiety.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons of the ester and carboxylic acid, the methine and methyl carbons of the lactic acid moiety, and a series of signals for the methylene carbons of the palmitoyl chain.

Logical Relationship for Structural Confirmation:

NMR_Logic cluster_nmr NMR Spectroscopy cluster_data Spectral Data PLA This compound Structure H1_NMR 1H NMR PLA->H1_NMR C13_NMR 13C NMR PLA->C13_NMR H1_Data Chemical Shifts Integration Coupling Constants H1_NMR->H1_Data C13_Data Chemical Shifts C13_NMR->C13_Data H1_Data->PLA Confirms Proton Environment C13_Data->PLA Confirms Carbon Skeleton

Caption: Logical diagram for the structural confirmation of this compound using NMR.

Conclusion

The analytical methods described provide a comprehensive framework for the analysis of this compound. The choice of method will depend on the specific analytical goal, whether it is for quantification in complex matrices, purity assessment of a standard, or structural confirmation. For quantitative analysis in biological samples or formulations, HPLC-MS/MS is the method of choice due to its high sensitivity and selectivity. GC-MS is well-suited for purity testing of the analytical standard after appropriate derivatization. NMR remains the gold standard for unequivocal structural identification. Proper method development and validation are paramount to ensure accurate and reliable results in any application.

References

Troubleshooting & Optimization

Optimizing Palmitoyllactic Acid Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of Palmitoyllactic acid (PLA), achieving optimal yields and purity is paramount. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis.

Troubleshooting Guide: Enhancing this compound Yield

Low yields in this compound synthesis can stem from various factors in both chemical and enzymatic routes. This guide provides a systematic approach to identifying and resolving these issues.

Issue: Low or No Product Formation

Potential CauseTroubleshooting Steps
Enzymatic Synthesis: Inactive Lipase - Verify Enzyme Storage: Ensure the lipase has been stored at the correct temperature and is within its expiry date. - Check for Denaturation: Avoid repeated freeze-thaw cycles. If possible, test the enzyme's activity with a standard substrate.
Chemical Synthesis: Ineffective Catalyst - Catalyst Quality: Use a fresh batch of the acid or base catalyst. Ensure it has not been contaminated. - Catalyst Loading: Increase the catalyst concentration incrementally. For acid-catalyzed esterification, a common starting point is 1-5% (w/w) of the limiting reactant.
Presence of Water - Anhydrous Conditions: Use anhydrous solvents and reactants. Dry glassware thoroughly before use. - Water Removal: For equilibrium-limited reactions, employ methods to remove water as it forms. This can include the use of molecular sieves, a Dean-Stark apparatus, or conducting the reaction under a vacuum.[1]
Suboptimal Reaction Temperature - Too Low: The reaction rate may be too slow. Gradually increase the temperature while monitoring for side reactions. - Too High: This can lead to the degradation of reactants, products, or the catalyst (especially enzymes). Determine the optimal temperature range from literature or through experimentation.
Poor Substrate Solubility - Solvent Selection: Choose a solvent in which both palmitic acid and lactic acid (or its ester derivative) are soluble. For enzymatic synthesis, solvents like ethyl methyl ketone have been shown to be effective.[2]

Issue: Presence of Significant Side Products

Potential CauseTroubleshooting Steps
Self-Polymerization of Lactic Acid In enzymatic synthesis, lactic acid can act as both an acyl donor and a nucleophile, leading to self-polymerization. - Use Alkyl Lactate: Employing an alkyl lactate (e.g., methyl, ethyl, or butyl lactate) instead of lactic acid can prevent self-polymerization as the carboxylic group is protected.[2] - Excess Acyl Donor: Using an excess of palmitic acid can shift the equilibrium towards the desired product.[3][4]
Formation of Alkyl Palmitates When using alkyl lactates, the alcohol formed from hydrolysis can react with palmitic acid. - Control Water Content: Minimize water in the reaction to reduce the hydrolysis of the alkyl lactate.
Dehydration of Lactic Acid At high temperatures, particularly with strong acid catalysts, lactic acid can dehydrate to form acrylic acid or other byproducts. - Milder Conditions: Use a lower reaction temperature or a milder catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the enzymatic synthesis of this compound?

Yields can vary significantly based on the reaction conditions and scale. In shake-flask experiments, yields of 37.5% for palmitoyl lactic acid have been reported using Lipozyme IM20. At a bench-scale level, with porcine pancreas lipase, yields as high as 85.1% have been achieved.

Q2: Which type of lipase is most effective for this compound synthesis?

Both Rhizomucor miehei lipase (Lipozyme IM20) and porcine pancreas lipase (PPL) have been successfully used. The choice of enzyme can depend on the specific substrates (lactic acid vs. alkyl lactate) and reaction conditions.

Q3: How can I shift the reaction equilibrium to favor product formation in an esterification reaction?

To drive the reaction towards the formation of this compound, you can:

  • Use an excess of one of the reactants, typically the less expensive one.

  • Remove water as it is formed during the reaction.

Q4: What is the role of a solvent in the synthesis of this compound?

The solvent plays a crucial role in dissolving the reactants to facilitate their interaction. For the enzymatic synthesis of palmitoyl lactic acid, ethyl methyl ketone (EMK) has been identified as an effective solvent for shake-flask reactions, while chloroform has shown better yields at a larger scale.

Q5: How can I monitor the progress of the reaction?

Reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of reactants and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the concentration of reactants and products over time.

Experimental Protocols

Enzymatic Synthesis of Palmitoyl Lactic Acid (Bench-Scale)

This protocol is based on the findings of Kiran and Divakar (2001).

Materials:

  • Lactic Acid

  • Palmitic Acid

  • Porcine Pancreas Lipase (PPL)

  • Chloroform (Solvent)

  • Phosphate Buffer (0.1M, pH 7.0)

  • Molecular Sieves (optional, for water removal)

Procedure:

  • In a reaction vessel, dissolve palmitic acid and lactic acid in chloroform. The molar ratio of the substrates can be optimized; a starting point could be a 1:1 or a slight excess of palmitic acid.

  • Add porcine pancreas lipase to the mixture. The enzyme loading is typically a small percentage of the total substrate weight.

  • Add a small volume of phosphate buffer to the reaction mixture, as this has been shown to improve conversion rates.

  • If desired, add activated molecular sieves to the mixture to adsorb the water produced during the reaction.

  • Maintain the reaction at a constant temperature (e.g., 40-60°C) with continuous stirring.

  • Monitor the reaction progress using TLC or HPLC until the desired conversion is achieved.

  • Upon completion, filter the enzyme from the reaction mixture.

  • The solvent can be removed under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography.

Data Presentation

Table 1: Reported Yields for Enzymatic Synthesis of Palmitoyl Lactic Acid

Lipase SourceReaction ScaleSolventReported Yield (%)Reference
Rhizomucor miehei (Lipozyme IM20)Shake-flaskEthyl Methyl Ketone37.5
Porcine Pancreas Lipase (PPL)Bench-scaleChloroform85.1

Visualizations

Logical Workflow for Optimizing this compound Synthesis

G cluster_start cluster_params Parameter Optimization cluster_execution Execution & Analysis cluster_troubleshooting Troubleshooting cluster_refinement Refinement cluster_end start Define Synthesis Route (Chemical or Enzymatic) reactants Select Reactants: - Lactic Acid vs. Alkyl Lactate - Palmitic Acid start->reactants catalyst Select Catalyst: - Lipase (Enzymatic) - Acid/Base (Chemical) reactants->catalyst conditions Optimize Conditions: - Temperature - Reactant Ratio - Solvent catalyst->conditions synthesis Perform Synthesis conditions->synthesis monitoring Monitor Progress (TLC, HPLC, GC) synthesis->monitoring analysis Analyze Yield & Purity monitoring->analysis low_yield Low Yield? analysis->low_yield Check side_products Side Products? low_yield->side_products No refine Refine Parameters low_yield->refine Yes side_products->refine end Optimized Synthesis side_products->end No refine->reactants

Workflow for PLA Synthesis Optimization
General Mechanism for Acid-Catalyzed Esterification

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products palmitic_acid Palmitic Acid (R-COOH) protonation 1. Protonation of Carbonyl Oxygen palmitic_acid->protonation lactic_acid Lactic Acid (R'-OH) nucleophilic_attack 2. Nucleophilic Attack by Lactic Acid lactic_acid->nucleophilic_attack protonation->nucleophilic_attack proton_transfer 3. Proton Transfer nucleophilic_attack->proton_transfer water_elimination 4. Elimination of Water proton_transfer->water_elimination deprotonation 5. Deprotonation water_elimination->deprotonation water Water (H2O) water_elimination->water pla This compound (R-COOR') deprotonation->pla

Acid-Catalyzed Esterification Mechanism

References

Technical Support Center: Purification of Palmitoyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Palmitoyllactic acid (PPLA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of PPLA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: Common impurities in crude PPLA can originate from the starting materials and side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Residual palmitic acid and lactic acid.

  • Byproducts of Synthesis: Depending on the synthesis route, byproducts such as water or HCl may be present.

  • Side Products: Formation of poly(lactic acid) can be a significant side reaction, particularly in certain synthesis conditions.

  • Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the crude product.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for PPLA are crystallization and column chromatography.

  • Crystallization: This is a cost-effective method for removing impurities that have different solubility profiles from PPLA. A suitable solvent system is crucial for successful crystallization.

  • Column Chromatography: Silica gel column chromatography is often used to separate PPLA from closely related impurities based on polarity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of PPLA can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying PPLA and its impurities. A C18 column is often used with a mobile phase such as acetonitrile and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to identify and quantify volatile impurities after derivatization of the fatty acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and an estimation of purity by identifying signals from impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Crystallization Issues

Problem: this compound is "oiling out" instead of crystallizing.

  • Cause: The solution is too concentrated, or it is being cooled too quickly. This causes the PPLA to come out of solution as a liquid (oil) rather than a solid crystal lattice because the temperature is above its melting point in the solvent.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

    • Consider using a different solvent or a co-solvent system.

Problem: No crystals are forming after cooling.

  • Cause: The solution may not be sufficiently supersaturated, or nucleation has not been initiated. This can be due to using too much solvent.

  • Solution:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can act as nucleation sites.

      • Seeding: Add a single, pure crystal of PPLA (a "seed crystal") to the solution to provide a template for crystal growth.

    • Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool slowly again.

Problem: The yield of purified this compound is very low.

  • Cause:

    • Excessive Solvent: Using too much solvent will result in a significant amount of PPLA remaining dissolved in the mother liquor after cooling.

    • Premature Crystallization: If a hot filtration step was performed to remove insoluble impurities, PPLA might have crystallized on the filter paper.

    • Incomplete Precipitation: The solution may not have been cooled to a low enough temperature or for a sufficient amount of time.

  • Solution:

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

    • Optimize Solvent Volume: In subsequent purification attempts, use a smaller volume of solvent.

    • Pre-heat Filtration Apparatus: During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.

    • Optimize Cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal precipitation.

Column Chromatography Issues

Problem: Poor separation of this compound from impurities.

  • Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).

  • Solution:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. The ideal system should give a good separation between the PPLA spot and the impurity spots, with the PPLA having an Rf value of approximately 0.3-0.4.

    • Adjust Polarity:

      • If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).

      • If the compounds are not moving from the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).

    • Use a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a reverse-phase C18 material.

Problem: The column is running too slowly or is cracking.

  • Cause:

    • Poor Packing: The silica gel was not packed uniformly, leading to channels and cracks.

    • Fine Particles: The silica gel contains too many fine particles, which impede solvent flow.

    • Precipitation on Column: The crude sample may have precipitated at the top of the column upon loading.

  • Solution:

    • Proper Packing Technique: Pack the column using a slurry method to ensure a uniform and homogenous stationary phase bed.

    • Use High-Quality Silica Gel: Employ silica gel with a consistent particle size.

    • Sample Loading: Dissolve the crude PPLA in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column. Alternatively, use a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being added to the column.

Quantitative Data

The following table presents hypothetical data to illustrate the comparison of purification methods for this compound. The actual results may vary depending on the specific experimental conditions.

Purification MethodPurity (by HPLC)Yield (%)Key Observations
Single Crystallization (Ethanol/Water)95.2%75%Some unreacted palmitic acid remains.
Double Crystallization (Ethanol/Water)98.5%60%Significant improvement in purity.
Silica Gel Chromatography (Hexane:Ethyl Acetate gradient)99.1%55%Effective at removing closely related impurities.
Combined Method (Crystallization followed by Chromatography)>99.5%45%Highest purity achieved, but with lower overall yield.

Experimental Protocols

General Protocol for Crystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

General Protocol for Silica Gel Column Chromatography of this compound
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude PPLA in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified PPLA.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude PPLA crystallization Crystallization start->crystallization chromatography Column Chromatography start->chromatography purity_check Purity Analysis (HPLC, GC-MS) crystallization->purity_check chromatography->purity_check purity_check->crystallization Purity < 99% pure_ppla Pure PPLA purity_check->pure_ppla Purity > 99%

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_crystallization cluster_solutions Troubleshooting Steps start Crude PPLA Solution cool Cool Solution start->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals oiling_out Oiling Out cool->oiling_out add_seed Add Seed Crystal / Scratch no_crystals->add_seed Try First concentrate Concentrate Solution no_crystals->concentrate If Seeding Fails add_solvent Add More Solvent oiling_out->add_solvent add_seed->cool concentrate->cool slow_cool Cool Slowly add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting logic for common issues in this compound crystallization.

Technical Support Center: Palmitoyllactic Acid (PPL) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Palmitoyllactic acid (PPL) degradation experiments. This guide provides answers to common questions, detailed protocols, and troubleshooting workflows to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Category 1: Foundational Concepts

Q1: What is the expected metabolic pathway for this compound (PPL) degradation?

A1: this compound is an ester formed from palmitic acid and lactic acid. Therefore, its degradation is expected to be a hydrolysis reaction that cleaves the ester bond. This reaction would be catalyzed by an esterase or a lipase, yielding palmitic acid and lactic acid as the primary products.

PPL_Degradation_Pathway PPL This compound Products PPL->Products Palmitate Palmitic Acid Products->Palmitate Lactate Lactic Acid Products->Lactate Enzyme Esterase / Lipase Enzyme->PPL Catalyzes H2O H₂O H2O->PPL

Caption: Hypothetical enzymatic hydrolysis of this compound (PPL).
Category 2: Troubleshooting Experimental Assays

Q2: I am not observing any PPL degradation in my in vitro assay. What are the common causes?

A2: A lack of degradation can stem from several factors related to the enzyme, the substrate, or the reaction conditions. Systematically check the following:

  • Enzyme Activity: Confirm your enzyme is active using a generic substrate for esterases (e.g., p-nitrophenyl palmitate). Many factors can lead to inactive enzymes, including improper storage, repeated freeze-thaw cycles, or incorrect buffer pH.

  • Reaction Conditions: Ensure the pH, temperature, and ionic strength of your buffer are optimal for your enzyme. Most esterase assays are conducted at a pH of around 8.0 and a temperature of 25-37°C.[1]

  • Substrate Integrity: Verify the concentration and purity of your PPL stock solution. Ensure it is fully solubilized, as poor solubility can limit its availability to the enzyme.

  • Presence of Inhibitors: Check if any components in your reaction mixture are known to inhibit esterase or lipase activity.

Troubleshooting_Workflow start Start: No PPL Degradation Observed check_enzyme 1. Verify Enzyme Activity (Use control substrate like pNPP) start->check_enzyme enzyme_ok Activity OK? check_enzyme->enzyme_ok check_conditions 2. Check Reaction Conditions (pH, Temp, Buffer) conditions_ok Conditions OK? check_conditions->conditions_ok check_substrate 3. Validate Substrate (PPL purity, solubility, concentration) substrate_ok Substrate OK? check_substrate->substrate_ok check_inhibitors 4. Test for Inhibitors (Run assay without potential inhibitors) end_good Problem Resolved check_inhibitors->end_good enzyme_ok->check_conditions Yes end_bad Issue Persists: Consider alternative enzyme source or analytical method validation enzyme_ok->end_bad No conditions_ok->check_substrate Yes conditions_ok->end_bad No substrate_ok->check_inhibitors Yes substrate_ok->end_bad No

Caption: Troubleshooting flowchart for a failing PPL degradation assay.

Q3: The reaction starts but stops prematurely or is not linear over time. What should I do?

A3: Non-linear reaction progress often indicates that you are outside of the initial velocity range.[2] This can be due to:

  • Substrate Depletion: If the enzyme concentration is too high, the substrate is consumed too quickly. Try reducing the enzyme concentration.[2]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions over time. A time-course experiment with multiple enzyme concentrations can help identify a stable window for measurement.[2]

  • Product Inhibition: One of the products (palmitic acid or lactic acid) may be inhibiting the enzyme. Measuring initial rates at very low substrate conversion (<10%) can mitigate this.[2]

Q4: How do I distinguish between enzymatic degradation and non-enzymatic chemical hydrolysis?

A4: To confirm that the observed degradation is enzyme-catalyzed, you must run proper controls. The most important control is a "no-enzyme" or "heat-inactivated enzyme" sample. In this control, you run the exact same reaction but replace the active enzyme with an equal volume of buffer or enzyme that has been denatured by boiling. If you see degradation in the active enzyme sample but not in the control, the activity is enzymatic.

Category 3: Troubleshooting Analytical Methods

Q5: My LC-MS/MS analysis is not sensitive enough to detect the degradation products. How can I improve it?

A5: Low sensitivity in LC-MS/MS for fatty acids is a common issue. Consider the following:

  • Ionization Mode: Palmitic and lactic acids are best detected in negative ionization mode (e.g., monitoring for the [M-H]⁻ ion).

  • Derivatization: Derivatizing the carboxylic acid group can significantly improve chromatographic retention and ionization efficiency.

  • Sample Preparation: Use a validated extraction method, such as a liquid-liquid extraction or solid-phase extraction (SPE), to concentrate your analytes and remove interfering matrix components.

  • Instrumentation: Ensure the mass spectrometer is properly tuned and use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity.

Q6: I am observing peak tailing in my GC analysis of palmitic acid. What causes this?

A6: Peak tailing for fatty acids in GC is often due to active sites in the analytical flow path. Potential solutions include:

  • Derivatization: Ensure complete derivatization of palmitic acid to its fatty acid methyl ester (FAME). Free carboxylic acids are highly polar and interact with active sites.

  • Inlet Maintenance: Clean the GC inlet and use a deactivated liner. Debris or septum fragments can cause peak tailing.

  • Column Choice: Use a polar stationary phase column, such as one coated with polyethylene glycol (wax-type columns), which is well-suited for FAME analysis.

Q7: I suspect contamination in my blank samples. What is a likely source?

A7: Contamination with fatty acids, particularly palmitic acid, is common in lab environments. A study identified that disposable glass Pasteur pipettes can be a significant source of contamination with fatty acid derivatives like palmitoylethanolamide (PEA), which is structurally related to PPL. Always run solvent blanks that have been processed through the entire sample preparation workflow, including all glassware and plasticware, to identify and troubleshoot sources of contamination.

Experimental Protocols & Data

Protocol: In Vitro PPL Degradation Assay (Enzymatic)

This protocol provides a general method for assessing PPL degradation using a commercial esterase or lipase. Researchers must optimize parameters for their specific enzyme.

Protocol_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup prep->setup incubate 3. Incubation setup->incubate quench 4. Quenching incubate->quench extract 5. Product Extraction quench->extract analyze 6. LC-MS/MS Analysis extract->analyze

Caption: General experimental workflow for a PPL degradation assay.

1. Reagent Preparation:

  • Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl or Borate Buffer) and adjust to the optimal pH for the enzyme (typically pH 7.5-8.5).

  • PPL Substrate Stock: Prepare a concentrated stock solution of PPL in a suitable organic solvent (e.g., DMSO or ethanol).

  • Enzyme Solution: Immediately before use, prepare a working solution of the esterase or lipase in cold reaction buffer.

2. Reaction Setup (per sample):

  • In a microcentrifuge tube, add the reaction buffer.

  • Add the PPL substrate from the stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid inhibiting the enzyme.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme solution. Include a "no-enzyme" control where buffer is added instead.

3. Incubation:

  • Incubate the reaction at the optimal temperature for a predetermined time course (e.g., with samples taken at 0, 15, 30, and 60 minutes). The reaction time should be within the linear range of the assay.

4. Reaction Quenching:

  • Stop the reaction by adding a quenching solution, such as a strong acid (e.g., HCl to bring the pH to ~2-3) or an organic solvent like cold acetonitrile or methanol. This will denature the enzyme and precipitate proteins.

5. Product Extraction:

  • Add an internal standard if quantitative analysis is required.

  • Perform a liquid-liquid extraction to isolate the palmitic acid. A common method is the Dole extraction or adding a water-immiscible solvent like ethyl acetate or hexane, vortexing, and collecting the organic layer.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

6. Analysis:

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the sample for the presence of palmitic acid and the disappearance of PPL.

Table 1: Key Kinetic & Reaction Parameters to Determine
ParameterDescriptionTypical Range/MethodImportance
pH Optimum The pH at which the enzyme exhibits maximum activity.Test a range of pH values (e.g., 6.0 - 9.0).Crucial for ensuring the assay is run under maximal velocity conditions.
Temp. Optimum The temperature at which the enzyme exhibits maximum activity.Test a range of temperatures (e.g., 25°C - 50°C).Affects reaction rate and enzyme stability.
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax.Measure initial velocity at various PPL concentrations (e.g., 0.2x to 5x the estimated Km).Indicates the affinity of the enzyme for PPL. A lower Km suggests higher affinity.
Vmax (Maximum Velocity) The maximum rate of the reaction at saturating substrate concentrations.Determined from the same experiment as Km using a Michaelis-Menten plot.Represents the maximum catalytic efficiency of the enzyme under the given conditions.
Linear Range The time and enzyme concentration range where product formation is linear.Perform a time-course experiment with varying enzyme concentrations.Essential for accurate rate measurements and kinetic calculations.

References

Technical Support Center: Improving the Stability of Palmitoyllactic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of Palmitoyllactic acid (PLA).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction breaks the molecule down into its constituent parts: palmitic acid and lactic acid. The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.[1][2]

Q2: What are the common stability challenges with lipid-based formulations like those containing this compound?

A2: Lipid-based formulations can present several stability challenges, including:

  • Chemical Instability: Primarily through hydrolysis and oxidation of the lipid components. For this compound, hydrolysis is the main concern.

  • Physical Instability: This can manifest as phase separation, precipitation of the active ingredient, or changes in particle size and distribution in nanoparticle formulations.[3][4][5]

  • Drug Leakage: In vesicular systems like liposomes or nanoparticles, the encapsulated drug may leak out over time.

  • Excipient Incompatibility: Interactions between this compound and other formulation components can accelerate degradation.

Q3: How can I improve the stability of my this compound formulation?

A3: Several strategies can be employed to enhance stability:

  • pH Control: Maintaining an optimal pH is crucial. Since ester hydrolysis is catalyzed by both acids and bases, formulating near a neutral pH is often a good starting point.

  • Antioxidants: If oxidation is a concern, especially with co-formulated drugs or excipients, incorporating antioxidants like ascorbyl palmitate, tocopherols (vitamin E), or butylated hydroxyanisole (BHA) can be beneficial.

  • Lyophilization (Freeze-Drying): For aqueous formulations, freeze-drying can significantly improve long-term stability by removing water, which is necessary for hydrolysis.

  • Proper Excipient Selection: Choose excipients that are compatible with this compound and do not introduce reactive impurities or create an unfavorable microenvironment pH.

  • Appropriate Storage Conditions: Storing the formulation at controlled, and often reduced, temperatures can slow down degradation kinetics.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Rapid degradation of this compound in the formulation. pH of the formulation is too acidic or alkaline. Measure the pH of your formulation. Adjust the pH to be as close to neutral as possible using appropriate buffering agents.
Presence of water and elevated storage temperature. If it is an aqueous formulation, consider lyophilization. For all formulations, store at a lower temperature (e.g., 2-8 °C) and perform stability studies to determine the optimal storage condition.
Incompatible excipients. Conduct excipient compatibility studies. Test this compound in binary mixtures with each excipient under accelerated conditions to identify any interactions.
Phase separation or precipitation in a liquid formulation. Poor solubility of this compound or other components at the storage temperature. Re-evaluate the solvent system. Consider the use of co-solvents or surfactants to improve solubility.
Changes in pH affecting solubility. Buffer the formulation to maintain a stable pH where all components remain in solution.
Changes in particle size or aggregation in a nanoparticle formulation. Suboptimal surface stabilization. Incorporate or optimize the concentration of stabilizers such as PEGylated lipids or other suitable surfactants to provide steric or electrostatic stabilization.
Inappropriate storage conditions. Evaluate the effect of temperature on particle stability. Some nanoparticle systems are sensitive to freezing or elevated temperatures.
Low recovery of this compound during analytical testing. Interaction with HPLC column or sample vial. Use a different column chemistry (e.g., a column with end-capping) or silanized vials.
Precipitation in the analytical solvent. Ensure that this compound is fully soluble in the diluent used for HPLC analysis. You may need to use a higher proportion of organic solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Formulation

This protocol is designed to identify potential degradation products and pathways for a this compound formulation. The goal is to achieve 10-20% degradation of the active ingredient.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound formulation at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C and collect samples at 0, 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and collect samples at shorter time points (e.g., 0, 1, 2, 4, and 8 hours) due to potentially faster kinetics.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, and collect samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the formulation (as a solid or liquid) in a stability chamber at 60°C. Collect samples at 0, 1, 3, 5, and 7 days.

  • Photostability: Expose the formulation to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general reversed-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic compounds. A starting point could be 80% A / 20% B, moving to 20% A / 80% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 210 nm (as fatty acid esters have weak chromophores, low UV is often used)
Injection Volume 20 µL

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The following tables can be used to summarize quantitative data from your stability studies.

Table 1: Stability of this compound under Forced Degradation

Stress Condition Duration Temperature % Degradation of PLA Major Degradation Products (Retention Time)
0.1 M HCl24 hours40°C
0.1 M NaOH8 hoursRoom Temp
3% H₂O₂24 hoursRoom Temp
Thermal7 days60°C
Photolytic1.2 million lux hoursRoom Temp

Table 2: Long-Term Stability Data for a this compound Formulation

Storage Condition Time Point (Months) Appearance Assay of PLA (%) Degradation Products (%) pH Particle Size (nm) (if applicable)
25°C / 60% RH0
3
6
40°C / 75% RH0
3
6

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stress Forced Degradation cluster_analysis Analysis formulation Prepare PLA Formulation acid Acid Hydrolysis formulation->acid base Base Hydrolysis formulation->base oxidation Oxidation formulation->oxidation thermal Thermal Stress formulation->thermal photo Photostability formulation->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants hplc->characterization

Caption: Workflow for a forced degradation study of a this compound formulation.

degradation_pathway PLA This compound palmitic_acid Palmitic Acid PLA->palmitic_acid Ester Hydrolysis (Acid/Base Catalyzed) lactic_acid Lactic Acid PLA->lactic_acid Ester Hydrolysis (Acid/Base Catalyzed)

Caption: Primary degradation pathway of this compound via ester hydrolysis.

References

Technical Support Center: Palmitoyllactic Acid (PLLA) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palmitoyllactic acid (PLLA) quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental quantification of PLLA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PLLA) and why is its quantification important?

A1: this compound (PLLA) is an ester formed from the condensation of palmitic acid, a common saturated fatty acid, and lactic acid. Its molecular formula is C₁₉H₃₆O₄, and it has a molecular weight of 328.49 g/mol .[1][2] Due to the chiral nature of lactic acid, PLLA exists as stereoisomers, typically the (S)- and (R)-enantiomers.[3] The quantification of specific lipids like PLLA is crucial in various research areas, including drug development and metabolomics, to understand their physiological roles and potential as biomarkers.

Q2: What are the main challenges in quantifying PLLA?

A2: The primary challenges in PLLA quantification include:

  • Matrix Effects: Biological samples like plasma and tissue are complex matrices that can interfere with the ionization of PLLA in the mass spectrometer, leading to inaccurate quantification.[4][5]

  • Analyte Stability: PLLA, as a fatty acid ester, can be susceptible to degradation through hydrolysis (enzymatic or chemical) and oxidation, especially during sample collection, preparation, and storage.

  • Isomeric Interference: The presence of PLLA isomers can complicate quantification if they are not chromatographically separated, as they may have identical mass-to-charge ratios.

  • Low Ionization Efficiency: Like many fatty acids, PLLA may exhibit poor ionization efficiency, which can be addressed through derivatization.

Q3: Is derivatization necessary for PLLA quantification by LC-MS/MS?

A3: While not always mandatory, derivatization of the carboxylic acid group of PLLA can significantly improve its chromatographic retention and ionization efficiency, leading to enhanced sensitivity and more robust quantification. Common derivatization strategies for carboxylic acids involve reagents that introduce a permanently charged group or a group that is readily ionizable.

Q4: How should I store my samples to ensure PLLA stability?

A4: To minimize degradation, samples should be processed as quickly as possible. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C. For extracted lipids, storage in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) at -80°C is recommended to prevent oxidation and hydrolysis. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common problems encountered during PLLA quantification.

Problem Potential Cause(s) Recommended Solution(s)
Low or No PLLA Signal 1. Inefficient Extraction: PLLA may not be effectively extracted from the sample matrix. 2. PLLA Degradation: The analyte may have degraded during sample preparation or storage. 3. Poor Ionization: PLLA may not be ionizing efficiently in the mass spectrometer source.1. Optimize Extraction Protocol: Experiment with different solvent systems (e.g., Folch or Bligh-Dyer methods) or solid-phase extraction (SPE) cartridges. Ensure thorough homogenization of tissues. 2. Improve Sample Handling: Process samples on ice, use antioxidants (e.g., BHT), and minimize storage time. 3. Consider Derivatization: Use a derivatizing agent to enhance ionization efficiency. Optimize MS source parameters (e.g., temperature, gas flows, voltages).
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization yield between samples. 2. Matrix Effects: Inconsistent ion suppression or enhancement across different samples. 3. Instrument Instability: Fluctuations in the LC-MS/MS system performance.1. Standardize Procedures: Use an internal standard (e.g., a stable isotope-labeled PLLA) to normalize for variations. Ensure accurate and consistent pipetting. 2. Mitigate Matrix Effects: Use a more effective sample cleanup method (e.g., SPE). Perform a matrix effect evaluation by comparing calibration curves in solvent and in a matrix extract. Sample dilution can also reduce matrix effects. 3. System Suitability Testing: Regularly check the performance of the LC-MS/MS system with a standard solution to ensure consistent performance.
Poor Peak Shape in Chromatogram 1. Inappropriate Column Chemistry: The stationary phase of the LC column may not be suitable for PLLA. 2. Unoptimized Mobile Phase: The composition and pH of the mobile phase may not be optimal for PLLA's retention and elution. 3. Column Overloading: Injecting too much sample onto the column.1. Select an Appropriate Column: A C18 or other reverse-phase column is typically suitable for lipid analysis. 2. Optimize Mobile Phase: Adjust the organic solvent composition, gradient, and pH to achieve a sharp, symmetrical peak. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Inaccurate Quantification (Poor Accuracy) 1. Lack of an Appropriate Internal Standard: Using an internal standard that does not behave similarly to PLLA. 2. Calibration Curve Issues: Non-linearity or improper range of the calibration curve. 3. Isomeric Co-elution: Failure to separate PLLA isomers, leading to an overestimation of the target isomer.1. Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting for matrix effects and variations in sample processing. 2. Validate Calibration Curve: Ensure the calibration curve is linear over the expected concentration range of the samples and includes a sufficient number of points. 3. Develop a Chiral Separation Method: If isomeric quantification is necessary, use a chiral column or a chiral derivatizing agent to separate the isomers.

Experimental Protocols

Protocol 1: PLLA Extraction from Plasma/Serum

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Addition: Spike the sample with a known amount of a suitable internal standard (e.g., ¹³C-labeled PLLA).

  • Protein Precipitation and Lipid Extraction (Modified Folch Method):

    • To 100 µL of plasma, add 400 µL of methanol. Vortex thoroughly.

    • Add 800 µL of chloroform. Vortex for 2 minutes.

    • Add 200 µL of water. Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters for PLLA Quantification

These are suggested starting parameters and will require optimization on your specific instrument.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: Start with a low percentage of B and gradually increase to elute PLLA. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole in negative ionization mode (ESI-).

  • MRM Transitions (Predicted):

    • Precursor Ion (Q1): m/z 327.3 (corresponding to [M-H]⁻).

    • Product Ions (Q3): A characteristic fragment would be the palmitate anion at m/z 255.2. Another potential fragment could arise from the loss of the palmitoyl group, resulting in the lactate anion at m/z 89.0. The transition m/z 327.3 -> 255.2 would likely be the most intense and suitable for quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Tissue Sample Homogenization Homogenization (for tissue) Sample->Homogenization If tissue IS_Spike Spike with Internal Standard Sample->IS_Spike If plasma Homogenization->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for PLLA quantification.

Troubleshooting_Logic Start Problem with PLLA Quantification No_Signal Low or No Signal? Start->No_Signal High_Variability High Variability? No_Signal->High_Variability No Check_Extraction Optimize Extraction No_Signal->Check_Extraction Yes Poor_Accuracy Poor Accuracy? High_Variability->Poor_Accuracy No Check_IS Use Stable Isotope IS High_Variability->Check_IS Yes Validate_Cal Validate Calibration Curve Poor_Accuracy->Validate_Cal Yes Check_Stability Check Sample Stability Check_Extraction->Check_Stability Consider_Derivativatization Consider_Derivativatization Check_Stability->Consider_Derivativatization Consider_Derivatization Consider Derivatization Evaluate_Matrix Evaluate Matrix Effects Check_IS->Evaluate_Matrix Check_Isomers Investigate Isomer Separation Check_IS->Check_Isomers Check_System System Suitability Test Evaluate_Matrix->Check_System Validate_Cal->Check_IS

Caption: Troubleshooting decision tree for PLLA analysis.

References

Technical Support Center: Palmitoyllactic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of palmitoyllactic acid. The information is designed to help overcome common challenges and minimize the formation of side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.

Issue/Observation Potential Cause(s) Recommended Action(s) Expected Outcome
Low yield of this compound; presence of a significant amount of a polymeric byproduct. Self-polymerization of lactic acid to form polylactic acid (PLA). This is a common side reaction in direct esterification methods, especially when water, a byproduct of the esterification, is not effectively removed.1. Optimize water removal: Employ azeotropic distillation with a suitable solvent (e.g., toluene) and a Dean-Stark apparatus. Alternatively, conduct the reaction under a high vacuum. 2. Control reaction temperature: Maintain the reaction temperature below 200°C to disfavor the formation of lactide, a precursor to PLA.[1] 3. Consider enzymatic synthesis: Use a lipase catalyst (e.g., Novozym 435) in a non-polar solvent like hexane. This method is highly selective and minimizes self-polymerization.[2][3]Increased yield of the desired this compound and a significant reduction in the formation of polylactic acid.
Product degradation or low yield, especially under basic or strongly acidic conditions. Hydrolysis of the ester bond. The ester linkage in this compound is susceptible to cleavage by water, a reaction that is catalyzed by both acids and bases.1. Control pH: Maintain a neutral or slightly acidic pH during workup and purification steps. Avoid exposure to strong acids or bases. 2. Minimize water content: Ensure all solvents and reagents are anhydrous, especially during storage of the final product. 3. Temperature control: Store the purified product at low temperatures to reduce the rate of hydrolysis.Enhanced stability and purity of the final this compound product.
Presence of unreacted palmitic acid and lactic acid in the final product. Incomplete reaction. This can be due to insufficient reaction time, inadequate catalyst activity, or an equilibrium limitation.1. Increase reaction time: Monitor the reaction progress using techniques like TLC or HPLC and continue until the starting materials are consumed. 2. Optimize catalyst: If using a chemical catalyst, ensure it is active and used in the correct concentration. For enzymatic reactions, ensure the lipase is not denatured. 3. Shift the equilibrium: In direct esterification, continuously remove water to drive the reaction towards the product side.Higher conversion of starting materials and improved yield of this compound.
Formation of chlorinated byproducts when using palmitoyl chloride. Reaction with residual water or hydroxyl-containing impurities. Palmitoyl chloride is highly reactive and can react with any available hydroxyl groups, leading to the formation of hydrochloric acid and other undesired products.1. Use anhydrous conditions: Ensure all glassware, solvents, and reagents are scrupulously dried before use. 2. Purify starting materials: Use high-purity palmitoyl chloride and lactic acid to avoid side reactions with impurities.Minimized formation of chlorinated byproducts and a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction to consider during the chemical synthesis of this compound?

A1: The most prominent side reaction is the self-polymerization of lactic acid to form polylactic acid (PLA). This occurs because lactic acid possesses both a hydroxyl and a carboxylic acid group, allowing it to react with itself, especially at elevated temperatures and in the presence of the water generated during the esterification reaction. Effective and continuous removal of water is the most critical factor in minimizing this side reaction.[1]

Q2: How can I quantitatively assess the purity of my this compound sample and the presence of side products?

A2: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the desired product from unreacted starting materials and byproducts like polylactic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information, allowing for the identification and quantification of this compound and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile byproducts.

  • Titration: The acid value of the final product can be determined by titration to quantify the amount of unreacted carboxylic acids.

Q3: Is enzymatic synthesis a better alternative to chemical synthesis for producing this compound?

A3: Enzymatic synthesis, typically using lipases, offers several advantages over traditional chemical methods. These include:

  • High Selectivity: Lipases are highly specific and catalyze the esterification between palmitic acid and the hydroxyl group of lactic acid, significantly reducing the self-polymerization of lactic acid.[2]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures (e.g., 40-60°C), which helps to prevent thermal degradation of the product and reduces energy consumption.

  • Higher Purity: The high selectivity of enzymes often leads to a purer product with minimal byproducts, simplifying the purification process.

However, the cost of the enzyme and potentially longer reaction times can be a drawback compared to some chemical methods. The choice of method often depends on the desired purity, scale of the reaction, and cost considerations.

Q4: My final product appears to be degrading over time. What could be the cause and how can I prevent it?

A4: The degradation is likely due to the hydrolysis of the ester bond in this compound, which breaks it down into palmitic acid and lactic acid. This reaction is accelerated by the presence of water, as well as acidic or basic conditions. To prevent degradation, ensure the purified product is stored under anhydrous conditions and at a low temperature. It is also crucial to neutralize any residual acid or base from the purification process before storage.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of this compound and its analogues, providing a comparison between different synthetic methods.

Parameter Enzymatic Synthesis (Lipase-Catalyzed) Chemical Synthesis (e.g., Direct Esterification) Reference(s)
Typical Yield >90% (for benzyl palmitate, an analogue) 37.5% (shake-flask, palmitoyl lactic acid) 85.1% (bench-scale, palmitoyl lactic acid)Variable (60-95% for benzyl palmitate)
Purity High, minimal byproductsLower, often requires extensive purification
Reaction Temperature Mild (40-60°C)High (e.g., >100°C, reflux)
Reaction Time 4 - 24 hours2 - 20 hours
Catalyst Lipase (e.g., Novozym 435)Strong Acid (e.g., H₂SO₄, p-TsOH)
Environmental Impact Low, biodegradable catalyst, less wasteHigh, corrosive catalysts, significant waste

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a representative example of a lipase-catalyzed synthesis.

Materials:

  • Palmitic Acid

  • Lactic Acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous non-polar solvent (e.g., n-hexane)

  • Molecular Sieves (optional, for water removal)

Procedure:

  • In a round-bottom flask, dissolve palmitic acid and lactic acid in anhydrous n-hexane. A molar excess of palmitic acid is recommended to minimize the self-polymerization of lactic acid.

  • Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.

  • If desired, add activated molecular sieves to the mixture to continuously remove the water produced during the reaction.

  • Stir the reaction mixture at a controlled temperature, typically between 40°C and 60°C.

  • Monitor the progress of the reaction by TLC or HPLC until the desired conversion is achieved (typically 4-24 hours).

  • Upon completion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

Protocol 2: Chemical Synthesis of this compound via Direct Esterification with Azeotropic Water Removal

This protocol describes a common chemical synthesis method.

Materials:

  • Palmitic Acid

  • Lactic Acid

  • Acid Catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add palmitic acid, lactic acid, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue the reaction, monitoring the amount of water collected in the trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the toluene under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis E1 Reactants & Lipase in Solvent E2 Incubation (40-60°C) E1->E2 E3 Enzyme Filtration E2->E3 E4 Solvent Evaporation E3->E4 E5 Purification E4->E5 E6 Pure this compound E5->E6 C1 Reactants & Acid Catalyst in Toluene C2 Azeotropic Reflux C1->C2 C3 Neutralization & Washing C2->C3 C4 Solvent Evaporation C3->C4 C5 Purification C4->C5 C6 Pure this compound C5->C6

Caption: Comparative workflow for enzymatic and chemical synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions PA Palmitic Acid PLA This compound PA->PLA LA Lactic Acid LA->PLA LA2 Lactic Acid H2O Water PLA->H2O PolyLA Polylactic Acid (PLA) LA2->PolyLA - H2O PLA2 This compound Hydrolysis Hydrolysis PLA2->Hydrolysis PA2 Palmitic Acid Hydrolysis->PA2 LA3 Lactic Acid Hydrolysis->LA3

Caption: Key side reactions in this compound synthesis.

References

"preventing hydrolysis of Palmitoyllactic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Palmitoyllactic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is an ester synthesized from palmitic acid, a saturated fatty acid, and lactic acid.[1] Like all esters, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction breaks this compound down into its original components: palmitic acid and lactic acid.[1][2] The reaction can be catalyzed by acids or bases, and the rate is influenced by factors such as temperature and pH.[3][4]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The primary factors that accelerate the hydrolysis of esters like this compound are:

  • Presence of Water: As a reactant in hydrolysis, the availability of water is a key factor.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of esters. The reaction is generally slowest in a neutral pH range.

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, including ester hydrolysis.

  • Enzymes: Certain enzymes, particularly esterases and lipases, can efficiently catalyze the hydrolysis of fatty acid esters.

Q3: How can I store this compound to minimize hydrolysis?

To minimize hydrolysis during storage, this compound should be kept in a cool, dry environment. It is advisable to store it in a tightly sealed container with a desiccant to protect it from moisture. For long-term storage, refrigeration or freezing is recommended.

Q4: Can the solvent I use affect the stability of this compound?

Yes, the choice of solvent is critical. Using anhydrous (dry) organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can significantly reduce the risk of hydrolysis by minimizing the presence of water. Conversely, aqueous solutions, especially those with an acidic or basic pH, will promote hydrolysis.

Troubleshooting Guides

Issue 1: Degradation of this compound in Aqueous Solutions

Symptoms:

  • Loss of product purity over time, as observed by chromatography (e.g., HPLC, TLC).

  • Changes in the pH of the solution.

  • Formation of a precipitate (palmitic acid has low water solubility).

Possible Causes:

  • The aqueous solvent is facilitating hydrolysis.

  • The pH of the solution is not optimal for stability.

  • The temperature of the solution is too high.

Solutions:

  • pH Control: Maintain the pH of the solution within a stable range, typically between pH 5 and 7, where the rate of hydrolysis for many esters is at a minimum. This can be achieved using a buffer system (see Experimental Protocol 1).

  • Temperature Control: Conduct experiments at the lowest feasible temperature to slow the rate of hydrolysis. If possible, prepare solutions fresh and use them immediately.

  • Use of Co-solvents: If experimentally permissible, consider using a mixture of an organic solvent and water to reduce the water activity and slow down hydrolysis.

Issue 2: Inactivation or Altered Activity in Biological Assays

Symptoms:

  • Reduced or inconsistent biological activity of your this compound formulation.

  • Variability in experimental results between batches or over time.

Possible Causes:

  • Hydrolysis of this compound into palmitic acid and lactic acid, which may have different biological effects.

  • Enzymatic degradation by esterases or lipases present in the biological system (e.g., cell culture media containing serum, tissue homogenates).

Solutions:

  • Acellular Controls: Run control experiments in the absence of cells or enzymes to distinguish between chemical and enzymatic hydrolysis.

  • Enzyme Inhibitors: If enzymatic degradation is suspected, consider the use of broad-spectrum esterase inhibitors, if compatible with your experimental design.

  • Chemical Stabilization: Employ chemical stabilizers that can protect the ester bond. Carbodiimides can be used to react with any carboxylic acids formed, preventing acid-catalyzed hydrolysis (see Experimental Protocol 2).

Quantitative Data: Stability of Fatty Acid Esters

EsterConditionHalf-life (t½)Reference
Sucrose Fatty Acid MonoesterspH 5-7, Room TemperatureExcellent long-term stability
Ethyl Acetate283 K (10°C)12.9 hours (calculated from rate constant)
Ethyl Acetate313 K (40°C)3.9 hours (calculated from rate constant)
Various Carboxylate EsterspH 7, 25°CRanges from days to thousands of years

Note: This data is for illustrative purposes. The actual stability of this compound may vary. It is recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Stabilization of this compound in Aqueous Solution using a Phosphate Buffer

This protocol describes the preparation of a buffered solution to maintain a stable pH and minimize hydrolysis.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Monobasic sodium phosphate (NaH₂PO₄)

  • Dibasic sodium phosphate (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Sterile filtration unit (if required)

Procedure:

  • Prepare the Buffer:

    • To prepare a 0.1 M phosphate buffer at pH 7.0, mix appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ solutions.

    • Alternatively, dissolve the required amounts of the phosphate salts in deionized water.

    • Adjust the pH to 7.0 using a pH meter and small additions of a concentrated acid (e.g., HCl) or base (e.g., NaOH).

    • Bring the final volume to the desired amount with deionized water.

  • Prepare the Stock Solution:

    • Dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution.

  • Prepare the Working Solution:

    • Slowly add the this compound stock solution to the prepared phosphate buffer with gentle stirring to achieve the final desired concentration.

    • Ensure the final concentration of DMSO is low enough to not affect your experiment (typically <1%).

  • Storage and Use:

    • If the solution is for biological experiments, sterile filter it.

    • Store the buffered solution at 4°C for short-term use. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C. It is advisable to prepare fresh solutions when possible.

Protocol 2: Using a Carbodiimide Stabilizer to Mitigate Hydrolysis

This protocol outlines the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to scavenge carboxylic acids that can catalyze further hydrolysis.

Materials:

  • This compound solution (prepared as in Protocol 1 or in an unbuffered aqueous/organic mixture)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous solvent (e.g., DMSO or DMF) for EDC stock solution

Procedure:

  • Prepare this compound Solution:

    • Prepare your experimental solution containing this compound.

  • Prepare EDC Stock Solution:

    • Immediately before use, dissolve EDC in an anhydrous solvent to a suitable stock concentration. EDC is moisture-sensitive.

  • Add EDC to the Solution:

    • Add a molar excess (e.g., 2-5 fold) of the EDC stock solution to your this compound solution. The optimal concentration should be determined empirically.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for a longer duration. The EDC will react with any carboxylic acids formed from hydrolysis, converting them into stable urea derivatives.

  • Experimental Use:

    • The stabilized solution can now be used in your experiment. Note that the byproducts of the EDC reaction will be present in the solution, so consider any potential downstream effects.

Visualizations

Hydrolysis_of_Palmitoyllactic_Acid PLA This compound (Ester) Products Palmitic Acid + Lactic Acid (Carboxylic Acid + Alcohol) PLA->Products Hydrolysis Water Water (H₂O) Water->PLA Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->PLA

Caption: Hydrolysis of this compound.

Preventing_Hydrolysis_Workflow cluster_storage Storage cluster_solution_prep Solution Preparation cluster_stabilization In-solution Stabilization Storage Store in Cool, Dry Conditions (Tightly Sealed Container) Solvent Use Anhydrous Organic Solvents (e.g., DMSO, DMF) pH_Control Control pH (5-7) with Buffers Solvent->pH_Control Temperature Low Temperature pH_Control->Temperature Stabilizer Add Chemical Stabilizers (e.g., Carbodiimides) Temperature->Stabilizer Stable_Product Minimized Hydrolysis Stabilizer->Stable_Product Start This compound Experiment Start->Storage Start->Solvent

Caption: Workflow for Preventing Hydrolysis.

References

"optimizing reaction conditions for enzymatic synthesis of Palmitoyllactic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of palmitoyllactic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of enzymatic synthesis of this compound over chemical synthesis?

A1: Enzymatic synthesis, typically using lipases, offers several advantages:

  • High Specificity: Enzymes can selectively catalyze reactions, leading to higher purity products with fewer byproducts. For instance, lipases can be regioselective, targeting specific hydroxyl groups.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under milder temperature and pH conditions, which helps in preserving the integrity of heat-sensitive molecules.

  • Environmentally Friendly: This method often uses greener solvents and avoids the use of harsh chemicals and protecting groups, reducing environmental impact.

  • Enantioselectivity: Enzymes can differentiate between enantiomers, which is crucial for producing optically pure products. For example, a very pure ester of the L-enantiomer of a similar compound has been prepared using Candida antarctica lipase.[1]

Q2: Which enzymes are most commonly used for the synthesis of fatty acid esters like this compound?

A2: Lipases (EC 3.1.1.3) are the most frequently used enzymes for this type of esterification.[2] Specific lipases that have shown high catalytic activity in similar syntheses include:

  • Novozym 435: An immobilized lipase B from Candida antarctica, known for its high reactivity and stability.[3][4]

  • Lipozyme RMIM: An immobilized lipase from Rhizomucor miehei.[5]

  • Lipases from Pseudomonas species: For example, Pseudomonas stutzeri lipase has been used for ascorbyl palmitate synthesis.

  • Aspergillus oryzae lipase (AOL): This has been effectively used when immobilized on hydrophobic resins.

Q3: Why is immobilization of the lipase often recommended?

A3: Immobilizing the lipase on a solid support offers several benefits:

  • Enhanced Stability: Immobilization can improve the enzyme's stability against changes in temperature, pH, and organic solvents.

  • Easy Separation: The immobilized enzyme can be easily separated from the reaction mixture by filtration, simplifying downstream processing.

  • Reusability: The ability to recover the enzyme allows for its reuse in multiple reaction cycles, which is cost-effective for industrial applications. An immobilized lipase was reported to be reused for about 5 batches in one study.

  • Potential for Improved Activity: Immobilization on certain supports, particularly hydrophobic ones, can sometimes lead to an increase in the enzyme's specific activity.

Q4: What is the role of molecular sieves in the reaction?

A4: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium backward, favoring the reactants and thus reducing the product yield. Molecular sieves are used as dehydrating agents to adsorb the water produced during the reaction, thereby shifting the equilibrium towards the formation of the ester and increasing the conversion rate. However, it is crucial to control the amount of molecular sieves used, as an excessive amount can also adsorb reactants like lactic acid.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Enzyme: The enzyme may have been denatured due to improper storage or extreme reaction conditions (pH, temperature).Verify the storage conditions of the enzyme. Optimize reaction temperature and pH based on the enzyme's specifications. Consider using an immobilized lipase for enhanced stability.
Water Accumulation: Water produced during the reaction is inhibiting the forward reaction.Add a suitable amount of molecular sieves (e.g., 4Å) to the reaction medium to remove water.
Substrate Inhibition: High concentrations of either palmitic acid or lactic acid may inhibit the enzyme.Optimize the substrate molar ratio. Often, using the fatty acid in excess is beneficial.
Poor Substrate Solubility: Palmitic acid and lactic acid have different polarities, leading to poor mixing and interaction with the enzyme.Choose an appropriate organic solvent (e.g., n-hexane, 2-methyl-2-butanol) that can dissolve both substrates to a reasonable extent.
Formation of Byproducts (e.g., Lactic Acid Polymers) Self-Polymerization of Lactic Acid: Lactic acid can act as both an acyl donor and a nucleophile, leading to self-esterification.This can be minimized by using the fatty acid in excess and conducting the reaction in an apolar solvent where lactic acid has limited solubility.
Difficulty in Product Purification Complex Reaction Mixture: The final mixture may contain unreacted substrates, enzyme, and byproducts.If using an immobilized enzyme, it can be easily filtered off. For product purification, techniques like column chromatography or solvent extraction can be employed.
Inconsistent Results Between Batches Variability in Reagents or Conditions: Inconsistent water content in solvents or substrates, or slight variations in temperature or agitation speed.Use fresh or properly stored reagents. Ensure precise control over reaction parameters like temperature and stirring rate. Use of fresh samples or correct storage is crucial.

Experimental Protocols and Data

Optimized Reaction Conditions for Fatty Acid Ester Synthesis

The following table summarizes typical reaction conditions optimized for the enzymatic synthesis of various fatty acid esters, which can serve as a starting point for optimizing this compound synthesis.

Parameter Condition Enzyme/Substrates Reference
Temperature 50-65°CCandida antarctica lipase B, Aspergillus oryzae lipase
Substrate Molar Ratio (Palmitic Acid:Lactic Acid) 1:8 to 4:1 (Fatty Acid:Alcohol/Acid)Ascorbyl Palmitate, 2-O-caproyl-lactic acid
Enzyme Load 5-8% (w/w of substrates)Aspergillus oryzae lipase
Solvent n-Hexane, 2-methyl-2-butanol, tert-pentanolVarious lipase-catalyzed esterifications
Water Content/Removal Addition of molecular sieves (e.g., 50 g/L)L-ascorbyl palmitate synthesis
Reaction Time 12 - 48 hoursVitamin A palmitate, Kojic acid monooleate
Agitation Speed ~160 rpmL-ascorbyl palmitate synthesis
Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a general procedure for the synthesis using an immobilized lipase.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Palmitic Acid

  • L-Lactic Acid

  • Organic Solvent (e.g., n-hexane)

  • Molecular Sieves (4Å), activated

  • Reaction vessel with temperature control and magnetic stirring

Procedure:

  • Reactant Preparation: In a sealed reaction vessel, dissolve palmitic acid and lactic acid in n-hexane at the desired molar ratio (e.g., 4:1).

  • Addition of Enzyme and Molecular Sieves: Add the immobilized lipase (e.g., 8% w/w of total substrates) and activated molecular sieves to the reaction mixture.

  • Reaction Incubation: Place the vessel in a shaker or on a stirrer with temperature control set to the optimal temperature (e.g., 60°C).

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Termination: Once the reaction reaches the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme and molecular sieves.

  • Product Recovery: The filtrate contains the product, unreacted substrates, and solvent. The solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified using silica gel column chromatography to separate this compound from unreacted starting materials.

Visualizations

Workflow for Optimizing Reaction Conditions

OptimizationWorkflow A Define Key Parameters (Temp, pH, Substrate Ratio, Enzyme Load) B One-Factor-at-a-Time (OFAT) Experiments A->B C Select Initial Optimal Range for Each Parameter B->C D Response Surface Methodology (RSM) (e.g., Central Composite Design) C->D E Statistical Analysis (ANOVA) D->E F Determine Final Optimized Conditions E->F G Validation Experiments F->G H Scale-Up Process G->H

Caption: A logical workflow for optimizing reaction parameters.

Experimental Workflow for Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A Dissolve Palmitic Acid & Lactic Acid in Solvent B Add Immobilized Lipase & Molecular Sieves A->B C Incubate at Optimal Temperature with Agitation B->C D Monitor Reaction Progress (TLC/GC) C->D E Filter to Remove Enzyme & Sieves D->E F Solvent Evaporation E->F G Purify Product (Column Chromatography) F->G H Characterize Final Product (NMR, FTIR, MS) G->H

Caption: The experimental workflow for this compound synthesis.

References

"solubility issues with Palmitoyllactic acid in biological buffers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Palmitoyllactic acid (PLA) in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound (PLA) is an ester formed from palmitic acid, a 16-carbon saturated fatty acid, and lactic acid. Its long hydrocarbon tail makes it highly hydrophobic. Consequently, PLA is sparingly soluble in water and aqueous biological buffers but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]

Q2: I am observing a precipitate after adding my this compound stock solution to a biological buffer like PBS. What is causing this?

Precipitation is a common issue when introducing a hydrophobic compound like this compound into an aqueous environment. The long palmitoyl chain leads to very low solubility in water-based solutions such as Phosphate Buffered Saline (PBS).[2] Even if initially dissolved in a small volume of an organic co-solvent, the PLA molecules will aggregate and precipitate out when the concentration exceeds their solubility limit in the final aqueous buffer.

Q3: Can I dissolve this compound directly in my cell culture medium?

Directly dissolving this compound in cell culture medium is generally not feasible due to its low aqueous solubility. It will likely result in the formation of a precipitate or an oily film on the surface of the medium. To successfully incorporate PLA into cell culture, it is typically necessary to use a solubilization strategy, such as preparing a stock solution in an organic solvent and then complexing it with a carrier protein like bovine serum albumin (BSA).

Q4: How does pH affect the solubility of this compound in biological buffers?

As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. At a pH below its acid dissociation constant (pKa), PLA will be in its protonated, less soluble form. Increasing the pH above its pKa will deprotonate the carboxylic acid group, forming a carboxylate salt which is generally more water-soluble. However, due to the dominance of the long hydrophobic palmitoyl chain, even the salt form may have limited solubility in aqueous buffers. Fatty acids in general exhibit minimal impact on the pH of an aqueous solution due to their low solubility.[3]

Q5: Will heating the buffer help dissolve this compound?

Gently warming the buffer can increase the solubility of many compounds. However, for highly hydrophobic molecules like PLA, a modest increase in temperature may not be sufficient to achieve the desired concentration and maintain it upon cooling to the experimental temperature (e.g., 37°C). Furthermore, excessive heat can degrade both the PLA and other components of your biological buffer or cell culture medium.

Troubleshooting Guide

This guide provides step-by-step protocols to address common solubility issues with this compound in biological buffers.

Issue 1: Precipitation of this compound in Aqueous Buffers

Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.

Solutions:

  • Co-Solvent Stock Solution Method: Prepare a high-concentration stock solution in an organic solvent and dilute it into the aqueous buffer.

  • Bovine Serum Albumin (BSA) Conjugation Method: Utilize BSA as a carrier protein to enhance the solubility of PLA in cell culture media.

  • Surfactant-Assisted Solubilization: Employ a biocompatible surfactant to form micelles that can encapsulate PLA.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-Solvent

This protocol is suitable for experiments where a small final concentration of the organic solvent is tolerable.

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of 100% ethanol or sterile DMSO to the tube.

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • This high-concentration stock solution can then be serially diluted into the final biological buffer or cell culture medium. It is crucial to add the stock solution dropwise while vortexing the buffer to facilitate dispersion and minimize immediate precipitation.

Note: The final concentration of the organic solvent in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

G cluster_0 Preparation cluster_1 Application weigh_PLA 1. Weigh this compound add_solvent 2. Add Ethanol or DMSO weigh_PLA->add_solvent dissolve 3. Vortex to Dissolve (Gentle warming if needed) add_solvent->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution dilute 4. Dilute into Buffer/Medium (Dropwise with vortexing) stock_solution->dilute final_solution Final Working Solution dilute->final_solution

Protocol 2: Solubilization of this compound using Bovine Serum Albumin (BSA)

This is the recommended method for cell-based assays where the presence of organic solvents may be toxic.

Methodology:

  • Prepare a stock solution of this compound in 100% ethanol as described in Protocol 1.

  • In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired cell culture medium (e.g., 10% w/v BSA in DMEM).

  • Warm the BSA solution to 37°C.

  • Slowly add the ethanolic stock solution of this compound to the warm BSA solution while stirring or vortexing. The molar ratio of PLA to BSA is critical and should be optimized, typically starting in the range of 2:1 to 5:1.

  • Incubate the PLA-BSA conjugate solution at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.

  • Sterile-filter the final solution through a 0.22 µm filter before adding it to your cells.

G cluster_0 Component Preparation cluster_1 Conjugation cluster_2 Final Steps prepare_PLA_stock 1. Prepare PLA Stock in Ethanol add_PLA_to_BSA 4. Add PLA Stock to BSA (Slowly, with stirring) prepare_PLA_stock->add_PLA_to_BSA prepare_BSA_solution 2. Prepare Fatty Acid-Free BSA Solution in Medium warm_BSA 3. Warm BSA Solution to 37°C prepare_BSA_solution->warm_BSA warm_BSA->add_PLA_to_BSA incubate 5. Incubate at 37°C for 30 min add_PLA_to_BSA->incubate filter_solution 6. Sterile Filter (0.22 µm) incubate->filter_solution final_conjugate PLA-BSA Conjugate Ready for Use filter_solution->final_conjugate

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₁₉H₃₆O₄[1]
Molecular Weight 328.5 g/mol [1]
Appearance White crystalline solid
Water Solubility Sparingly soluble
Organic Solvent Solubility Soluble in DMSO and ethanol
Table 2: Properties of Common Biological Buffers
BufferpKa at 25°CUseful pH RangeTemperature Dependence (ΔpKa/°C)Metal Chelation
Phosphate (PBS) 7.216.2 - 8.2-0.0028Can precipitate with Ca²⁺ and Mg²⁺
TRIS 8.067.1 - 9.1-0.028Can interact with some metal ions
HEPES 7.486.8 - 8.2-0.014Negligible
Table 3: Properties of Common Co-Solvents
Co-SolventPolarityBiocompatibility Notes
Ethanol PolarGenerally well-tolerated by cells at low concentrations (≤ 0.5%).
DMSO Polar aproticCan be cytotoxic at higher concentrations; may affect cell differentiation.

Logical Troubleshooting Flowchart

G start Start: PLA Solubility Issue check_concentration Is the final PLA concentration high? start->check_concentration check_solvent Is an organic co-solvent permissible in the assay? check_concentration->check_solvent No lower_concentration Lower the target concentration check_concentration->lower_concentration Yes use_co_solvent Use Co-Solvent Protocol (Protocol 1) check_solvent->use_co_solvent Yes use_bsa Use BSA Conjugation Protocol (Protocol 2) check_solvent->use_bsa No (Cell-based assay) success Solution is clear and stable use_co_solvent->success consider_surfactant Consider Surfactant-Assisted Solubilization use_bsa->consider_surfactant If still problematic use_bsa->success consider_surfactant->success lower_concentration->check_solvent

References

"troubleshooting inconsistent results in Palmitoyllactic acid bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the experimental validation of Palmitoyllactic acid (PLLA).

Frequently Asked Questions (FAQs)

Compound-Related Issues

1. What is this compound (PLLA) and what are its key properties? this compound is a lipophilic molecule synthesized from palmitic acid and lactic acid.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[1] Due to its saturated fatty acid chain, it is relatively stable but can undergo hydrolysis back to its constituents in the presence of acid or base catalysts.[1]

2. How should I prepare PLLA for my bioassay? Due to its poor aqueous solubility, PLLA should be dissolved in a suitable organic solvent, such as DMSO or ethanol, to create a concentrated stock solution.[2] This stock solution can then be serially diluted in the assay medium to achieve the desired final concentrations. It is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the cells.

3. What is the stability of PLLA in cell culture media? The stability of lipophilic compounds like PLLA in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum.[3] While generally stable, prolonged incubation times at 37°C may lead to some degradation. It is recommended to prepare fresh dilutions of PLLA for each experiment. The presence of serum albumin in the media can help stabilize retinoids, a class of lipophilic molecules, and may have a similar effect on PLLA.

Assay-Related Issues

4. Which bioassay is most suitable for measuring PLLA activity? The choice of bioassay depends on the expected biological activity of PLLA. Given that its component, palmitic acid, can activate inflammatory pathways, assays measuring the activation of the NF-κB or MAPK signaling pathways are relevant. Additionally, as a lipid molecule, PLLA may act as a ligand for G protein-coupled receptors (GPCRs) like GPR84, which is known to be activated by medium-chain fatty acids. Therefore, a GPR84 activation assay, such as a cAMP assay or a calcium flux assay, would be a suitable choice.

5. What cell lines are appropriate for PLLA bioassays? The selection of a cell line should be based on the expression of the target receptor or pathway components. For a GPR84-based assay, a cell line endogenously expressing GPR84, such as macrophages (e.g., RAW264.7), or a recombinant cell line overexpressing the receptor (e.g., GPR84-CHO), would be appropriate. For NF-κB or MAPK pathway activation assays, cell lines known to be responsive to inflammatory stimuli, such as human embryonic kidney cells (HEK293) or macrophage cell lines, are commonly used.

Troubleshooting Guides

This section provides solutions to common problems encountered during PLLA bioassays in a question-and-answer format.

Issue 1: Low or No Signal/Bioactivity

Question: Why is my PLLA derivative showing low or no bioactivity in my assay?

Answer: Low or no bioactivity can result from several factors:

  • Poor Solubility: PLLA may not be sufficiently dissolved in the assay medium, leading to a lower effective concentration.

  • Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The cells could be rapidly metabolizing PLLA into an inactive form.

  • Incorrect Target Hypothesis: PLLA may not be a potent activator of the intended biological target in your specific cell system.

  • Suboptimal Assay Conditions: The incubation time, cell density, or reagent concentrations may not be optimal for detecting a response.

Issue 2: Inconsistent and Variable Results

Question: My results are showing high variability between replicate wells and different experiments. What are the likely causes?

Answer: High variability is a common issue in cell-based assays, especially with lipophilic compounds. The following table summarizes potential causes and solutions:

Potential Cause Recommended Solution
Inconsistent PLLA Concentration Ensure complete solubilization of PLLA stock. Vortex thoroughly before each dilution. Prepare fresh serial dilutions for each experiment.
Uneven Cell Seeding Optimize cell seeding density to ensure a healthy, uniform monolayer. Avoid over-confluency. Use a calibrated multichannel pipette for cell seeding.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Cell Health and Viability Regularly check cells for morphological changes and ensure high viability (>95%) before starting the assay. Do not use cells that have been passaged too many times.
Inconsistent Incubation Times Standardize all incubation times precisely, especially for kinetic assays.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Assay Reagent Variability Use reagents from the same lot for the duration of a study. Equilibrate all reagents to the assay temperature before use.

Issue 3: High Background Signal

Question: I am observing a high background signal in my no-treatment and vehicle control wells. How can I reduce this?

Answer: High background can mask the true signal from your compound. Consider the following:

  • Autofluorescence/luminescence of PLLA: Test whether PLLA itself contributes to the signal in a cell-free system.

  • Solvent Effects: High concentrations of solvents like DMSO can induce stress on cells, leading to non-specific signaling. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells.

  • Cellular Stress: Over-manipulation of cells, suboptimal culture conditions, or contamination can lead to elevated basal signaling.

  • Reagent Quality: Old or improperly stored reagents can contribute to high background.

Issue 4: Differentiating True Biological Effect from Artifacts

Question: How can I be sure that the observed effect is due to the specific biological activity of PLLA and not a non-specific artifact?

Answer: It is crucial to include appropriate controls to rule out artifacts:

  • Cytotoxicity Assays: Perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effect is not due to PLLA-induced cell death.

  • Receptor/Pathway Antagonists: If a specific receptor (e.g., GPR84) is hypothesized, use a known antagonist to see if it blocks the effect of PLLA.

  • Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of PLLA to demonstrate specificity.

  • Dose-Response Curve: A specific biological effect should typically exhibit a sigmoidal dose-response curve, whereas non-specific effects may show a linear or irregular response.

Experimental Protocols

1. GPR84 Activation Bioassay using a Calcium Flux Assay

This protocol describes a method to measure the activation of GPR84 by PLLA by detecting changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • GPR84-expressing cells (e.g., GPR84-CHO)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • PLLA

  • DMSO (for PLLA stock)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Seeding: Seed GPR84-expressing cells into a 96-well black, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C, protected from light.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. After the final wash, leave a sufficient volume of assay buffer in each well for the measurement.

  • Compound Preparation: Prepare serial dilutions of PLLA in assay buffer from a concentrated DMSO stock. Also, prepare a vehicle control (DMSO in assay buffer).

  • Calcium Flux Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

  • Baseline Reading: Record the baseline fluorescence for a short period (e.g., 20-30 seconds).

  • Compound Injection and Reading: Inject the PLLA dilutions and vehicle control into the respective wells and immediately begin recording the fluorescence signal over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the PLLA concentration to generate a dose-response curve and calculate the EC50 value.

2. NF-κB Reporter Bioassay

This protocol describes a method to measure the activation of the NF-κB pathway by PLLA using a reporter gene assay.

Materials:

  • Host cell line (e.g., HEK293)

  • NF-κB reporter plasmid (containing NF-κB response elements driving a reporter gene like luciferase)

  • Transfection reagent

  • Cell culture medium and FBS

  • PLLA and DMSO

  • Positive control (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom microplates

  • Luminometer

Methodology:

  • Transfection: Co-transfect the host cells with the NF-κB reporter plasmid. Seed the transfected cells into a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of PLLA and a positive control (TNF-α) in the cell culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control.

  • Incubation: Incubate the plate for an optimized period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well.

  • Luminescence Measurement: Immediately measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luminescence signal (e.g., to cell viability if necessary). Plot the normalized signal against the PLLA concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus PLLA This compound (PLLA) GPR84 GPR84 PLLA->GPR84 Binds and Activates G_protein Gαi/βγ GPR84->G_protein Activates MAPK_cascade MAPK Cascade (JNK, ERK) G_protein->MAPK_cascade βγ subunit activates IKK IKK Complex G_protein->IKK βγ subunit activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->IkappaB NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates NFkappaB_IkappaB NF-κB-IκB Complex Gene_expression Inflammatory Gene Expression NFkappaB_nucleus->Gene_expression Induces G start Start seed_cells Seed GPR84-expressing cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h load_dye Load cells with calcium-sensitive dye incubate_24h->load_dye incubate_1h Incubate 1h load_dye->incubate_1h wash_cells Wash cells to remove excess dye incubate_1h->wash_cells read_baseline Measure baseline fluorescence wash_cells->read_baseline prepare_compounds Prepare PLLA serial dilutions and controls inject_compounds Inject compounds prepare_compounds->inject_compounds read_baseline->inject_compounds read_kinetics Measure fluorescence kinetics inject_compounds->read_kinetics analyze_data Analyze data: Calculate peak response, generate dose-response curve, determine EC50 read_kinetics->analyze_data end_node End analyze_data->end_node G start Inconsistent Results (High Variability) check_solubility Is PLLA fully dissolved in stock? start->check_solubility check_pipetting Is pipetting accurate and consistent? check_solubility->check_pipetting Yes solubilize Re-prepare stock. Vortex before use. check_solubility->solubilize No check_cells Are cells healthy and seeded uniformly? check_pipetting->check_cells Yes calibrate_pipettes Calibrate pipettes. Use reverse pipetting. check_pipetting->calibrate_pipettes No check_reagents Are reagents prepared correctly and from the same lot? check_cells->check_reagents Yes optimize_seeding Optimize cell density. Check for uniform monolayer. check_cells->optimize_seeding No check_edge_effects Are you observing edge effects? check_reagents->check_edge_effects Yes prepare_fresh Prepare fresh reagents. Use consistent lots. check_reagents->prepare_fresh No avoid_outer_wells Avoid outer wells. Use mock-filled perimeter. check_edge_effects->avoid_outer_wells Yes solubilize->check_pipetting calibrate_pipettes->check_cells optimize_seeding->check_reagents prepare_fresh->check_edge_effects

References

Validation & Comparative

A Comparative Guide: Palmitoyllactic Acid vs. Polylactic Acid in Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties, biocompatibility, biodegradability, and drug delivery potential of palmitoyllactic acid and polylactic acid (PLA). The information presented is curated from scientific literature to aid in the selection and application of these materials in biomedical research and development.

Physicochemical Properties: A Head-to-Head Comparison

A side-by-side look at the key physical and chemical properties of this compound and polylactic acid reveals significant differences stemming from their distinct molecular structures. While polylactic acid is a polymer, this compound is a smaller, single-molecule ester. For a more direct comparison, this guide also considers palmitoyl-functionalized polylactic acid, a modification designed to impart specific properties to the base polymer.

PropertyThis compoundPolylactic Acid (PLA)Palmitoyl-Functionalized PLA
Molecular Formula C₁₉H₃₆O₄(C₃H₄O₂)nVariable
Molecular Weight 328.49 g/mol 10,000 - 700,000 g/mol Higher than unmodified PLA
Appearance White crystalline solid[1]Transparent or translucent solid[2]Variable
Melting Point (°C) ~60-65[1]150 - 180Variable, may be lower than PLA
Glass Transition Temp. (°C) Not applicable55 - 65Variable, may be lower than PLA
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether[1]Insoluble in water; soluble in solvents like chloroform, dichloromethaneSolubility may be altered depending on the degree of functionalization
Density (g/cm³) Relatively low, typical of fatty acids[1]1.25 - 1.28Not extensively reported
Tensile Strength (MPa) Not applicable (not a film-forming material)40 - 60Potentially altered mechanical properties
Elongation at Break (%) Not applicable2.5 - 6.0Potentially altered mechanical properties

Biocompatibility and Inflammatory Response

Both this compound and polylactic acid are generally considered biocompatible, a critical requirement for materials used in medical devices and drug delivery systems. However, their interactions with biological systems and their potential to elicit an inflammatory response differ, primarily due to their degradation products and mechanisms of action.

This compound: As a fatty acid ester, this compound's biocompatibility is influenced by its constituent parts: palmitic acid and lactic acid. Palmitic acid, a common saturated fatty acid, can act as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade. This interaction can lead to the maturation and activation of dendritic cells and the secretion of pro-inflammatory cytokines like IL-1β.

Polylactic Acid (PLA): PLA is widely used in biomedical applications due to its excellent biocompatibility. However, its degradation into lactic acid can lead to a localized acidic microenvironment. This acidity has been linked to an inflammatory response, characterized by the metabolic reprogramming of immune cells such as macrophages. This reprogramming can result in the increased expression of pro-inflammatory cytokines, including IL-6, MCP-1, TNF-α, and IL-1β.

Signaling Pathway Diagrams

To visualize the inflammatory pathways associated with these materials, the following diagrams were generated using Graphviz.

Palmitic_Acid_TLR4_Signaling PA Palmitic Acid MD2 MD-2 PA->MD2 binds TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, etc.) NFkB->Pro_inflammatory_Cytokines promotes transcription of

Caption: Palmitic Acid-Induced TLR4 Signaling Pathway.

PLA_Degradation_Inflammatory_Response PLA Polylactic Acid (PLA) Degradation Hydrolytic Degradation PLA->Degradation Lactic_Acid Lactic Acid Monomers Degradation->Lactic_Acid Acidic_Microenvironment Acidic Microenvironment Lactic_Acid->Acidic_Microenvironment Macrophage Macrophage Acidic_Microenvironment->Macrophage influences Metabolic_Reprogramming Metabolic Reprogramming (Increased Glycolysis) Macrophage->Metabolic_Reprogramming Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, MCP-1, TNF-α, IL-1β) Metabolic_Reprogramming->Pro_inflammatory_Cytokines leads to increased expression of Comparative_Workflow cluster_0 Material Synthesis & Preparation cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Comparison Synthesis_PLLA Synthesis of this compound DSC DSC Analysis Synthesis_PLLA->DSC FTIR FTIR Spectroscopy Synthesis_PLLA->FTIR Solubility Solubility Studies Synthesis_PLLA->Solubility Biocompatibility Biocompatibility (MTT Assay) Synthesis_PLLA->Biocompatibility Degradation Degradation Study Synthesis_PLLA->Degradation Drug_Release Drug Release Kinetics Synthesis_PLLA->Drug_Release Synthesis_PLA Synthesis of Polylactic Acid Film_Fabrication Film Fabrication (for PLA) Synthesis_PLA->Film_Fabrication Film_Fabrication->DSC Film_Fabrication->FTIR Tensile_Testing Tensile Testing (for PLA) Film_Fabrication->Tensile_Testing Film_Fabrication->Solubility Film_Fabrication->Biocompatibility Film_Fabrication->Degradation Film_Fabrication->Drug_Release Data_Analysis Comparative Data Analysis DSC->Data_Analysis FTIR->Data_Analysis Tensile_Testing->Data_Analysis Solubility->Data_Analysis Biocompatibility->Data_Analysis Degradation->Data_Analysis Drug_Release->Data_Analysis

References

A Comparative Analysis of Palmitoyllactic Acid and Other Fatty Acid Esters in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the efficacy of Palmitoyllactic acid (PL-LA) and other notable fatty acid esters in the modulation of inflammatory pathways. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of available experimental data, detailed methodologies of key experiments, and visual representations of relevant signaling pathways.

While the therapeutic potential of fatty acid esters in inflammatory conditions is an expanding area of research, it is important to note that publicly available data on the specific efficacy of this compound is currently limited. This guide, therefore, focuses on well-characterized fatty acid esters—Palmitoylethanolamide (PEA) and Palmitoleic Acid—to establish a baseline for comparison and to highlight key mechanisms of action that may be relevant for future studies on PL-LA and other novel esters.

Comparative Efficacy of Fatty Acid Esters

The anti-inflammatory effects of fatty acid esters are often attributed to their interaction with key signaling pathways, primarily the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Palmitoylethanolamide (PEA)

PEA, an endogenous fatty acid amide, has been extensively studied for its analgesic and anti-inflammatory properties.[1][2] Meta-analyses of double-blind, randomized controlled trials have demonstrated its efficacy in reducing chronic pain.[3][4] Its mechanism of action is largely attributed to the activation of PPAR-α and subsequent inhibition of NF-κB nuclear signaling.[5]

Palmitoleic Acid

Palmitoleic acid, a monounsaturated fatty acid, has also demonstrated potent anti-inflammatory effects. Studies have shown its ability to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). Similar to PEA, the anti-inflammatory actions of palmitoleic acid are linked to the inhibition of the NF-κB pathway and modulation of PPARs.

This compound (PL-LA)

As of the date of this publication, there is a notable absence of peer-reviewed studies providing quantitative data on the anti-inflammatory efficacy of this compound. While structurally related compounds have been synthesized and tested, showing poor to moderate anti-inflammatory activity in some models, direct evidence for PL-LA's activity, its impact on signaling pathways like NF-κB and PPARs, and comparative efficacy remains to be established.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo studies on Palmitoleic Acid and Palmitoylethanolamide.

Table 1: In Vitro Efficacy of Palmitoleic Acid on Pro-Inflammatory Cytokine Release

Cell TypeInflammatory StimulusTreatmentConcentration% Inhibition of Cytokine ReleaseReference
Murine MacrophagesLipopolysaccharide (LPS)Palmitoleic Acid10 µMTNF-α: 73.14%
Murine MacrophagesLipopolysaccharide (LPS)Palmitoleic Acid10 µMIL-1β: 66.19%
Murine MacrophagesLipopolysaccharide (LPS)Palmitoleic Acid10 µMIL-6: 75.19%

Table 2: In Vivo Efficacy of Palmitoylethanolamide on Pain Reduction

ConditionStudy DesignTreatmentDosageOutcome MeasureResultReference
Chronic PainMeta-analysis of 11 RCTsPalmitoylethanolamideVariedPain Intensity ScoresStandard Mean Difference: -1.68 (95% CI: -1.05 to -2.31)
Neuropathic PainCase SeriesPalmitoylethanolamide300-600 mg/dayPain ReductionEffective in various neuropathic pain conditions

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory effects of fatty acid esters.

In Vitro Anti-Inflammatory Assay: Cytokine Release in Macrophages
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the fatty acid ester (e.g., Palmitoleic Acid dissolved in DMSO, with final DMSO concentration kept below 0.1%) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations in the treated groups are compared to the vehicle-treated, LPS-stimulated control group to determine the percentage of inhibition. Statistical significance is typically determined using a one-way ANOVA followed by a post-hoc test.

In Vivo Analgesic Assay: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-220 g) are used.

  • Treatment: The test compound (e.g., a palmitoyl benzamide derivative) or vehicle is administered orally at various doses (e.g., 20, 50, 100 mg/kg). A positive control group receives a standard anti-inflammatory drug like aspirin (100 mg/kg).

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle control group. Statistical analysis is performed using a two-way ANOVA followed by Bonferroni's post-hoc test.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory action of fatty acid esters and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates for degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB IkB-NF-kB Complex Fatty Acid Ester Fatty Acid Ester Fatty Acid Ester->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds to promoter Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acid Ester Fatty Acid Ester PPAR PPAR Fatty Acid Ester->PPAR Activates PPAR-RXR PPAR-RXR Complex RXR RXR PPRE PPRE PPAR-RXR->PPRE Binds to Anti-inflammatory Genes Anti-inflammatory Genes PPRE->Anti-inflammatory Genes Transcription Experimental_Workflow A Cell Culture (e.g., Macrophages) B Pre-treatment with Fatty Acid Ester A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Collect Supernatant D->E F Cytokine Quantification (ELISA) E->F G Data Analysis F->G

References

Validating the Anti-Inflammatory Effects of Palmitoyllactic Acid: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the direct experimental validation of the anti-inflammatory effects of Palmitoyllactic acid (PL-Lac). While extensive research exists on its constituent molecules—palmitic acid and lactic acid—and structurally related N-acyl amino acids, data specifically pertaining to the biological activity of this compound in inflammatory models is not available in published scientific studies. This guide, therefore, aims to provide an overview of the known effects of related compounds to offer a predictive context and highlights the critical need for future research to substantiate any claims of this compound's anti-inflammatory potential.

Introduction to this compound and Related Compounds

This compound is an N-acyl amino acid, a class of lipid signaling molecules formed by the conjugation of a fatty acid (palmitic acid) and an amino acid (lactic acid). While the biological activities of many N-acyl amino acids are an active area of research, with some demonstrating anti-inflammatory properties, the specific effects of this compound remain uninvestigated.

In contrast, its parent molecules have been studied extensively:

  • Palmitic Acid: A common saturated fatty acid, which has been shown in numerous studies to exert pro-inflammatory effects. It can activate key inflammatory signaling pathways, such as those involving Toll-like receptors (TLRs), leading to the production of inflammatory cytokines.

  • Lactic Acid (Lactate): Once considered a metabolic byproduct, lactate is now recognized as a signaling molecule with immunomodulatory functions. Its effects on inflammation are complex and context-dependent, with some studies indicating anti-inflammatory properties through the activation of G-protein coupled receptor 81 (GPR81) and subsequent inhibition of the NF-κB pathway.[1][2]

  • N-Acyl Amino Acids: This diverse family of molecules has garnered interest for its potential therapeutic effects. Some N-acyl amino acids have been shown to possess analgesic and anti-inflammatory properties, often acting through novel mechanisms distinct from traditional anti-inflammatory drugs.[3][4][5]

Comparative Landscape: Where Does this compound Stand?

Without direct experimental data, a comparative analysis of this compound's anti-inflammatory performance is speculative. However, we can frame the necessary comparisons that future research should address. A comprehensive evaluation would require comparing PL-Lac to established anti-inflammatory agents across various experimental models.

Table 1: Hypothetical Comparative Framework for Anti-Inflammatory Agents

CompoundIn Vitro IC50 (µM) on COX-2In Vivo Edema Reduction (%)Mechanism of ActionKey Cytokine Inhibition
This compound Data Not AvailableData Not AvailableUnknownUnknown
Ibuprofen (NSAID) ~5-10~40-60%COX-1/COX-2 InhibitionIL-6, TNF-α
Dexamethasone (Corticosteroid) Indirect Inhibition>70%Glucocorticoid Receptor AgonistIL-1β, IL-6, TNF-α
Palmitoleic Acid Data Not AvailableVariablePPARα/γ Agonism, NF-κB InhibitionIL-6, TNF-α, MCP-1

Essential Experimental Protocols for Validation

To validate the anti-inflammatory effects of this compound, a series of well-established in vitro and in vivo experimental protocols would need to be employed.

In Vitro Assays
  • Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of this compound for subsequent cell-based experiments.

  • Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (e.g., RAW 264.7 cells): This is a standard model to assess the inhibition of pro-inflammatory mediators.

    • Nitric Oxide (NO) Production: Measured by the Griess assay.

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantified using ELISA.

    • Gene Expression of Inflammatory Markers (iNOS, COX-2): Analyzed by RT-qPCR.

  • Enzyme Inhibition Assays: To determine if this compound directly inhibits key inflammatory enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX).

In Vivo Models
  • Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation to assess the reduction in swelling.

  • LPS-Induced Systemic Inflammation in Mice: To evaluate the effect on systemic cytokine levels and organ-specific inflammation.

  • Chronic Inflammation Models (e.g., Adjuvant-Induced Arthritis): To investigate the potential of this compound in chronic inflammatory conditions.

Potential Signaling Pathways for Investigation

Based on the activities of related molecules, several signaling pathways would be critical to investigate for their potential modulation by this compound.

  • NF-κB Signaling Pathway: A central regulator of inflammation. Investigation would involve assessing the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits.

  • MAPK Signaling Pathway: Includes key kinases like ERK, JNK, and p38, which are involved in the production of inflammatory mediators.

  • PPAR Signaling Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors with known anti-inflammatory roles.

  • Inflammasome Activation: The NLRP3 inflammasome is a key component of the innate immune response, leading to the maturation of IL-1β.

Visualizing the Path Forward: Hypothetical Frameworks

While specific diagrams for this compound's mechanism cannot be generated without data, the following represents a generalized workflow and a potential signaling pathway that would be central to its investigation.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture RAW 264.7 Macrophages treatment PL-Lac + LPS Stimulation cell_culture->treatment assays Nitric Oxide Assay ELISA (Cytokines) RT-qPCR (Gene Expression) treatment->assays data_analysis Data Analysis (IC50, % Inhibition) assays->data_analysis animal_model Rodent Model (e.g., Paw Edema) administration PL-Lac Administration animal_model->administration measurement Paw Volume Measurement Tissue Homogenate Analysis administration->measurement measurement->data_analysis

A generalized experimental workflow for validating the anti-inflammatory effects of this compound.

signaling_pathway cluster_downstream Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PL_Lac This compound IKK IKK Complex PL_Lac->IKK ? NFkappaB NF-κB PL_Lac->NFkappaB ? TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK IkappaB IκBα IKK->IkappaB IkappaB->NFkappaB nucleus Nucleus NFkappaB->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, NO) gene_expression->Inflammatory_Mediators

A hypothetical model of the NF-κB signaling pathway, a primary target for investigating PL-Lac's effects.

Conclusion and Future Directions

The current body of scientific literature does not contain the necessary experimental data to validate the anti-inflammatory effects of this compound. While the known properties of palmitic acid, lactic acid, and other N-acyl amino acids provide a foundation for hypothesizing its potential biological activities, these remain speculative without direct investigation.

For researchers, scientists, and drug development professionals, this represents an unexplored area with potential for novel discoveries. The immediate path forward requires the synthesis and purification of this compound, followed by a systematic evaluation using the established in vitro and in vivo models outlined in this guide. Such studies are essential to determine if this compound possesses anti-inflammatory properties and to elucidate its mechanism of action, thereby establishing its potential as a novel therapeutic agent.

References

Navigating Fatty Acid Analysis: A Comparative Guide to Assay Specificity in the Presence of Palmitoyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of fatty acids is paramount. The presence of structurally similar molecules, such as the novel lipid mediator Palmitoyllactic acid (PLA), can present a significant analytical challenge, potentially leading to cross-reactivity and inaccurate measurements in standard fatty acid assays. This guide provides an objective comparison of common fatty acid quantification methods, highlighting their potential for cross-reactivity with PLA and offering supporting rationale based on assay principles.

This document outlines the methodologies of three widely used fatty acid analysis techniques: enzymatic colorimetric assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). We will delve into the experimental protocols for each and present a comparative analysis of their specificity, with a particular focus on the potential interference from PLA.

Comparative Analysis of Fatty Acid Assays

The following table summarizes the expected performance of each assay in the presence of both standard fatty acids, such as palmitic acid, and this compound. This comparison is based on the fundamental principles of each technique.

Assay Method Principle Palmitic Acid Detection Potential this compound (PLA) Cross-Reactivity Key Considerations
Enzymatic Colorimetric Assay (ACS-ACOD Method) Two-step enzymatic reaction: Acyl-CoA Synthetase (ACS) activates fatty acids to Acyl-CoA, followed by oxidation by Acyl-CoA Oxidase (ACOD) producing a detectable colorimetric signal.[1][2][3]HighHigh Potential: The ester bond in PLA may be hydrolyzed by esterases present in biological samples or as contaminants in enzyme preparations, releasing palmitic acid which would then be detected. The specificity of ACS for PLA itself is unknown.Assay conditions (pH, temperature) and the presence of endogenous or contaminating esterases can influence the degree of PLA hydrolysis and subsequent cross-reactivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds. Fatty acids require derivatization (e.g., methylation) to increase volatility before injection. Detection is based on mass-to-charge ratio.[4][5]High (as FAME)Low to Moderate Potential: Standard derivatization methods for free fatty acids (e.g., BF₃-methanol) may not efficiently derivatize the ester-linked PLA. If derivatized, PLA would likely produce a different molecule with a distinct retention time and mass spectrum from palmitic acid methyl ester (PAME).Incomplete derivatization of PLA could lead to underestimation if not properly validated. The presence of a unique PLA derivative peak could allow for its specific quantification if a standard is available.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on polarity. Can analyze many lipids in their native form without derivatization. Detection is based on mass-to-charge ratio.HighLow Potential for Misidentification: PLA would have a different retention time and a distinct mass-to-charge ratio compared to palmitic acid, allowing for their separation and individual quantification.Method development is crucial to achieve good separation between PLA and other lipids. The choice of mobile phase and column is critical.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below.

Protocol 1: Enzymatic Colorimetric Assay for Free Fatty Acids (ACS-ACOD Method)

This protocol is based on commercially available kits that utilize the Acyl-CoA Synthetase (ACS) and Acyl-CoA Oxidase (ACOD) enzyme system.

Materials:

  • Free Fatty Acid Assay Kit (containing ACS, ACOD, cofactors, and a colorimetric probe)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at ~570 nm

  • Palmitic acid standard

  • Sample containing fatty acids

Procedure:

  • Reagent Preparation: Prepare the enzyme mixture and other reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized enzymes and diluting buffers.

  • Standard Curve Preparation: Prepare a series of palmitic acid standards in the recommended assay buffer, with concentrations ranging from 0 to 500 µM.

  • Sample Preparation: Dilute samples as necessary in the assay buffer to ensure the fatty acid concentration falls within the range of the standard curve.

  • Assay Reaction:

    • Add 10 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 200 µL of the enzyme mixture to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Quantification: Subtract the absorbance of the blank (0 µM standard) from all other readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of fatty acids in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

This protocol outlines a general procedure for the analysis of fatty acids as their fatty acid methyl esters (FAMEs).

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for FAME analysis (e.g., DB-23)

  • Derivatization reagent (e.g., 14% Boron trifluoride in methanol, BF₃-methanol)

  • Internal standard (e.g., heptadecanoic acid)

  • Solvents: hexane, saturated NaCl solution

  • Anhydrous sodium sulfate

  • Sample containing fatty acids

Procedure:

  • Lipid Extraction (if necessary): For complex samples, perform a lipid extraction using a method such as Folch or Bligh-Dyer.

  • Derivatization to FAMEs:

    • To the dried lipid extract or a known amount of sample, add the internal standard.

    • Add 2 mL of 14% BF₃-methanol.

    • Cap the tube tightly and heat at 60°C for 60 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the FAMEs. A typical program might start at 100°C, ramp to 240°C, and hold for a period.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Quantification: Identify FAMEs by their retention times and mass spectra compared to known standards. Quantify the amount of each fatty acid relative to the internal standard by comparing the peak areas.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Fatty Acids and Lipid Esters

This protocol provides a general framework for the analysis of fatty acids and related lipid esters without derivatization.

Materials:

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase LC column.

  • Mobile phases:

    • Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Solvent B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Internal standards for each class of lipid being analyzed.

  • Sample containing fatty acids and/or lipid esters.

Procedure:

  • Lipid Extraction: Perform a lipid extraction from the sample using a suitable method (e.g., Folch or a modified procedure). Add internal standards before extraction.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent compatible with the LC mobile phase (e.g., methanol/chloroform).

  • LC-MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B to elute lipids of increasing hydrophobicity.

    • The mass spectrometer can be operated in either positive or negative ion mode, depending on the analytes of interest. For fatty acids, negative ion mode is often preferred.

    • Acquire data in full scan mode or, for targeted analysis, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Quantification: Identify lipids based on their retention time and mass-to-charge ratio. Quantify by comparing the peak area of the analyte to that of the appropriate internal standard.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

EnzymaticAssayWorkflow cluster_prep Sample & Standard Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Quantification Sample Sample Dilution Dilution Sample->Dilution Standard (Palmitic Acid) Standard (Palmitic Acid) Standard (Palmitic Acid)->Dilution Add to 96-well Plate Add to 96-well Plate Dilution->Add to 96-well Plate Add Enzyme Mix (ACS/ACOD) Add Enzyme Mix (ACS/ACOD) Add to 96-well Plate->Add Enzyme Mix (ACS/ACOD) Incubate (37°C, 30 min) Incubate (37°C, 30 min) Add Enzyme Mix (ACS/ACOD)->Incubate (37°C, 30 min) Measure Absorbance (~570 nm) Measure Absorbance (~570 nm) Incubate (37°C, 30 min)->Measure Absorbance (~570 nm) Generate Standard Curve Generate Standard Curve Measure Absorbance (~570 nm)->Generate Standard Curve Quantify Fatty Acids Quantify Fatty Acids Generate Standard Curve->Quantify Fatty Acids

Enzymatic Colorimetric Assay Workflow

GCMS_Workflow Sample Sample Lipid_Extraction Lipid Extraction (Optional) Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol, 60°C) Lipid_Extraction->Derivatization Extraction_FAMEs Hexane Extraction of FAMEs Derivatization->Extraction_FAMEs GC_Separation GC Separation Extraction_FAMEs->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. IS) MS_Detection->Data_Analysis

GC-MS Analysis Workflow

LCMS_Workflow Sample Sample Lipid_Extraction_IS Lipid Extraction with Internal Standards Sample->Lipid_Extraction_IS Reconstitution Reconstitute in LC-compatible Solvent Lipid_Extraction_IS->Reconstitution LC_Separation LC Separation (e.g., C18 Reverse Phase) Reconstitution->LC_Separation MS_Detection_ESI MS Detection (ESI, Full Scan/MRM) LC_Separation->MS_Detection_ESI Data_Analysis_LCMS Data Analysis (Quantification vs. IS) MS_Detection_ESI->Data_Analysis_LCMS

LC-MS Analysis Workflow

Conclusion and Recommendations

The choice of a fatty acid assay requires careful consideration of its specificity, especially when analyzing complex biological samples that may contain a variety of lipid species.

  • Enzymatic colorimetric assays are simple and high-throughput but possess a high potential for cross-reactivity with this compound due to the possible hydrolysis of its ester bond. These assays are best suited for samples where PLA is known to be absent or at very low concentrations.

  • GC-MS offers high sensitivity and specificity for fatty acids but requires a derivatization step. The potential for PLA to either not derivatize efficiently or to form a unique derivative makes it less likely to be misidentified as palmitic acid. However, careful validation is needed to understand the behavior of PLA under the chosen derivatization conditions.

  • LC-MS stands out as the most suitable method for distinguishing between and quantifying both palmitic acid and this compound in the same sample without derivatization. The ability to separate these molecules based on their distinct physicochemical properties provides the highest level of confidence in the results.

For researchers investigating the metabolism and signaling of novel lipid mediators like this compound, the development and validation of a specific LC-MS method is highly recommended to ensure accurate and reliable quantification, avoiding the potential pitfalls of cross-reactivity inherent in other common fatty acid assays.

References

A Comparative Analysis of Palmitoyllactic Acid Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive molecules like Palmitoyllactic acid (PLA) is a critical step in discovery and development. This guide provides a comparative analysis of the primary chemical and enzymatic methods for PLA synthesis, supported by available experimental data to inform methodology selection.

This compound, an ester formed from the condensation of palmitic acid and lactic acid, has garnered interest for its potential applications in drug delivery, cosmetics, and as a bioactive lipid. The synthesis of this molecule can be broadly categorized into chemical and enzymatic approaches, each presenting distinct advantages and disadvantages in terms of yield, purity, and environmental impact.

Quantitative Performance Comparison

The selection of a synthesis route often hinges on key performance metrics. Below is a summary of reported quantitative data for different this compound synthesis methods.

Synthesis MethodKey Reagents/CatalystReaction TimeTemperatureYieldPurityReference
Chemical Synthesis
Direct EsterificationAlkali metal catalyst7 hours110°CData not availableData not available[1]
Palmitoyl Chloride IntermediateThionyl chloride, Pyridine>2 hours60-75°C (for chloride)High (for chloride)High (for chloride)[2][3]
Enzymatic Synthesis
Lipase-Catalyzed EsterificationLipozyme IM20 (immobilized lipase)Not specifiedNot specified37.5% (shake-flask)Not specified[4]
Lipase-Catalyzed EsterificationPorcine pancreas lipaseNot specifiedNot specified85.1% (bench-scale)Not specified[4]
Lipase-Catalyzed EsterificationCandida antarctica lipaseNot specifiedNot specified35% (for 2-O-caproyl-lactic acid)Very pure

Detailed Experimental Protocols

Chemical Synthesis Method 1: Direct Esterification (Solventless)

This method involves the direct reaction between palmitic acid and lactic acid, typically under solvent-free conditions and with the aid of a catalyst.

Materials:

  • Palmitic acid

  • Lactic acid

  • Alkali metal catalyst (e.g., potassium)

  • Anhydrous sodium sulfate

Procedure:

  • Equimolar ratios of palmitic acid and lactic acid are combined in a reaction vessel.

  • An alkali metal catalyst is added to activate the hydroxyl group of the lactic acid.

  • Anhydrous sodium sulfate is added as a water scavenger.

  • The reaction mixture is heated to 110°C and stirred continuously for 7 hours under anhydrous conditions.

  • After the reaction is complete, the product is stabilized through several cycles of freezing and thawing.

  • The final product, this compound, is then purified from the reaction mixture.

Chemical Synthesis Method 2: Via Palmitoyl Chloride Intermediate

This two-step method involves the initial conversion of palmitic acid to the more reactive palmitoyl chloride, which is then reacted with lactic acid.

Step 1: Synthesis of Palmitoyl Chloride Materials:

  • Palmitic acid

  • Thionyl chloride

  • Organic amine catalyst (e.g., N,N-dimethylformamide, pyridine)

Procedure:

  • Palmitic acid, thionyl chloride, and a catalytic amount of an organic amine are added to a reactor.

  • The mixture is heated to a temperature between 60-75°C and stirred for 0.5-2 hours.

  • After the reaction, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude palmitoyl chloride.

  • Further purification can be achieved by vacuum distillation to obtain high-purity palmitoyl chloride.

Step 2: Esterification of Lactic Acid with Palmitoyl Chloride Detailed experimental protocols with specific reaction conditions, yield, and purity for this second step are not extensively reported in the reviewed literature but would generally involve the reaction of palmitoyl chloride with lactic acid in the presence of a base (like pyridine) to neutralize the HCl byproduct.

Enzymatic Synthesis Method: Lipase-Catalyzed Esterification

This method utilizes lipases as biocatalysts to facilitate the esterification of palmitic acid and lactic acid under milder reaction conditions.

Materials:

  • Palmitic acid

  • Lactic acid

  • Immobilized lipase (e.g., Lipozyme IM20, Porcine Pancreas Lipase, Candida antarctica lipase B)

  • Apolar solvent (e.g., n-hexane)

  • Molecular sieves or silica gel (optional, for water removal)

Procedure:

  • Palmitic acid and lactic acid are dissolved in an apolar solvent such as n-hexane. An excess of palmitic acid is often used to minimize the self-polymerization of lactic acid.

  • The immobilized lipase is added to the reaction mixture.

  • Optional: Molecular sieves or silica gel can be added to remove water produced during the reaction, driving the equilibrium towards ester formation.

  • The reaction is incubated at a controlled temperature with agitation for a specified period.

  • Upon completion, the immobilized enzyme is removed by filtration.

  • The solvent is evaporated, and the crude this compound is purified from the remaining unreacted substrates.

Experimental Workflow Diagrams

Chemical_Synthesis_Direct_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification palmitic_acid Palmitic Acid reaction_vessel Reaction at 110°C (7 hours) palmitic_acid->reaction_vessel lactic_acid Lactic Acid lactic_acid->reaction_vessel catalyst Alkali Metal Catalyst catalyst->reaction_vessel water_scavenger Anhydrous Sodium Sulfate water_scavenger->reaction_vessel stabilization Freezing and Thawing Cycles reaction_vessel->stabilization purification Purification stabilization->purification final_product This compound purification->final_product

Fig. 1: Chemical Synthesis via Direct Esterification.

Chemical_Synthesis_Palmitoyl_Chloride cluster_step1 Step 1: Palmitoyl Chloride Synthesis cluster_step2 Step 2: Esterification palmitic_acid Palmitic Acid reaction1 Reaction at 60-75°C (0.5-2 hours) palmitic_acid->reaction1 thionyl_chloride Thionyl Chloride thionyl_chloride->reaction1 catalyst1 Organic Amine Catalyst catalyst1->reaction1 distillation1 Vacuum Distillation reaction1->distillation1 palmitoyl_chloride Palmitoyl Chloride distillation1->palmitoyl_chloride reaction2 Esterification Reaction palmitoyl_chloride->reaction2 lactic_acid Lactic Acid lactic_acid->reaction2 base Base (e.g., Pyridine) base->reaction2 purification Purification reaction2->purification final_product This compound purification->final_product

Fig. 2: Two-Step Chemical Synthesis via Palmitoyl Chloride.

Enzymatic_Synthesis cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Recovery palmitic_acid Palmitic Acid reaction_vessel Incubation with Agitation palmitic_acid->reaction_vessel lactic_acid Lactic Acid lactic_acid->reaction_vessel solvent Apolar Solvent (e.g., n-hexane) solvent->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel water_removal Molecular Sieves (Optional) water_removal->reaction_vessel filtration Enzyme Filtration reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification evaporation->purification final_product This compound purification->final_product

Fig. 3: Enzymatic Synthesis via Lipase-Catalyzed Esterification.

Discussion

Chemical Synthesis:

The primary advantage of chemical synthesis routes is the potential for high conversion rates and the use of well-established, scalable chemical processes. The two-step method involving palmitoyl chloride is likely to achieve a high yield due to the high reactivity of the acid chloride intermediate. However, this method involves harsh reagents like thionyl chloride, which require careful handling and disposal, and the generation of corrosive HCl as a byproduct. The direct esterification method is simpler and avoids the use of highly reactive intermediates, but it may require higher temperatures and longer reaction times, and quantitative yield data is scarce. A significant challenge in both chemical methods is the potential for side reactions and the need for extensive purification steps to remove catalysts and byproducts.

Enzymatic Synthesis:

The enzymatic synthesis of this compound offers a "greener" alternative, proceeding under milder reaction conditions (lower temperature and neutral pH), which can lead to higher product purity and reduced energy consumption. The use of specific lipases can also offer regioselectivity. The reported yields for enzymatic synthesis are variable, ranging from moderate to high, and are highly dependent on the specific enzyme used and the reaction conditions. A key challenge in the enzymatic esterification of lactic acid is its propensity to self-polymerize, which can be mitigated by using an excess of the fatty acid. The cost and stability of the enzyme are also important considerations for large-scale production, although the use of immobilized enzymes can facilitate catalyst recovery and reuse.

Conclusion

The choice between chemical and enzymatic synthesis of this compound will depend on the specific requirements of the application. For high-yield, large-scale production where the use of harsh reagents is manageable, chemical synthesis, particularly the palmitoyl chloride route, may be advantageous. However, for applications requiring high purity, milder reaction conditions, and a more environmentally friendly process, enzymatic synthesis presents a compelling alternative. Further research is needed to optimize the direct chemical esterification method and to fully characterize the purity of products from all synthesis routes to enable a more complete comparative analysis.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Palmitic Acid Derivatives' Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

The exploration of fatty acids and their derivatives as modulators of inflammatory processes is a burgeoning field in therapeutic research. While the user's interest was in Palmitoyllactic acid, a comprehensive search of the scientific literature has revealed a significant lack of available data on its specific in vitro and in vivo activities. Therefore, this guide provides a comparative analysis of the well-researched derivative of palmitic acid, Palmitoylethanolamide (PEA), and contextualizes its activity with its parent compound, Palmitic Acid (PA), and another relevant monounsaturated fatty acid, Palmitoleic Acid (POA). This guide aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the anti-inflammatory potential of these compounds, supported by experimental data and detailed protocols.

Palmitoylethanolamide, an endogenous fatty acid amide, has garnered considerable attention for its neuroprotective, anti-inflammatory, and analgesic properties.[1] This document will delve into the in vitro and in vivo studies that form the basis of our understanding of PEA's mechanism of action and its correlation between laboratory and whole-organism settings.

I. Comparative In Vitro and In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of Palmitoylethanolamide (PEA), Palmitic Acid (PA), and Palmitoleic Acid (POA) have been evaluated in various in vitro and in vivo models. A consistent correlation is observed where the in vitro suppression of pro-inflammatory mediators often translates to anti-inflammatory effects in vivo.

In Vitro Activity

In cell-based assays, PEA consistently demonstrates potent anti-inflammatory effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[2] The mechanism of action is often attributed to the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and indirect modulation of cannabinoid receptors.[3][4]

In contrast, Palmitic Acid, a saturated fatty acid, has been reported to exhibit pro-inflammatory effects in some in vitro models, often by activating Toll-like receptor 4 (TLR4) signaling pathways, leading to the production of inflammatory cytokines.[5] However, some studies also suggest potential anti-inflammatory actions under specific conditions.

Palmitoleic Acid, a monounsaturated fatty acid, generally displays anti-inflammatory properties in vitro, counteracting the pro-inflammatory effects of saturated fatty acids like PA.

Table 1: Comparison of In Vitro Anti-Inflammatory Activity

CompoundCell ModelStimulantKey Biomarkers MeasuredObserved EffectReference
Palmitoylethanolamide (PEA) Mouse Peritoneal MacrophagesLPSTNF-α, IL-6, COX-2, NO (Suppression of pro-inflammatory mediators)
Human Keratinocytes-2-AG Levels (Enhanced levels of the endocannabinoid 2-AG)
Palmitic Acid (PA) Mouse Peritoneal MacrophagesLPSTNF-α, IL-6, COX-2, NO (Suppression of pro-inflammatory mediators)
3T3-L1 AdipocytesLPSIL-6 (Increased secretion of IL-6)
Human Endothelial CellsTNF-αIL-6, IL-8, MCP-1 (Enhanced production of pro-inflammatory cytokines)
Palmitoleic Acid (POA) Human Endothelial CellsTNF-αMCP-1, IL-6, IL-8 (Decreased production of pro-inflammatory cytokines)

LPS: Lipopolysaccharide, TNF-α: Tumor Necrosis Factor-alpha, IL-6: Interleukin-6, COX-2: Cyclooxygenase-2, NO: Nitric Oxide, 2-AG: 2-arachidonoylglycerol, MCP-1: Monocyte Chemoattractant Protein-1. ↑: Increase, ↓: Decrease

In Vivo Activity

The anti-inflammatory effects observed in vitro for PEA are well-correlated in animal models. Oral administration of PEA has been shown to significantly reduce paw edema and thermal hyperalgesia in carrageenan-induced inflammatory pain models in rats. These in vivo effects are also linked to the activation of PPAR-α.

The in vivo effects of Palmitic Acid are more complex and can be context-dependent, with some studies suggesting a role in promoting inflammation, particularly in the context of a high-fat diet. In contrast, dietary supplementation with Palmitoleic Acid has been associated with anti-inflammatory effects in obese mice.

Table 2: Comparison of In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelInflammation ModelKey Parameters MeasuredObserved EffectReference
Palmitoylethanolamide (PEA) RatCarrageenan-induced paw edemaPaw volume, Thermal hyperalgesia (Reduced edema and pain)
Palmitic Acid (PA) MouseHigh-fat dietPlasma IL-6, Adipose tissue IL-1β, TLR4 (Increased inflammatory markers)
Palmitoleic Acid (POA) Obese MiceHigh-fat dietAdipocyte hypertrophy, Pro-inflammatory gene expression (Attenuated obesity-induced inflammation)

IL-1β: Interleukin-1 beta, TLR4: Toll-like receptor 4. ↑: Increase, ↓: Decrease

II. Experimental Protocols

In Vitro: LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in macrophage cell lines using Lipopolysaccharide (LPS), a common method to screen for anti-inflammatory compounds.

1. Cell Culture and Differentiation:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For THP-1 monocytes, induce differentiation into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Compound Treatment:

  • Plate the differentiated macrophages in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compound (e.g., PEA, PA, POA) or vehicle control for 1-2 hours.

3. LPS Stimulation:

  • Induce inflammation by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells.

  • Incubate for a specified period (e.g., 6-24 hours) to allow for the production of inflammatory mediators.

4. Measurement of Inflammatory Markers:

  • Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2).

  • Western Blot: Analyze cell lysates to determine the protein expression of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, COX-2).

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

1. Animals:

  • Use male Wistar or Sprague-Dawley rats weighing between 150-200g.

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Administer the test compound (e.g., PEA) or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before carrageenan injection.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • The contralateral paw can be injected with saline to serve as a control.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The degree of edema is calculated as the increase in paw volume compared to the baseline measurement taken before carrageenan injection.

5. Assessment of Hyperalgesia (Optional):

  • Measure thermal hyperalgesia using a plantar test apparatus to assess the paw withdrawal latency in response to a radiant heat source.

6. Data Analysis:

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

III. Visualizing the Mechanisms

Signaling Pathway of PEA's Anti-Inflammatory Action

PEA_Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates Indirect_CB Indirect Cannabinoid Receptor Modulation PEA->Indirect_CB Modulates NFkB_pathway NF-κB Signaling Pathway PPARa->NFkB_pathway Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_pathway->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Analgesia Analgesia Indirect_CB->Analgesia

Caption: PEA's anti-inflammatory and analgesic signaling pathways.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

In_Vivo_Workflow Start Start: Acclimatize Rats Dosing Administer Test Compound (e.g., PEA) or Vehicle Start->Dosing Induction Induce Inflammation: Carrageenan Injection in Paw Dosing->Induction Measurement Measure Paw Edema (Plethysmometer) Induction->Measurement Data_Analysis Analyze Data: Calculate % Inhibition Measurement->Data_Analysis End End: Evaluate Anti-inflammatory Efficacy Data_Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

While direct data on the in vitro and in vivo correlation of this compound activity remains elusive, the extensive research on Palmitoylethanolamide provides a robust framework for understanding the therapeutic potential of palmitic acid derivatives. The consistent anti-inflammatory effects of PEA observed in both cellular and animal models, largely mediated through PPAR-α activation, highlight a strong in vitro-in vivo correlation. In contrast, the parent compound, Palmitic Acid, exhibits more complex and often pro-inflammatory activities, while Palmitoleic Acid demonstrates beneficial anti-inflammatory properties. This comparative guide underscores the importance of specific molecular structures in determining the biological activity of fatty acid derivatives and provides researchers with foundational knowledge and practical protocols to further investigate these and other novel compounds. Future research is warranted to synthesize and evaluate the biological activities of this compound to determine its potential as a therapeutic agent.

References

"benchmarking Palmitoyllactic acid performance against commercial surfactants"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Palmitoyllactic Acid's surfactant capabilities with industry-standard alternatives, supported by experimental data.

This compound, a novel bio-based surfactant, is emerging as a promising alternative to conventional surfactants in various applications, including pharmaceuticals and personal care. This guide provides a comprehensive performance comparison of this compound against three widely used commercial surfactants: Sodium Dodecyl Sulfate (SDS), Polysorbate 80 (Tween 80), and Cetrimonium Bromide (CTAB). The following data, based on studies of structurally similar fatty acyl lactylates, offers valuable insights into its potential efficacy.

Performance Data Summary

The surfactant properties of this compound are benchmarked against commercial surfactants in the table below. The data for this compound is extrapolated from studies on sodium palmitoyl lactylate, a closely related compound.

Performance MetricThis compound (Sodium Palmitoyl Lactylate)Sodium Dodecyl Sulfate (SDS)Polysorbate 80 (Tween 80)Cetrimonium Bromide (CTAB)
Critical Micelle Concentration (CMC) Data not available8.2 mM[1]0.012 mM[2]Data not available
Surface Tension at CMC (mN/m) ~30~39~40Data not available
Foam Stability GoodModerateLowHigh

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[3][4][5] This is typically determined by measuring the surface tension of surfactant solutions at various concentrations.

Apparatus: A surface tensiometer, such as one employing the Du Noüy ring method or the Wilhelmy plate method, is commonly used. The bubble pressure method can also be utilized to measure dynamic surface tension.

Procedure:

  • A series of aqueous solutions of the surfactant are prepared at different concentrations.

  • The surface tension of each solution is measured using a calibrated tensiometer at a constant temperature.

  • A graph of surface tension versus the logarithm of the surfactant concentration is plotted.

  • The point at which the surface tension plateaus indicates the formation of micelles. The concentration at this inflection point is the CMC.

  • The surface tension value at the plateau is recorded as the surface tension at CMC.

Evaluation of Foam Stability

Method: The Ross-Miles method is a standardized procedure for measuring the foaming capacity and stability of surfactants.

Apparatus: The Ross-Miles foam tester consists of a jacketed glass tube with a specified height and diameter, and a reservoir pipette.

Procedure:

  • A specific volume of the surfactant solution at a defined concentration and temperature is placed in the main tube.

  • A second volume of the same solution is allowed to fall from a specified height through the reservoir pipette into the main tube, generating foam.

  • The initial height of the foam column is measured immediately after all the solution has been added.

  • The height of the foam is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess its stability. A slower rate of foam collapse indicates higher foam stability.

Alternatively, automated foam testers like the SITA FoamTester can be used for precise and reproducible analysis of foam volume, stability, drainage, and structure.

Visualizing Surfactant Performance Evaluation

The following diagrams illustrate the workflow for evaluating surfactant performance and the logical relationship between key surfactant properties.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Performance Measurement cluster_analysis Data Analysis Prep Prepare Surfactant Solutions (Varying Concentrations) ST Surface Tension Measurement (Tensiometer) Prep->ST FS Foam Stability Test (Ross-Miles Method) Prep->FS Plot Plot Surface Tension vs. Concentration ST->Plot Foam_Analysis Analyze Foam Decay Rate FS->Foam_Analysis CMC_Det Determine CMC Plot->CMC_Det SurfactantProperties cluster_properties Fundamental Properties cluster_performance Application Performance CMC Critical Micelle Concentration (CMC) Foaming Foaming & Stability CMC->Foaming Emulsification Emulsification CMC->Emulsification ST Surface Tension Reduction ST->Foaming Wetting Wetting ST->Wetting

References

A Comparative Guide to the Validation of Analytical Methods for Palmitoyllactic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Palmitoyllactic acid (PLA) is a lipoamino acid with emerging interest in various scientific fields. Its accurate and reliable quantification is crucial for research and development. This guide provides a comparative overview of validated analytical methodologies applicable to the detection of PLA. As direct methods for PLA are not extensively documented, this comparison focuses on validated techniques for structurally analogous compounds, namely N-acyl amino acids, fatty acids (palmitic acid), and organic acids (lactic acid). The principles and protocols described herein can be adapted and validated for the specific analysis of this compound.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance of common analytical techniques for compounds structurally related to this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of N-acyl amino acids and other lipid derivatives in complex biological matrices.[4]

Analyte ClassValidation ParameterReported Values
N-Acyl Amino Acids / Amino Acids Linearity (Range)5 - 2000 µM (r² > 0.99)[5]
LODVaries by analyte, typically in the low µM to nM range
LOQVaries by analyte, typically in the low µM to nM range
Accuracy (% Recovery)Generally within 85-115%
Precision (%RSD)< 15%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like fatty acids, derivatization is required to increase their volatility.

Analyte ClassValidation ParameterReported Values
Fatty Acids (as FAMEs) Linearity (Range)0.15 - 400 µg/mL (r² > 0.99)
LOD9.0 - 168.8 µg/L
LOQ30.1 - 562.7 µg/L
Accuracy (% Recovery)Typically > 90%
Precision (%RSD)< 10%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of compounds with a UV chromophore. For analytes lacking a strong chromophore, derivatization may be necessary.

Analyte ClassValidation ParameterReported Values
Organic Acids Linearity (Range)2 - 80 µg/mL (r² > 0.999)
LOD0.11 - 1.93 µg/mL
LOQ0.34 - 6.46 µg/mL
Accuracy (% Recovery)76.3 - 96.2%
Precision (%RSD)< 5.3%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analytical techniques discussed.

LC-MS/MS Method for N-Acyl Amino Acid Analysis

This protocol is adapted from methods for the analysis of amino acids and related compounds in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize capillary voltage, gas temperature, and gas flow for the specific analyte.

GC-MS Method for Fatty Acid Analysis

This protocol includes a derivatization step to convert fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs).

1. Lipid Extraction

  • To 100 µL of the sample, add an internal standard (e.g., heptadecanoic acid).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously and then centrifuge to separate the phases.

  • Collect the lower organic phase and evaporate the solvent.

2. Derivatization (Acid-Catalyzed Methylation)

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Heat at 60°C for 1 hour.

  • Add 1 mL of hexane and 0.5 mL of water, then vortex.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Conditions

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280°C), and hold.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification.

HPLC-UV Method for Organic Acid Analysis

This protocol is based on methods for the analysis of organic acids in various samples.

1. Sample Preparation

  • Dilute the sample with the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of potassium phosphate buffer (e.g., 20 mM, pH 2.5) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method according to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Method Validation Execution cluster_3 Reporting & Implementation Dev Analytical Method Development Opt Method Optimization Dev->Opt Proto Define Validation Parameters & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD LOD Proto->LOD LOQ LOQ Proto->LOQ Rob Robustness Proto->Rob Report Validation Report Rob->Report Imp Routine Use Report->Imp

Caption: A flowchart of the analytical method validation process.

Generalized LC-MS/MS Workflow for this compound Analysis

This diagram outlines the typical steps for analyzing a lipoamino acid like this compound from a biological sample using LC-MS/MS.

Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC LC Separation (Reversed-Phase) Derivatization->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: A typical workflow for LC-MS/MS analysis of lipoamino acids.

References

Safety Operating Guide

Proper Disposal of Palmitoyllactic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This document provides essential logistical and safety information for the proper disposal of Palmitoyllactic acid, a fatty acid ester utilized in various research applications.

Key Properties and Considerations

This compound is a white, crystalline solid that is sparingly soluble in water but soluble in organic solvents.[2][3] Chemically, it is an ester formed from palmitic acid, a common saturated fatty acid, and lactic acid. Under certain conditions, such as in the presence of strong acids or bases, it can undergo hydrolysis, breaking down into its constituent molecules: palmitic acid and lactic acid.[2] Both palmitic acid and lactic acid are naturally occurring and are generally considered to be readily biodegradable.[4] Long-chain fatty acid esters, as a class of compounds, are also known to be biodegradable.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₆O₄
Molecular Weight 328.49 g/mol
Appearance White crystalline solid
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and DMSO.
Stability Stable under normal laboratory conditions.
Hazard Classification Shipped as a non-hazardous chemical.

Experimental Protocols for Safe Handling

Before disposal, it is essential to handle this compound with the appropriate safety measures to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes or dust.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

Handling:

  • Avoid generating dust when handling the solid material.

  • Use a chemical fume hood if there is a potential for aerosolization or if working with volatile solvents.

  • Ensure adequate ventilation in the work area.

Step-by-Step Disposal Procedure

The following procedure is recommended for the disposal of this compound, based on guidelines for non-hazardous solid laboratory chemicals.

  • Characterize the Waste:

    • Ensure the waste contains only this compound and is not mixed with any hazardous substances. If it is contaminated with hazardous materials, it must be treated as hazardous waste.

  • Containerize the Waste:

    • Place the solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle).

    • Label the container clearly as "this compound Waste" and include the date.

  • Disposal as Non-Hazardous Solid Waste:

    • For uncontaminated this compound, it can be disposed of as non-hazardous solid waste.

    • Crucially, do not place the container in regular laboratory trash bins that are handled by custodial staff.

    • Transport the sealed and labeled container directly to your institution's designated solid waste collection area or dumpster for non-hazardous materials.

  • Disposal of Contaminated Materials:

    • Any materials used to handle this compound (e.g., weigh boats, contaminated paper towels) should also be placed in the designated solid waste container.

    • If these materials are contaminated with hazardous solvents, they must be disposed of as hazardous waste according to your institution's guidelines.

  • Consult Institutional Guidelines:

    • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous waste disposal. Local regulations and institutional policies may vary.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: Have Palmitoyllactic Acid Waste is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated dispose_hazardous Dispose as Hazardous Waste (Follow Institutional Protocol) is_contaminated->dispose_hazardous Yes prepare_non_hazardous Place in a labeled, sealed container is_contaminated->prepare_non_hazardous No check_local_rules Consult Institutional EHS for specific guidelines prepare_non_hazardous->check_local_rules dispose_in_dumpster Transport directly to designated non-hazardous waste dumpster check_local_rules->dispose_in_dumpster Proceed end End of Disposal Process dispose_in_dumpster->end

Disposal Workflow for this compound.

Environmental Impact and Degradation

The disposal of any chemical, even those considered non-hazardous, should be done with consideration for the environment. This compound is expected to be biodegradable, breaking down into palmitic acid and lactic acid. Palmitic acid is a naturally occurring fatty acid and is a common component of lipids in both plants and animals. Lactic acid is also a natural organic acid and is readily metabolized by microorganisms. Therefore, the environmental impact of proper disposal of small quantities of this compound is anticipated to be low. However, it is always best practice to avoid releasing any chemical directly into the environment.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.

References

Essential Safety and Operational Guide for Handling Palmitoyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of Palmitoyllactic acid in a laboratory setting. The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals. The recommendations are based on the safety data for palmitic acid, a closely related long-chain fatty acid, and provide a strong basis for safe handling practices.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin Contact: May cause irritation.[2][3]

  • Eye Contact: May cause irritation or transient discomfort.

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Combustibility: The material is combustible and may form combustible dust concentrations in the air.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to ensure minimal exposure when handling this compound.

Table 1: Recommended Personal Protective Equipment

Protection Type Specification Purpose Source
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. To prevent eye contact with dust or splashes.
Skin Protection Nitrile rubber gloves. To prevent skin contact.
Lab coat. To protect clothing and skin from contamination.

| Respiratory Protection | NIOSH/MSHA-approved respirator with a particulate filter (e.g., P1) if dust formation is likely. | To prevent inhalation of airborne particles. | |

Table 2: Glove Specifications (Based on EN 374 Standard for Nitrile Rubber)

Parameter Value Source
Material NBR (Nitrile rubber)
Thickness >0.11 mm

| Breakthrough Time | >480 minutes (Permeation: Level 6) | |

Handling and Storage Procedures

Safe Handling:

  • Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

  • Avoid generating dust during handling.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the substance.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a dry, cool, and well-ventilated place.

  • Keep the container tightly sealed.

  • Recommended storage temperature is between 15–25 °C, unless otherwise specified.

  • Store away from incompatible materials such as strong oxidizing agents.

Standard Operating Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh/Measure this compound (Avoid Dust Generation) C->D E Perform Experimental Procedure D->E F Securely Close Container After Use E->F G Clean Work Area and Equipment F->G H Segregate Waste (Contaminated PPE, Excess Chemical) G->H I Dispose of Waste According to Institutional & Local Regulations H->I J Remove PPE and Wash Hands I->J

Caption: Workflow for safe handling of this compound.

Spill and Emergency Procedures

Small Spills:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep or vacuum up the spilled solid material.

  • Avoid generating dust.

  • Place the collected material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Large Spills:

  • Evacuate the area immediately.

  • Alert others in the vicinity.

  • Contact your institution's emergency response team.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

General Guidelines:

  • Collect waste in a clearly labeled, appropriate container.

  • Do not dispose of the chemical down the drain or in the regular trash.

  • Contaminated materials, such as gloves and wipes, should also be disposed of as hazardous waste.

  • Contact your institution's environmental health and safety department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyllactic acid
Reactant of Route 2
Reactant of Route 2
Palmitoyllactic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。